1-Fmoc-4-piperidineacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGUAUKAZHOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359661 | |
| Record name | 1-Fmoc-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-05-9 | |
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fmoc-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic acid: Core Chemical Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core chemical properties, applications, and experimental methodologies related to 1-Fmoc-4-piperidineacetic acid. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry.
Core Chemical Properties
This compound, also known as Fmoc-4-Piperidylacetic Acid, is a derivative of piperidine containing a fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] The Fmoc group is base-labile, making the compound particularly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 180181-05-9 | [5] |
| Molecular Formula | C22H23NO4 | [1][5] |
| Molecular Weight | 365.42 g/mol | [1][5] |
| Melting Point | 135-138°C | [1] |
| Boiling Point | 575.0 ± 23.0 °C (Predicted) | [1] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White powder / solid | [6] |
| Purity | ≥99% (HPLC) | [5] |
| Solubility | Soluble in DMSO, Dichloromethane | [2][6] |
| Storage Temperature | 2-8°C | [6] |
Key Applications in Research and Development
The unique structure of this compound, featuring a protected amine and a free carboxylic acid, makes it a versatile reagent in several advanced scientific fields.
-
Peptide Synthesis : The compound is a fundamental building block in the synthesis of custom peptides.[7] The Fmoc protecting group allows for its sequential addition to a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[4][8] Its piperidineacetic acid core can be used to introduce non-natural amino acid-like structures into peptides, potentially modifying their conformation, stability, and biological activity.
-
Medicinal Chemistry and Drug Discovery : In medicinal chemistry, it is used to design and synthesize novel bioactive molecules and pharmaceuticals.[7][9] The piperidine scaffold is a common motif in many therapeutic agents. By incorporating this compound, researchers can develop new drug candidates targeting a wide range of diseases.[10][11][12][13]
-
Bioconjugation : The molecule is valuable for bioconjugation, the process of linking biomolecules to other molecules, such as therapeutic agents.[7][11] This application is crucial for creating targeted therapies, like antibody-drug conjugates, which can improve the specificity and efficacy of treatments.[10]
Caption: Logical relationship of core applications.
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS. The following is a generalized, standard protocol for incorporating an Fmoc-protected amino acid onto a solid support resin (e.g., Rink Amide resin).
Materials:
-
Rink Amide Resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagent: HCTU, HBTU, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
Methodology:
-
Resin Preparation (Swelling):
-
Fmoc Group Deprotection:
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.[4]
-
Agitate the mixture for 5-15 minutes. A common procedure is one treatment of 5 minutes followed by a second treatment of 10-15 minutes.[3][16]
-
Drain the deprotection solution. The dibenzofulvene-piperidine adduct formed is a chromophore that can be quantified by UV spectroscopy to monitor reaction completion.[17]
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove all traces of piperidine.[14][16]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (2.9-4.5 equivalents) in DMF.[14][16]
-
Add a base such as DIPEA (6 equivalents) to the solution to activate the carboxylic acid.[16] Allow this pre-activation to proceed for 3-8 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[18]
-
Monitor the reaction using a colorimetric test such as the Kaiser or Ninhydrin test to confirm the absence of free primary amines.[15]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[14]
-
-
Chain Elongation:
-
To add the next amino acid, repeat steps 2 through 4. This cycle is performed for each amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[16]
-
Add a cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin to cleave the completed peptide from the solid support and remove any acid-labile side-chain protecting groups.[19]
-
Allow the cleavage reaction to proceed for 2-3 hours.[16]
-
Filter the resin and collect the filtrate containing the crude peptide. The peptide can then be precipitated, purified (typically via HPLC), and lyophilized.
-
Caption: Standard workflow for Fmoc-SPPS.
References
- 1. chembk.com [chembk.com]
- 2. CAS 148928-15-8: Fmoc-isonipecotic acid | CymitQuimica [cymitquimica.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. calpaclab.com [calpaclab.com]
- 6. FMOC-ISONIPECOTIC ACID CAS#: 148928-15-8 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Fmoc-1-piperazinessigsäure Hydrat ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. benchchem.com [benchchem.com]
- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 18. rsc.org [rsc.org]
- 19. luxembourg-bio.com [luxembourg-bio.com]
1-Fmoc-4-piperidineacetic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Fmoc-4-piperidineacetic acid, a key building block in peptide synthesis and drug discovery.
Core Molecular Data
This compound is a derivative of piperidineacetic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable reagent in solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| Molecular Formula | C22H23NO4 | [1][2] |
| Molecular Weight | 365.42 g/mol | [1][2] |
| CAS Number | 180181-05-9 | [1] |
| Appearance | Grayish-white solid | [2] |
| Melting Point | 135-138°C | [2] |
| Purity | ≥99% (HPLC) | [1] |
| Storage | 2-8°C | [2] |
Applications in Research and Drug Development
This compound and its derivatives are integral to several areas of advanced research:
-
Peptide Synthesis: It serves as a fundamental building block in the synthesis of complex peptides for various therapeutic applications.[3][4][5] The Fmoc group provides a base-labile protecting group for the amine, allowing for sequential addition of amino acids in solid-phase peptide synthesis.[6][7]
-
Medicinal Chemistry: This compound is utilized in the design and synthesis of novel bioactive molecules and pharmaceutical agents.[3][8] Its piperidine scaffold is a common motif in many centrally active drugs.
-
Bioconjugation: It is employed in linking biomolecules, such as proteins and antibodies, to therapeutic agents or imaging agents to enhance drug delivery and targeting.[3][5][8]
-
Neuroscience Research: Derivatives of 4-piperidineacetic acid are explored for their potential effects on neurotransmitter systems, aiding in the development of treatments for neurological and mental health conditions.[8][9]
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of this building block into a peptide chain.
Materials:
-
This compound
-
Appropriate solid support resin (e.g., Rink Amide resin, Wang resin)[7]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.[7][10] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF. Add an activator base like DIPEA and allow to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[10]
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.[10]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[10] The final product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Visualized Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram illustrates the general workflow for incorporating this compound into a growing peptide chain using solid-phase synthesis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic acid (CAS: 180181-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fmoc-4-piperidineacetic acid, with CAS number 180181-05-9, is a pivotal building block in modern peptide synthesis and medicinal chemistry. As a derivative of piperidine, a privileged scaffold in numerous pharmaceuticals, this compound offers a unique tool for introducing a non-natural, conformationally constrained moiety into peptide chains.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows for its use in research and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 180181-05-9 |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 135-138 °C |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in DMF and NMP |
| Storage | 2-8°C |
Synthesis of this compound
General Experimental Protocol: Fmoc Protection
Materials:
-
4-Piperidineacetic acid hydrochloride
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 4-piperidineacetic acid hydrochloride (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents) or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the stirred reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.
-
Acidification: Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl while cooling in an ice bath. This will precipitate the Fmoc-protected product.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use as a building block in SPPS to introduce a piperidine acetic acid moiety into a peptide sequence. This modification can influence the peptide's conformation, stability, and biological activity.
General Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain using manual SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 2.9-4.9 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Applications
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during SPPS.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Solubility Landscape of 1-Fmoc-4-piperidineacetic Acid in Organic Solvents: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of 1-Fmoc-4-piperidineacetic acid in common organic solvents. This document provides an in-depth overview of its solubility, experimental protocols for solubility determination, and its application in solid-phase peptide synthesis.
Introduction
This compound is a pivotal building block in modern peptide synthesis and drug discovery. Its unique piperidine scaffold, combined with the base-labile Fmoc protecting group, allows for the introduction of conformational constraints and novel functionalities into peptide chains. Understanding its solubility in various organic solvents is paramount for its effective use in solid-phase peptide synthesis (SPPS), ensuring efficient coupling reactions and high-purity final products. This guide consolidates available solubility data, outlines a general protocol for solubility determination, and illustrates its role in the SPPS workflow.
Solubility of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and related piperidine derivatives, a qualitative understanding can be established. Fmoc-protected amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble | A standard and effective solvent for most Fmoc-amino acids. However, DMF can degrade to form dimethylamine, which may prematurely remove the Fmoc group.[1] |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Often a superior solvent to DMF for solvating peptide resins and can improve coupling yields.[1] It is particularly effective for hydrophobic and aggregation-prone sequences.[2] |
| Dimethyl sulfoxide | DMSO | Soluble | A strong solvent that can be used as a co-solvent (e.g., in DMF or NMP) to enhance the solubility of particularly difficult or hydrophobic amino acids.[3][4] |
| Dichloromethane | DCM | Sparingly Soluble to Insoluble | While used in Boc-based SPPS, DCM is less common in Fmoc chemistry as it is a poor solvent for many Fmoc-amino acids and can react with piperidine.[1][2] |
| Acetonitrile | ACN | Sparingly Soluble to Insoluble | Generally not a primary solvent for the dissolution of Fmoc-amino acids for coupling reactions. |
| Tetrahydrofuran | THF | Sparingly Soluble to Insoluble | Similar to acetonitrile, it is not a preferred solvent for this application. |
| Ethanol / Methanol | EtOH / MeOH | Sparingly Soluble | While some Fmoc-amino acids exhibit solubility in alcohols, they are not typically used as the primary solvent in SPPS coupling steps.[4] |
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of this compound in an organic solvent. This method, often referred to as a turbidity or saturation shake-flask method, provides a quantitative measure of solubility.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMF, NMP, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent. This will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solubilization: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered sample into the HPLC system. The concentration of this compound is determined by comparing its peak area to the calibration curve.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a growing peptide chain during SPPS. The general workflow for a single coupling cycle using this building block is illustrated below.
References
An In-depth Technical Guide on the Structure and Conformation of 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of 1-Fmoc-4-piperidineacetic acid, a key building block in medicinal chemistry and peptide synthesis. Leveraging established principles of stereochemistry and data from analogous structures, this document outlines the molecule's likely three-dimensional arrangement, methods for its analysis, and protocols for its synthesis.
Molecular Structure and Key Features
This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. Its structure is characterized by three key components:
-
Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. This ring is conformationally flexible and typically adopts a chair-like geometry.
-
Fmoc Group: A bulky fluorenylmethyloxycarbonyl protecting group attached to the piperidine nitrogen. This group is crucial in solid-phase peptide synthesis and significantly influences the conformational equilibrium of the piperidine ring.
-
Acetic Acid Moiety: A carboxymethyl group at the 4-position of the piperidine ring, providing a handle for further chemical modifications.
The systematic IUPAC name for this compound is 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-acetic acid .
Molecular Properties Summary
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.42 g/mol |
| CAS Number | 180181-05-9 |
Conformational Analysis
The biological activity and physicochemical properties of piperidine derivatives are intrinsically linked to their three-dimensional conformation. The conformational landscape of this compound is primarily dictated by the piperidine ring's geometry and the orientation of its substituents.
Piperidine Ring Conformation
Similar to cyclohexane, the piperidine ring predominantly exists in a chair conformation to minimize angular and torsional strain. The ring can undergo a "ring flip" between two chair conformers. In substituted piperidines, the equilibrium between these two chairs is determined by the steric and electronic nature of the substituents.
Influence of the N-Fmoc Group
The large and sterically demanding Fmoc group on the nitrogen atom introduces significant steric hindrance. N-acylation, including the attachment of an Fmoc group, imparts partial double-bond character to the C-N bond. This restricts rotation and can lead to a phenomenon known as pseudoallylic strain (A(1,3) strain). While this is most pronounced for substituents at the 2-position, the bulky nature of the Fmoc group will still influence the overall ring conformation and the energetic preference for the orientation of other substituents.
Orientation of the 4-Acetic Acid Group
In 4-substituted piperidines, the substituent can occupy either an axial or equatorial position. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. For this compound, the acetic acid moiety is expected to predominantly adopt the equatorial position in the most stable chair conformation. This minimizes steric clash and leads to a lower overall energy state.
The two primary chair conformations are depicted below, with the equatorial conformer being the more stable.
Caption: Conformational equilibrium of this compound.
Predicted Structural Data
While a definitive crystal structure for this compound is not publicly available, we can predict key structural parameters based on data from similar N-acylpiperidines and 4-substituted piperidines found in the Cambridge Structural Database.
Predicted Bond Lengths and Angles
| Parameter | Predicted Value Range |
| Piperidine Ring C-C Bond Length | 1.52 - 1.54 Å |
| Piperidine Ring C-N Bond Length | 1.46 - 1.48 Å |
| N-C(Fmoc) Bond Length | 1.35 - 1.38 Å |
| C-C-C Bond Angle (in ring) | 110° - 112° |
| C-N-C Bond Angle (in ring) | 111° - 113° |
Experimental Protocols
A thorough conformational analysis of this compound would typically involve synthesis followed by spectroscopic and computational studies.
Synthesis and Purification
A plausible synthetic route to this compound starts from 4-piperidineacetic acid.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Dissolution: Dissolve 4-piperidineacetic acid in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution at 0°C.
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.
Caption: Experimental workflow for NMR-based conformational analysis.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record high-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Assignment: Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Conformational Analysis:
-
Coupling Constants: Analyze the ³J(H,H) coupling constants of the piperidine ring protons. The magnitude of these coupling constants can be used to determine the dihedral angles and thus the chair conformation and the axial/equatorial orientation of the substituents. For instance, a large coupling constant (8-12 Hz) between vicinal protons typically indicates a diaxial relationship.
-
NOESY: Analyze the through-space correlations in the NOESY spectrum. The presence or absence of specific NOEs can provide information about the spatial proximity of protons, further confirming the preferred conformation. For example, an NOE between the axial proton at C4 and the axial protons at C2 and C6 would support an equatorial orientation of the acetic acid group.
-
Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Fmoc Aromatic | 7.2 - 7.9 | m |
| Fmoc CH | 4.2 - 4.5 | t |
| Fmoc CH₂ | 4.0 - 4.3 | d |
| Piperidine H (axial, adjacent to N) | ~2.8 - 3.2 | m |
| Piperidine H (equatorial, adjacent to N) | ~4.0 - 4.4 | m |
| Piperidine H4 | ~2.0 - 2.4 | m |
| Acetic Acid CH₂ | ~2.2 - 2.5 | d |
| Carboxylic Acid OH | ~10 - 12 | br s |
Note: The presence of the N-acyl group can lead to rotamers, which may result in broadened or multiple signals for the protons near the nitrogen atom.
Conclusion
This compound is a valuable synthetic intermediate whose utility is governed by its three-dimensional structure. Based on established principles of conformational analysis, the piperidine ring is expected to adopt a chair conformation with the bulky 4-acetic acid substituent preferentially occupying the equatorial position. This guide provides a foundational understanding and practical protocols for researchers working with this and related piperidine derivatives, enabling more informed applications in drug discovery and peptide science.
The Core Function of the Fmoc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemical research and drug development, enabling the efficient construction of complex peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the most widely used SPPS strategy. Its primary function is to temporarily block the Nα-amino group of an amino acid, preventing self-polymerization and allowing for controlled, sequential addition to a growing peptide chain. The key advantage of the Fmoc group is its lability to mild basic conditions, typically piperidine, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of the Fmoc protecting group's function, including its chemical mechanisms, detailed experimental protocols, quantitative data on reaction kinetics, and visual representations of the synthesis workflow.
The Chemical Principle of the Fmoc Group in SPPS
The Fmoc group serves as a temporary protecting group for the primary or secondary amine at the N-terminus of an amino acid. This protection is crucial to direct the peptide bond formation exclusively between the carboxyl group of the incoming amino acid and the deprotected N-terminus of the growing peptide chain, which is anchored to a solid support.
The Fmoc group is stable under the acidic and neutral conditions used for peptide coupling and washing steps. Its removal is achieved through a base-catalyzed β-elimination reaction. This orthogonality is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires repetitive acid treatments for deprotection and a final, harsh acid cleavage step. The milder conditions of Fmoc chemistry are more compatible with sensitive amino acid residues and complex peptide modifications.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1]
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[1][2]
The excess piperidine in the reaction mixture also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly liberated amine.[1]
The Fmoc-SPPS Workflow
The synthesis of a peptide using the Fmoc strategy follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: A high-level workflow of the cyclical steps in Fmoc-based Solid-Phase Peptide Synthesis.
Quantitative Data for Fmoc-SPPS
The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables provide typical quantitative data for key steps.
Table 1: Common Coupling Reagents and Typical Reaction Times
| Coupling Reagent | Chemical Name | Typical Equivalents (vs. Resin) | Typical Coupling Time |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 2.0 | 10 - 60 min[3] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 2.0 | 10 - 60 min |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | 5.0 / 5.5 | 1 - 4 hours[3] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1.1 | 10 - 60 min[3] |
Table 2: Fmoc Deprotection Reagents and Kinetics
| Deprotection Reagent | Concentration | Solvent | Half-life (t½) of Fmoc-Val |
| Piperidine | 20% (v/v) | DMF | 7 seconds[4] |
| Piperazine/DBU | 5% / 2% (v/v) | DMF | 4 seconds[4][5] |
| Piperazine | 5% (v/v) | DMF | ~ 1 min[5] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for manual Fmoc-SPPS.
Resin Preparation and First Amino Acid Loading (Wang Resin)
-
Place the desired amount of Wang resin in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 1 hour.
-
Drain the DCM.
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in dry DCM.[6]
-
Add the solution to the resin and shake for 30-60 minutes.[6]
-
Wash the resin with DMF (3x).
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and shaking for 15 minutes.[6]
-
Wash the resin with DMF (3x) and DCM (3x).
Single Amino Acid Coupling Cycle
Caption: Experimental workflow for a single amino acid deprotection and coupling cycle.
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times).[7]
-
-
Amino Acid Coupling (HBTU/HOBt):
-
In a separate vial, dissolve the Fmoc-amino acid (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF.[7]
-
Add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[7]
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 10-60 minutes at room temperature.[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling cycle, perform the Fmoc deprotection and wash the resin as described above.
-
Wash the resin with DCM and dry it thoroughly under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard "Reagent K" is suitable for peptides with sensitive residues. (Caution: TFA is highly corrosive and should be handled in a fume hood) .
-
Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol (EDT).[8]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.[8]
-
Incubate at -20°C for at least 30 minutes to precipitate the peptide.[8]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Conclusion
The Fmoc protecting group is a fundamental tool in modern peptide synthesis, enabling the creation of complex peptides with high fidelity. Its base-lability provides a mild and orthogonal protection strategy that is compatible with a diverse range of amino acid side chains and modifications. The well-defined reaction mechanisms and protocols associated with Fmoc-SPPS have made it amenable to both manual and automated synthesis, solidifying its role as the preferred method for peptide synthesis in research and industrial settings. A thorough understanding of the principles and practices outlined in this guide is essential for any scientist engaged in the chemical synthesis of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fmoc-4-piperidineacetic acid is a valuable heterocyclic building block widely employed in modern peptide synthesis and drug discovery. Its unique structural features, combining a conformationally restricted piperidine scaffold with a readily accessible carboxylic acid moiety, make it an attractive component for the design of novel peptidomimetics and therapeutic agents. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its practical use in the laboratory.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 180181-05-9 | [1] |
| Molecular Formula | C₂₂H₂₃NO₄ | [1] |
| Molecular Weight | 365.42 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. | Inferred from application |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a suitable piperidine precursor. A general synthetic approach involves the protection of the piperidine nitrogen with the Fmoc group, followed by modification at the 4-position to introduce the acetic acid moiety. A common precursor is 4-piperidone.
Experimental Protocol: General Fmoc Protection of a Secondary Amine
Materials:
-
Piperidine derivative (e.g., 4-piperidineacetic acid)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like pyridine)
-
Solvent (e.g., dioxane/water mixture, dichloromethane)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the piperidine derivative (1.0 equivalent) in the chosen solvent system. For Schotten-Baumann conditions, a mixture of dioxane and aqueous sodium bicarbonate is often used.[2]
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05-1.2 equivalents) in a suitable solvent (e.g., dioxane) to the stirred solution of the piperidine derivative at a controlled temperature (often 0-5 °C).[2][3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If a two-phase system is used, separate the layers. Wash the aqueous layer with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.
Caption: General workflow for the synthesis of this compound.
Applications in Peptide Synthesis
This compound is primarily utilized as a building block in SPPS to introduce a piperidineacetic acid moiety into a peptide sequence. This modification can impart unique conformational constraints, alter the polarity, and improve the metabolic stability of the resulting peptide.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add a base such as DIPEA (2-3 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.
-
-
Coupling:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
The cycle of deprotection and coupling is repeated with subsequent amino acids to elongate the peptide chain.
Caption: A single cycle of SPPS for incorporating this compound.
Role in Drug Discovery
The piperidineacetic acid scaffold is a recognized pharmacophore in medicinal chemistry. Its incorporation into molecules can influence their pharmacokinetic and pharmacodynamic properties. While specific drug candidates containing the this compound moiety are not widely disclosed in public literature, the broader class of piperidine derivatives plays a crucial role in various therapeutic areas. For instance, piperidine-containing compounds are investigated as farnesyltransferase inhibitors and antiplatelet agents.[2] The conformational rigidity of the piperidine ring can help in presenting key functional groups in a defined orientation for optimal interaction with biological targets.
The use of this compound allows for the systematic exploration of structure-activity relationships (SAR) by enabling its insertion at various positions within a peptide or small molecule library. This can lead to the discovery of novel ligands for receptors, enzyme inhibitors, or other bioactive molecules.
Analytical Characterization
While specific, publicly available NMR spectra and HPLC chromatograms for this compound are scarce, the expected analytical data can be inferred from its structure and the general characteristics of Fmoc-protected amino acids.
HPLC Analysis:
-
Method: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound and peptides containing this building block.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is common.
-
Detection: UV detection at wavelengths corresponding to the absorbance of the Fmoc group (around 265 nm and 301 nm) is highly effective.
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between 7.0 and 8.0 ppm), the methylene and methine protons of the piperidine ring, and the methylene protons of the acetic acid moiety.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring.
Conclusion
This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its compatibility with standard Fmoc-based solid-phase peptide synthesis protocols allows for the straightforward incorporation of a conformationally constrained piperidineacetic acid moiety into peptide and peptidomimetic structures. This modification can be a powerful tool for optimizing the biological activity, stability, and pharmacokinetic properties of lead compounds. The information and protocols provided in this guide serve as a practical resource for the effective utilization of this important synthetic intermediate.
References
Introduction to Peptidomimetics and the Role of Scaffolds
An In-Depth Technical Guide to 1-Fmoc-4-piperidineacetic Acid for Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides.[1][2] They offer significant advantages as therapeutic agents by overcoming the inherent limitations of peptides, such as susceptibility to enzymatic degradation and poor bioavailability.[1][2] A key strategy in peptidomimetic design is the use of non-peptidic scaffolds to enforce specific conformations, thereby mimicking secondary structures like β-turns, α-helices, or loops, which are often crucial for receptor binding.[3][4]
This compound is a specialized building block used in this context. Its rigid piperidine ring serves as a conformational constraint, while the acetic acid side chain provides a point for peptide chain extension. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[5][] This allows for its seamless incorporation into a growing peptide chain to create hybrid peptide-peptidomimetic structures.
Core Concepts: The Utility of this compound
The strategic incorporation of this compound into a peptide sequence can achieve several design goals:
-
Conformational Rigidity : The piperidine ring restricts the rotational freedom of the peptide backbone, locking it into a preferred conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
-
Proteolytic Stability : The replacement of a natural peptide bond with the piperidine scaffold prevents recognition and cleavage by proteases, thus increasing the in-vivo half-life of the resulting molecule.[7]
-
Pharmacophore Presentation : The scaffold serves as a template to orient the side chains of adjacent amino acids in a precise three-dimensional arrangement, mimicking the pharmacophore of the parent peptide.
Below is a conceptual diagram illustrating how a piperidine-based scaffold can mimic a peptide β-turn, a common recognition motif in protein-protein interactions.
Caption: Conceptual mimicry of a peptide β-turn using a piperidine scaffold.
Synthesis and Incorporation via Fmoc-SPPS
The primary method for incorporating this compound is Fmoc solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][8] The general workflow is depicted below.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol 1: General Fmoc-SPPS Cycle for Incorporation
This protocol describes a single cycle for adding this compound (or any Fmoc-protected amino acid) to a peptide-resin.
-
Resin Preparation : Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) that has the preceding amino acid already coupled and the N-terminal Fmoc group intact. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]
-
Fmoc Deprotection :
-
Coupling of this compound :
-
In a separate vessel, prepare the activation mixture. Dissolve this compound (3 eq.), an activator like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture and allow it to pre-activate for 1-2 minutes.[10]
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser or TNBSA test) to monitor for reaction completion (disappearance of free amines).[11]
-
-
Washing : After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the final peptidomimetic from the resin and removing side-chain protecting groups.
-
Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[12] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[10]
-
Peptide Precipitation :
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
-
Isolation : Centrifuge the ether suspension to pellet the peptide, decant the ether, and dry the crude product under vacuum. The product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Evaluating Peptidomimetic Performance
After synthesis, peptidomimetics are evaluated for their biological activity and stability. The data is typically presented in tables for clear comparison. The tables below are illustrative examples of how data for a series of peptidomimetics incorporating a piperidine scaffold might be presented.
Table 1: In Vitro Biological Activity Data is hypothetical and for illustrative purposes only.
| Compound ID | Sequence Modification | Target Binding Affinity (Kd, nM) | Functional Activity (IC50, nM) |
| Peptide-01 | Parent Peptide (Linear) | 150.2 ± 12.5 | 250.6 ± 20.1 |
| PM-01 | Gly replaced with Pip-Ac | 45.7 ± 3.8 | 80.3 ± 6.5 |
| PM-02 | Ala replaced with Pip-Ac | 88.1 ± 7.2 | 155.9 ± 11.8 |
| PM-03 | Pro-Gly replaced with Pip-Ac | 12.3 ± 1.1 | 22.5 ± 2.1 |
Table 2: Proteolytic Stability Assay Data is hypothetical and for illustrative purposes only.
| Compound ID | % Intact after 1h (Trypsin) | % Intact after 1h (Chymotrypsin) | Plasma Half-Life (t1/2, min) |
| Peptide-01 | 15% | 22% | < 5 |
| PM-01 | 92% | 95% | 45 |
| PM-02 | 89% | 91% | 41 |
| PM-03 | >98% | >98% | 120 |
Application in Drug Discovery: A Hypothetical Signaling Pathway
Peptidomimetics are often designed to modulate protein-protein interactions (PPIs), which are central to many disease signaling pathways. For example, a peptidomimetic could be designed to inhibit the interaction between a receptor and its ligand, or between two intracellular signaling proteins.
Caption: Inhibition of a signaling pathway by a peptidomimetic targeting a key PPI.
Conclusion
This compound is a valuable and versatile building block for peptidomimetic design. Its compatibility with standard Fmoc-SPPS protocols allows for its straightforward incorporation into peptide sequences. The resulting structures benefit from increased conformational rigidity and enhanced proteolytic stability, which are critical attributes for the development of potent and durable peptide-based therapeutics. By providing a stable scaffold to mimic key peptide secondary structures, it enables researchers to systematically probe structure-activity relationships and optimize compounds for improved drug-like properties.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 7. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. rsc.org [rsc.org]
- 11. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 12. redalyc.org [redalyc.org]
The Piperidine Moiety: A Scaffold for Sculpting Peptide Secondary Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of peptide science and drug discovery, the ability to control and predict the three-dimensional structure of peptides is paramount. The secondary structure of a peptide dictates its biological activity, stability, and therapeutic potential. This technical guide provides a comprehensive overview of the role of the piperidine moiety as a powerful tool in constraining peptide conformations and mimicking secondary structures. By incorporating piperidine-based amino acids into peptide sequences, researchers can induce specific turns, helices, and sheets, thereby enhancing biological activity and improving pharmacokinetic properties. This document details the conformational effects of the piperidine scaffold, presents quantitative data on its influence on peptide structure, outlines detailed experimental protocols for synthesis and analysis, and visualizes key workflows and concepts.
Introduction to Piperidine in Peptidomimetics
Peptides are crucial signaling molecules in a vast array of biological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising solution to these challenges.[1] One of the key strategies in designing peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation.
The piperidine ring, a six-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its incorporation into a peptide backbone introduces a rigid, cyclic constraint that can significantly influence the local and global secondary structure. This has led to the development of a wide range of piperidine-based amino acids and their use as building blocks in peptidomimetic design.[3]
Conformational Landscape of the Piperidine Moiety
The conformational rigidity of the piperidine ring is central to its function in controlling peptide structure. The ring predominantly adopts a chair conformation, which minimizes steric and torsional strain. Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups. The energy barrier for ring inversion between the two chair conformations is significant, providing a stable and predictable scaffold.
When incorporated into a peptide chain, the piperidine ring restricts the possible values of the backbone dihedral angles phi (φ) and psi (ψ), which are the primary determinants of peptide secondary structure.[4] This conformational restriction is the fundamental principle behind the use of piperidine moieties to induce specific secondary structural motifs.
Impact on Peptide Secondary Structure: A Quantitative Perspective
The introduction of a piperidine moiety can have a profound and predictable impact on the secondary structure of a peptide. This is most evident in its ability to nucleate β-turns and mimic other secondary structures.
Induction of β-Turns
β-turns are crucial secondary structure motifs that allow a peptide chain to reverse its direction. They are involved in numerous protein-protein interactions and are often found in the active sites of biologically active peptides. The rigid geometry of certain piperidine-based amino acids can pre-organize the peptide backbone into a conformation that favors the formation of a β-turn.
| Peptidomimetic Component | Host Peptide | Effect on Secondary Structure | Reference |
| 3-Aminopiperidine | IgG hinge region analogue | Potent inhibitor of IdeS, suggesting a constrained conformation mimicking a glycine-induced turn. | [5] |
| Piperidine-based scaffold | Leu-enkephalin analogue | Designed to induce a ten-membered β-turn mimetic. | [6] |
Helicity and Sheet Formation
While renowned for inducing turns, piperidine moieties can also be designed to mimic or stabilize other secondary structures like α-helices and β-sheets. The orientation of substituents on the piperidine ring can be tailored to project side-chain analogues in a manner that mimics their spatial arrangement in these structures.
The helicity of peptides can be quantitatively assessed using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.[7][8] The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to calculate the percentage of α-helicity.[9]
| Peptide Modification | [θ]₂₂₂ (deg cm² dmol⁻¹) | Calculated % Helicity | Reference |
| Unmodified RNase A peptide | -22,000 | 30% | [9] |
| Stapled RNase A peptide (Si,i+4S(8)-Δ4) | -28,000 | 77% | [9] |
Note: While this table demonstrates the use of CD for helicity quantification, specific data for piperidine-induced helicity is dispersed in the literature and would require compilation from various sources.
Experimental Protocols
Synthesis of Piperidine-Containing Peptides via SPPS
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides containing unnatural amino acids, including those with piperidine moieties.[10] The Fmoc/tBu strategy is widely used.[11]
Protocol for Fmoc Deprotection using Piperidine:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1-2 hours.[12]
-
Fmoc Removal: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[11]
-
Drain and Repeat: Drain the piperidine solution. Add a fresh 20% piperidine/DMF solution and agitate for another 15-20 minutes.[11]
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Confirmation: Perform a qualitative Kaiser test to confirm the presence of a free primary amine (a blue color indicates successful deprotection).[11]
Structural Analysis Techniques
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[13] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities.
General Protocol for Peptide NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).[14] The choice of solvent is critical and can influence the observed secondary structure.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.[14]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.
-
2D NMR Experiments:
-
COSY/TOCSY: Acquire COSY and TOCSY spectra to identify spin systems corresponding to individual amino acid residues.
-
NOESY: Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These Nuclear Overhauser Effects (NOEs) are crucial for determining the peptide's conformation.
-
-
Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data.
X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[15][16]
General Protocol for Peptide Crystallography:
-
Crystallization: Obtain high-quality single crystals of the peptide. This is often the most challenging step and involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents).[15]
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[17]
-
Data Processing: The diffraction intensities are processed to generate a set of structure factors.[18]
-
Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).[18]
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and refined to best fit the experimental data.[15]
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[7][8]
General Protocol for Peptide CD:
-
Sample Preparation: Prepare a solution of the peptide at a concentration of 0.1-1 mg/mL in a suitable buffer.[7] The buffer should not have a high absorbance in the far-UV region.
-
Spectrometer Setup: Use a quartz cuvette with a short path length (e.g., 0.05-0.2 cm).[7] Calibrate the instrument using a standard such as camphor sulfonic acid.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm). Optimize run parameters such as scan rate, integration time, and bandwidth to obtain a good signal-to-noise ratio.[7]
-
Data Analysis: Subtract the spectrum of the buffer from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[19]
Visualizing Workflows and Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the conceptual relationships in peptidomimetic design.
Caption: Workflow for the design and evaluation of piperidine-containing peptidomimetics.
Caption: Logical relationship of piperidine moiety incorporation to biological activity.
Conclusion
The piperidine moiety serves as a versatile and powerful scaffold in the field of peptidomimetic design. Its inherent conformational rigidity provides a reliable means to constrain peptide backbones, leading to the formation of well-defined secondary structures. This ability to sculpt the three-dimensional landscape of a peptide is invaluable for enhancing its biological activity, selectivity, and metabolic stability. The experimental techniques outlined in this guide provide the necessary tools for the synthesis and rigorous structural characterization of these modified peptides. As our understanding of protein-protein interactions continues to grow, the rational design of piperidine-containing peptidomimetics will undoubtedly play an increasingly important role in the development of novel therapeutics.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phi and Psi Angles - Proteopedia, life in 3D [proteopedia.org]
- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of 1-Fmoc-4-piperidineacetic Acid as a Non-Natural Amino Acid Surrogate in Peptidomimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the vast arsenal of synthetic building blocks, 1-Fmoc-4-piperidineacetic acid has emerged as a particularly valuable surrogate for natural amino acids. Its rigid piperidine core introduces significant conformational constraints, enabling the rational design of peptidomimetics with enhanced biological activity, selectivity, and proteolytic resistance. This technical guide provides a comprehensive overview of the core principles and practical methodologies for utilizing this compound in drug discovery and development. It details its synthesis, incorporation into peptides via solid-phase synthesis, and its impact on peptide structure and function, with a focus on its application in the development of potent enzyme inhibitors.
Introduction: The Rationale for Non-Natural Amino Acid Surrogates
Natural peptides, despite their diverse biological roles, often fall short as therapeutic agents due to their rapid degradation by proteases and their inherent conformational flexibility, which can lead to non-specific binding and reduced potency. The strategic replacement of natural amino acids with synthetic surrogates, such as this compound, addresses these challenges by introducing novel structural motifs that are resistant to enzymatic cleavage and that can pre-organize the peptide into a bioactive conformation.
The piperidine ring of this compound acts as a rigid scaffold, restricting the torsional angles of the peptide backbone and influencing the overall three-dimensional structure. This conformational constraint can lead to a significant increase in binding affinity and selectivity for a specific biological target. Furthermore, the non-natural character of this building block imparts resistance to proteolytic degradation, thereby enhancing the in vivo half-life of the resulting peptidomimetic.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃NO₄ | [1] |
| Molecular Weight | 365.42 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 135-138 °C | [2] |
| Solubility | Soluble in DMF, DMSO, NMP | |
| Storage Conditions | 2-8 °C | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the initial formation of the piperidineacetic acid core, followed by the protection of the piperidine nitrogen with the fluorenylmethyloxycarbonyl (Fmoc) group.
-
Synthesis of a Piperidine-4-acetic Acid Ester Derivative: This can be achieved through various methods, such as the alkylation of a suitable piperidine precursor.
-
Hydrolysis of the Ester: The ester is hydrolyzed to the corresponding carboxylic acid.
-
Fmoc Protection: The piperidine nitrogen is protected with the Fmoc group using Fmoc-Cl or Fmoc-OSu under basic conditions.
Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow for incorporating this non-natural amino acid is outlined below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIPS, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF. Agitate for 3 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The extended coupling time is recommended due to the potential for steric hindrance.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 times).
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent standard Fmoc-amino acids until the desired peptide sequence is assembled.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Impact on Peptide Properties: A Comparative Analysis
The introduction of this compound can significantly alter the biological and physical properties of a peptide. While direct comparative data for a single peptide with and without this specific surrogate is limited in published literature, the general effects can be extrapolated from studies on similar piperidine-containing peptidomimetics.
Biological Activity
The conformational constraint imposed by the piperidine ring can lead to a substantial increase in biological activity. By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, resulting in a higher binding affinity. For instance, piperidine-containing peptidomimetics have been shown to be potent inhibitors of enzymes such as proteasomes and calpains.[3]
Table 1: Hypothetical Comparative Biological Activity Data
| Peptide | Target | IC₅₀ (nM) |
| Native Peptide (Ac-YVAD-AMC) | Proteasome | >10,000 |
| Piperidine Analog (Ac-YVA-Pip(Ac) -AMC) | Proteasome | 50 |
This table presents hypothetical data for illustrative purposes, based on the generally observed enhancement of activity in piperidine-containing peptidomimetics.
Proteolytic Stability
The non-natural structure of this compound renders the adjacent peptide bonds resistant to cleavage by proteases. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Experimental Protocol: Protease Stability Assay
-
Peptide Incubation: Incubate the native peptide and the piperidine-containing analog at a concentration of 1 mg/mL in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the enzymatic reaction by adding an equal volume of 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
Half-Life Calculation: Calculate the half-life (t₁/₂) of each peptide by plotting the percentage of remaining peptide against time.
Table 2: Hypothetical Comparative Proteolytic Stability Data
| Peptide | Half-life in Human Serum (hours) |
| Native Peptide | < 0.5 |
| Piperidine Analog | > 24 |
This table presents hypothetical data for illustrative purposes, reflecting the expected increase in stability.
Conformational Properties
The rigid piperidine ring significantly influences the conformational landscape of the peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to elucidate the three-dimensional structure of these modified peptides in solution.
Experimental Protocol: 2D NMR Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).
-
NMR Data Acquisition: Acquire a series of two-dimensional NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Resonance Assignment: Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Structural Restraints: Extract distance restraints from the NOESY/ROESY spectra. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Structure Calculation: Use the experimental restraints in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the NMR data.
The analysis of the resulting structures can reveal the specific turn or folded conformation induced by the piperidineacetic acid surrogate.
Applications in Drug Discovery: A Case Study in Proteasome Inhibition
A prominent application of piperidine-containing peptidomimetics is in the development of proteasome inhibitors for cancer therapy. The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells, ultimately triggering cell death.
Piperidine-based peptidomimetics have been designed to mimic the natural substrates of the proteasome, but with enhanced stability and binding affinity. Their rigid structure allows for precise positioning of key pharmacophoric groups within the active site of the proteasome, leading to potent and selective inhibition.[4]
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a Piperidine-Containing Peptidomimetic.
The inhibition of the proteasome by these peptidomimetics leads to the stabilization of key regulatory proteins, including tumor suppressors and cell cycle inhibitors. This disruption of cellular homeostasis triggers the apoptotic cascade, making these compounds promising candidates for anticancer drug development.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the design and synthesis of novel peptidomimetics. Its ability to impart conformational rigidity and proteolytic stability makes it an invaluable tool for addressing the key challenges in peptide-based drug discovery. The methodologies outlined in this guide provide a framework for the successful incorporation of this non-natural amino acid surrogate into peptide scaffolds, enabling the development of next-generation therapeutics with enhanced efficacy and pharmacokinetic properties. Future research will likely focus on the development of novel piperidine-based surrogates with diverse substitution patterns to further explore the structure-activity relationships and to fine-tune the pharmacological profiles of these promising drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. peptideweb.com [peptideweb.com]
- 3. Piperlongumine induces inhibition of the ubiquitin-proteasome system in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the basics of Fmoc solid-phase peptide synthesis
An In-depth Technical Guide to the Core Principles of Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1][2] This in-depth technical guide elucidates the core principles of Fmoc-SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.
The Solid-Phase Principle: A Foundation of Efficiency
Solid-phase peptide synthesis revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[1] This foundational step allows for the entire synthesis to occur in a single reaction vessel, where reagents and byproducts in the liquid phase can be easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[1] This approach dramatically simplifies the purification of intermediates, enables the use of excess reagents to drive reactions to completion, and is highly conducive to automation.[1]
The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.[1] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard for producing peptide amides.[1][3] Prior to initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[1][3]
Data Presentation: Resins and Linkers in Fmoc-SPPS
The selection of the appropriate resin is a critical first step in planning peptide synthesis. The table below summarizes common resins and their key characteristics.
| Resin/Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Condition | Key Characteristics |
| Wang Resin | Carboxylic Acid | 0.3 - 0.8 | High % TFA | Standard for C-terminal acids; susceptible to diketopiperazine formation with certain dipeptides.[4] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | 0.3 - 0.4 | Dilute TFA (1-2%) for protected fragments; High % TFA for full deprotection | Highly acid-sensitive linker allows for the synthesis of protected peptide fragments.[5] |
| Rink Amide Resin | Amide | 0.3 - 0.8 | High % TFA | Standard for the synthesis of peptide amides, providing stability against enzymatic degradation.[3] |
| ChemMatrix® (PEG-based) | Varies | 0.4 - 0.7 | Varies | Excellent solvation properties that can reduce peptide aggregation and improve purity.[6] |
| TentaGel® (PEG-PS) | Varies | 0.15 - 0.3 | Varies | Good swelling in a range of solvents and mechanical stability, suitable for both batch and flow synthesis.[6][7] |
The Cyclical Workflow of Fmoc-SPPS
Fmoc-SPPS is a cyclical process that involves the sequential addition of amino acids to the growing peptide chain. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated until the desired peptide sequence is assembled.
The Fmoc Protecting Group: A Key Player
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids.[8] Its key feature is its stability to acidic conditions, which allows for an orthogonal protection strategy where acid-labile protecting groups are used for the side chains of the amino acids.[2]
The deprotection of the Fmoc group is typically achieved by treatment with a 20% solution of piperidine in DMF.[9] The mechanism proceeds via a β-elimination reaction, where the basic conditions facilitate the abstraction of a proton from the fluorenyl ring system, leading to the cleavage of the carbamate bond and the release of the free amine.[10] This newly liberated amine is then ready to form a peptide bond with the next activated amino acid in the sequence.
Note: The image placeholders in the DOT script above would be replaced with actual chemical structure images for a complete rendering.
Amino Acid Activation and Coupling
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain.[11] A variety of coupling reagents have been developed for this purpose, each with its own advantages and considerations.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the synthesis, especially for "difficult sequences" prone to aggregation or steric hindrance. The following table compares the performance of several common coupling reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-90 minutes | >98 | >95 | Very Low |
Data compiled from various sources for the coupling of standard amino acids. Performance may vary with difficult sequences.[12]
Experimental Protocols
The following protocols provide a general framework for manual Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.
Protocol 1: Resin Swelling
-
Weigh 100-200 mg of the appropriate resin (e.g., Wang resin for a C-terminal acid) and place it in a fritted reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Agitate the resin slurry for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 5 mL).
Protocol 2: First Amino Acid Loading on Wang Resin
-
Swell the Wang resin in DMF as described in Protocol 1.
-
In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF.
-
Add DIC (2-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Protocol 4: Amino Acid Coupling using HATU
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).
Cleavage and Final Deprotection: Liberating the Final Product
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail often includes "scavengers" to trap the reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker, which could otherwise lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and cysteine. The composition of the cleavage cocktail is tailored to the specific amino acids present in the peptide sequence.
Data Presentation: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Primary Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, for peptides without highly sensitive residues. |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides with Cys, Met, Trp, Tyr, and Arg.[1] |
| TFA/TIS/EDT | 95:2.5:2.5 | For peptides containing Cys and Met. |
| TFA/DCM | 50:50 | For cleavage from highly acid-labile resins (e.g., 2-Cl-Trt) to obtain protected fragments. |
Protocol 5: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.
-
Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). CAUTION: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has become the cornerstone of modern peptide science. A thorough understanding of the core principles, including the selection of appropriate resins and reagents, the mechanics of the synthesis cycle, and the final cleavage and deprotection steps, is essential for the successful synthesis of high-quality peptides. By leveraging the detailed protocols and quantitative data presented in this guide, researchers, scientists, and drug development professionals can optimize their synthesis strategies to achieve their research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
Preliminary Investigation of 1-Fmoc-4-piperidineacetic Acid in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fmoc-4-piperidineacetic acid is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid piperidine core, combined with the versatile acetic acid side chain and the readily cleavable Fmoc protecting group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a preliminary investigation into the role of this compound in drug discovery, summarizing its applications, relevant biological data of derived compounds, experimental protocols, and associated signaling pathways. The piperidine moiety is a common feature in many approved drugs, and its incorporation can influence pharmacokinetic properties such as solubility and bioavailability.
Core Applications in Drug Discovery
The primary application of this compound lies in its use as a foundational element in the synthesis of more complex molecules, particularly in the realm of peptide and small molecule drug development. Its derivatives have shown potential in a range of therapeutic areas, including oncology and infectious diseases.
Anticancer Applications
Derivatives of the piperidine scaffold have demonstrated significant potential as anticancer agents. These compounds can influence key signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Applications
The piperidine nucleus is also a key pharmacophore in the development of novel antimicrobial agents. The structural features of piperidine-containing compounds can be tailored to interact with specific targets in microbial cells, offering a potential avenue to combat antibiotic resistance.
Quantitative Data on Piperidine Derivatives
While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the broader class of piperidine derivatives has been evaluated for various biological activities. The following table summarizes the in vitro cytotoxic activity of several piperidine-containing compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| Piperidin-4-one Derivatives | Various bacterial strains | Gram-positive & Gram-negative | Varies (significant activity compared to ampicillin)[1] |
| Piperidin-4-one Thiosemicarbazones | Various fungal strains | Fungi | Varies (significant activity compared to terbinafine)[1] |
Experimental Protocols
The synthesis of bioactive molecules using this compound as a building block typically involves its incorporation into a larger molecular structure, often through peptide synthesis or multi-step organic synthesis.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. This allows for the precise placement of the piperidineacetic acid moiety within a peptide chain, potentially influencing its conformation and biological activity.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.[2]
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
2. Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (or this compound) using a coupling agent such as HCTU or a combination of TBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a defined period (typically 1-2 hours).
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
3. Fmoc Deprotection:
-
Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF.[2]
-
Wash the resin extensively with DMF.
4. Chain Elongation:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[3]
6. Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Piperidin-4-one Derivatives (Illustrative Example)
While not directly starting from this compound, this protocol illustrates a common method for synthesizing the core piperidone structure, which can be further modified.
Mannich Reaction for 2,6-diaryl-3-methyl-4-piperidones:
-
Condense ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[1] This reaction forms the core piperidin-4-one ring structure.
Synthesis of Thiosemicarbazone Derivatives:
-
React the synthesized 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide to yield the corresponding thiosemicarbazone derivatives.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of piperidine-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel therapeutic agents.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Piperidine derivatives have been investigated for their potential to modulate this pathway.
Caption: The PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation and immunity and is also implicated in cancer development and progression.
Caption: The NF-κB signaling pathway and potential points of intervention.
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell growth, differentiation, and apoptosis. Its constitutive activation is observed in many human cancers, making it an attractive therapeutic target.
Caption: The JAK/STAT3 signaling pathway, a potential target for anticancer therapies.
Conclusion and Future Directions
This compound serves as a valuable and versatile building block in the early stages of drug discovery. Its incorporation into peptides and small molecules offers a promising strategy for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. While direct biological data on compounds synthesized from this specific starting material is emerging, the well-established bioactivity of the broader class of piperidine derivatives provides a strong rationale for its continued investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of molecules derived from this compound to fully elucidate its potential in generating next-generation drug candidates. The detailed experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a solid foundation for researchers to embark on such investigations.
References
Methodological & Application
Application Notes and Protocols for Coupling 1-Fmoc-4-piperidineacetic Acid to Rink Amide Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent attachment of 1-Fmoc-4-piperidineacetic acid to Rink Amide resin, a common solid-phase support for the synthesis of C-terminal peptide amides.[1][2] Adherence to this protocol is crucial for achieving high coupling efficiency and ensuring the purity of the final product.
Principle
The coupling of this compound to Rink Amide resin follows the principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[1][2] The process begins with the deprotection of the Fmoc group on the Rink Amide resin to expose a free amine.[1][3] Subsequently, the carboxylic acid of this compound is activated using a suitable coupling reagent and then reacted with the free amine on the resin to form a stable amide bond. The Fmoc protecting group on the piperidine derivative can then be removed to allow for further chain elongation if desired. Finally, the synthesized compound is cleaved from the resin.
Experimental Protocol
This protocol is designed for a standard laboratory scale synthesis. Adjustments may be necessary for different scales.
Materials and Reagents:
-
Rink Amide Resin (e.g., 100-200 mesh, loading capacity ~0.5-1.0 mmol/g)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel (with a sintered glass filter)
-
Shaker or vortexer
Protocol Steps:
1. Resin Swelling and Fmoc Deprotection:
-
Accurately weigh the Rink Amide resin and transfer it to the reaction vessel.[4]
-
Add DMF (approximately 10-15 mL per gram of resin) to swell the resin. Agitate the mixture gently for at least 1 hour.[3][4][5]
-
Drain the DMF from the reaction vessel.[4]
-
To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF to the resin.[1][5][6]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[5]
2. Activation of this compound:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and an equivalent amount of HOBt or OxymaPure in a minimal amount of DMF.[8]
-
Add DIC (1 equivalent relative to the amino acid) to the solution.[8]
-
Allow the activation to proceed for 10-15 minutes at room temperature.
3. Coupling to the Resin:
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Add DIPEA (2 equivalents relative to the amino acid) to the reaction mixture.[3][9]
-
Agitate the mixture for 2-4 hours at room temperature. Longer reaction times (up to overnight) may be beneficial for hindered couplings.[5]
-
To monitor the reaction completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and successful coupling.[7][10]
4. Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.[11]
-
Dry the resin under vacuum.
5. Capping of Unreacted Sites (Optional but Recommended):
-
To block any unreacted amine groups on the resin, a capping step can be performed.
-
Swell the resin in DMF.
-
Prepare a capping solution of acetic anhydride, pyridine, and DMF (e.g., in a 1:1:8 v/v/v ratio).[3]
-
Add the capping solution to the resin and agitate for 30-60 minutes.[3]
-
Drain the capping solution and wash the resin thoroughly with DMF and DCM.[3]
-
Dry the resin under vacuum.
6. Cleavage from the Resin:
-
Before cleavage, the N-terminal Fmoc group must be removed using 20% piperidine in DMF as described in Step 1.[11][12]
-
Wash the resin thoroughly with DMF and DCM, and then dry it under vacuum.[11][12]
-
Prepare a cleavage cocktail. For Rink Amide resin, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[11][12]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.[13]
-
Filter the solution to separate the cleaved product from the resin beads.
-
Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and wash with cold ether.[13]
Data Presentation
| Parameter | Recommended Value | Notes |
| Resin Type | Rink Amide Resin | For C-terminal amides.[1][5] |
| This compound | 2-5 equivalents | Relative to resin loading. |
| Coupling Reagents | DIC/HOBt or DIC/OxymaPure | Standard activation method.[8] |
| Base | DIPEA | 2 equivalents relative to the acid.[3][9] |
| Fmoc Deprotection | 20% Piperidine in DMF | 20-30 minutes.[1][3][7] |
| Coupling Time | 2-4 hours (or overnight) | Monitor with Kaiser test.[5] |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | 1-2 hours.[11][12] |
Visualizations
Caption: Workflow for coupling this compound to Rink amide resin.
References
- 1. chempep.com [chempep.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
Standard Procedure for Incorporating 1-Fmoc-4-piperidineacetic Acid in Solid-Phase Peptide Synthesis (SPPS)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and unique structural properties. 1-Fmoc-4-piperidineacetic acid is a cyclic β-amino acid analogue that can introduce conformational constraints into a peptide backbone. However, its bulky and sterically hindered nature presents challenges for standard Solid-Phase Peptide Synthesis (SPPS) protocols. Incomplete coupling reactions can lead to deletion sequences and difficult purifications. This document provides a detailed guide for the efficient incorporation of this compound into peptide chains using Fmoc-based SPPS, including optimized protocols, troubleshooting strategies, and a comparison of coupling reagents.
Challenges in Incorporating this compound
The primary challenge in coupling this compound lies in its steric hindrance. The rigid piperidine ring can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.[1][2][3] This can result in significantly slower reaction rates and incomplete coupling, necessitating optimized conditions to achieve high yields and purity.
Recommended Coupling Reagents and Conditions
For sterically hindered amino acids like this compound, the choice of coupling reagent is critical.[2] Standard carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) may prove insufficient.[4] More potent uronium or phosphonium salt-based reagents are highly recommended to ensure efficient acylation.[5][6]
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Residues | Key Advantages | Potential Disadvantages |
| HATU | Uronium Salt | Very High | Fast reaction times, low risk of racemization.[7][8] | Higher cost, potential for side reactions if used in large excess.[8] |
| HBTU | Uronium Salt | High | Good efficiency, widely used. | Can be less effective than HATU for extremely difficult couplings. |
| HCTU | Uronium Salt | High | Similar to HBTU, often with better solubility. | May still be insufficient for the most challenging couplings. |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, low racemization. | Can be slower than uronium salts. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Slower reaction rates, potential for N-acylurea formation.[1] |
Based on available data for similarly challenging residues, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent for incorporating this compound due to its superior activation efficiency.[5][7]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines the manual coupling procedure for a standard 0.1 mmol scale synthesis.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[9]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[1]
-
-
Coupling Reaction:
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies an incomplete reaction.[9]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[4]
-
Protocol 2: Double Coupling Strategy for Incomplete Reactions
If the Kaiser test after the initial coupling is positive, a double coupling strategy is recommended to drive the reaction to completion.[1][10]
Procedure:
-
After the initial 2-4 hour coupling and a positive Kaiser test, drain the reaction vessel.
-
Wash the resin with DMF (3 times).[1]
-
Prepare a fresh solution of activated this compound as described in Protocol 1, steps 3 and 4.
-
Add the fresh activation mixture to the resin and agitate for another 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Proceed with the washing steps as described in Protocol 1, step 6.
Mandatory Visualization
Caption: Workflow for incorporating this compound in SPPS.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after initial coupling | Steric hindrance of this compound leading to slow reaction kinetics. | Perform a double coupling (Protocol 2).[1][10] Extend the initial coupling time to 4 hours or overnight.[2] Consider performing the coupling at a slightly elevated temperature (e.g., 40°C), though this may increase the risk of racemization.[1] |
| Deletion of the piperidineacetic acid residue in final peptide | Incomplete coupling during the synthesis. | Implement the double coupling strategy as a standard procedure for this residue. Ensure high-quality, fresh coupling reagents. |
| Low overall yield | Cumulative effect of incomplete couplings or peptide aggregation. | In addition to optimizing the coupling of the piperidineacetic acid, consider strategies to disrupt peptide aggregation, such as using chaotropic salts (e.g., LiCl) in the coupling solvent.[2] |
Conclusion
The successful incorporation of the sterically demanding this compound in SPPS is highly achievable with the appropriate selection of coupling reagents and optimized protocols. The use of a high-efficiency coupling reagent such as HATU is strongly recommended. Monitoring each coupling step with a qualitative method like the Kaiser test is crucial, and a double coupling strategy should be employed if the initial coupling is incomplete. By following these guidelines, researchers can effectively synthesize peptides containing this valuable non-canonical amino acid for various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Fmoc-4-piperidineacetic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, as its length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.
This document provides detailed application notes and protocols for the use of 1-Fmoc-4-piperidineacetic acid, a rigid piperidine-based linker, in the synthesis of PROTACs.
The Strategic Advantage of a Rigid Piperidine-Based Linker
The selection of the linker is a crucial step in PROTAC design. While flexible linkers, such as polyethylene glycol (PEG) chains, are commonly used, there is growing evidence that linkers with increased rigidity can offer significant advantages. This compound provides a rigid scaffold that can enhance the properties of a PROTAC in several ways:
-
Improved Metabolic Stability: The piperidine ring is less susceptible to metabolic degradation compared to linear alkyl or PEG chains, potentially leading to a longer half-life and improved pharmacokinetic profile of the PROTAC.[1]
-
Enhanced Potency: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex. This can lead to more efficient ubiquitination and degradation of the target protein, resulting in higher potency (lower DC50 values).[1]
-
Defined Spatial Orientation: The rigidity of the piperidine linker provides a more defined spatial orientation between the POI and E3 ligase ligands, which can be crucial for optimizing the geometry of the ternary complex for efficient ubiquitin transfer.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound as the linker. These protocols are adaptable and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a three-step solution-phase synthesis of a PROTAC, starting with the coupling of the linker to an E3 ligase ligand, followed by Fmoc deprotection and subsequent coupling to the POI ligand.
Step 1: Coupling of this compound to an E3 Ligase Ligand (e.g., Pomalidomide)
-
Activation of this compound: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve the amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) (1.1 eq) in anhydrous DMF. Add the activated linker solution to the E3 ligase ligand solution. Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring and Work-up: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-protected linker-E3 ligase ligand conjugate.
Step 2: Fmoc Deprotection
-
Deprotection Reaction: Dissolve the purified Fmoc-protected conjugate from Step 1 in DMF. Add piperidine to a final concentration of 20% (v/v). Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring and Work-up: Monitor the deprotection by LC-MS. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine. The resulting amine can be used directly in the next step or after purification by co-evaporation with a solvent like toluene.
Step 3: Coupling of Deprotected Intermediate with POI Ligand
-
Activation of POI Ligand: In a separate flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the deprotected linker-E3 ligase ligand conjugate from Step 2 (dissolved in a minimal amount of anhydrous DMF) to the activated POI ligand solution. Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol describes a standard method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Seed a suitable cell line that endogenously expresses the target protein in 6-well plates and allow the cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
Data Presentation
The following tables summarize hypothetical quantitative data for a series of PROTACs synthesized using the this compound linker. This data is for illustrative purposes to demonstrate how the linker can contribute to potent protein degradation.
Table 1: Synthesis Yields for PROTACs with this compound Linker
| PROTAC ID | POI Ligand | E3 Ligase Ligand | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) |
| PROTAC-A | Ligand-X | Pomalidomide | 85 | 95 | 70 | 56 |
| PROTAC-B | Ligand-Y | Pomalidomide | 82 | 96 | 68 | 53 |
| PROTAC-C | Ligand-Z | Pomalidomide | 88 | 92 | 75 | 61 |
Table 2: In Vitro Degradation Activity of PROTACs with this compound Linker
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | Protein-X | Cell Line-A | 15 | >95 |
| PROTAC-B | Protein-Y | Cell Line-B | 25 | >90 |
| PROTAC-C | Protein-Z | Cell Line-C | 8 | >98 |
Visualizations
References
Fmoc Deprotection of 1-Fmoc-4-piperidineacetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-phase deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from 1-Fmoc-4-piperidineacetic acid. The information herein is intended to guide researchers in selecting optimal conditions to achieve high-purity 4-piperidineacetic acid, a valuable building block in medicinal chemistry and drug development.
Application Notes
The Fmoc protecting group is widely used for the temporary protection of primary and secondary amines due to its facile removal under mild basic conditions.[1] The deprotection proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess base also acts as a scavenger for the electrophilic DBF, forming a stable adduct that prevents side reactions with the deprotected product.[2]
For the solution-phase deprotection of this compound, several factors must be considered to ensure efficient and clean conversion to the desired product.
Choice of Base and Solvent:
Piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is the most common and effective reagent for Fmoc deprotection.[3] However, other bases and solvents can be employed to optimize the reaction based on the substrate's solubility and to minimize potential side reactions. The choice of solvent can influence the rate of deprotection, with polar solvents generally favoring the reaction.[4]
Reaction Monitoring:
The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the UV-active Fmoc-protected starting material. The appearance of the free amine product can be visualized using a ninhydrin stain.[3] Alternatively, the formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at approximately 301 nm.[2]
Work-up Procedure:
A critical step in solution-phase Fmoc deprotection is the removal of the dibenzofulvene adduct and excess base from the final product. Due to the polar nature of 4-piperidineacetic acid, a simple extractive work-up is often effective. This typically involves dilution of the reaction mixture with an organic solvent and washing with an aqueous basic solution to remove the acidic DBF adduct, followed by washing with brine.
Potential Side Reactions:
While the Fmoc deprotection is generally a clean reaction, potential side reactions can occur, especially with sensitive substrates. In the context of peptide synthesis, side reactions such as aspartimide formation and racemization are concerns.[5][6] For a simple molecule like this compound, these are not primary concerns. However, incomplete deprotection can lead to a mixture of starting material and product, necessitating careful monitoring and optimization of reaction time.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and outcomes for the solution-phase Fmoc deprotection of N-Fmoc protected amines. While specific data for this compound is not extensively published, the data presented for structurally related compounds can serve as a valuable guide for optimizing deprotection conditions.
Table 1: Comparison of Deprotection Conditions for Fmoc-Lys(Boc)-OH in Solution [7]
| Deprotection Reagent | Solvent | Reaction Time (min) | Starting Material (%) | Product (%) | Dibenzofulvene Adduct (%) | Dibenzofulvene (%) |
| 20% Piperidine | DMF | 30 | 0 | 100 | 100 | 0 |
| 25% Dipropylamine (DPA) | DMF | 30 | 0 | 100 | 14.3 | 85.7 |
| 5% Piperazine + 2% DBU | DMF | 30 | 0 | 100 | 100 | 0 |
| 2% DBU | DMF | 30 | 0 | 100 | 0 | 100 |
| 25% Diethylamine | DMF | 30 | 0 | 100 | 0 | 100 |
| 25% Diisopropylamine | DMF | 30 | 90.5 | 9.5 | 0 | 100 |
| 25% Diisobutylamine | DMF | 30 | 97.6 | 2.4 | 0 | 100 |
Data adapted from a study on Fmoc-Lys(Boc)-OH, a primary amine, and serves as a reference for relative reactivity.[7]
Table 2: Comparison of Alternative Bases for Fmoc Deprotection and Impact on Side Product Formation in Solid-Phase Peptide Synthesis [6]
| Deprotection Reagent | Concentration | Solvent | Key Advantages | Common Side Products Reduced |
| Piperidine | 20% (v/v) | DMF | Standard, effective | - |
| DBU/Piperazine | 2% DBU / 5% Piperazine | NMP | Reduces diketopiperazine formation | Diketopiperazine |
| Piperazine + HOBt | - | DMF | Minimizes racemization of C-terminal Cysteine | Racemization |
| Dipropylamine (DPA) | 25% (v/v) | DMF | Reduced aspartimide formation | Aspartimide |
This data from solid-phase synthesis highlights the utility of different bases in mitigating specific side reactions.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the Fmoc deprotection of this compound in solution.
Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF
This protocol describes a standard and widely applicable method for the solution-phase Fmoc deprotection.
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF to a concentration of approximately 0.1 M.
-
Addition of Base: To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using 10% methanol in DCM as eluent). The disappearance of the starting material (UV active) and the appearance of the product (ninhydrin positive) indicates reaction completion. Typical reaction times are 30-60 minutes.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove most of the DMF and piperidine.
-
Redissolve the residue in DCM or EtOAc.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Wash the organic layer with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution in vacuo to yield the crude 4-piperidineacetic acid.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization or chromatography if required.
-
Protocol 2: Alternative Fmoc Deprotection using DBU and Piperidine in DCM
This protocol utilizes a stronger base (DBU) for potentially faster deprotection and is performed in a different solvent system.[8]
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Acetonitrile (ACN)
-
6 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
TLC supplies (as in Protocol 1)
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM.
-
Addition of Base: Add DBU (e.g., 1-2% v/v) and piperidine (e.g., 1-2% v/v) to the stirred solution.[8]
-
Reaction and Monitoring: Stir at room temperature and monitor the reaction by TLC as described in Protocol 1.
-
Work-up:
-
Upon completion, neutralize the reaction mixture by adding 6 M HCl until the pH is approximately 7.
-
Add acetonitrile to precipitate the product.
-
Collect the precipitate by filtration, wash with acetonitrile, and dry under vacuum to yield 4-piperidineacetic acid.
-
-
Visualizations
Caption: General workflow for the solution-phase Fmoc deprotection of this compound.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Activation of 1-Fmoc-4-piperidineacetic acid for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation of the carboxylic acid moiety in 1-Fmoc-4-piperidineacetic acid for subsequent coupling reactions to form amide bonds. This process is a critical step in the synthesis of peptides, peptidomimetics, and other complex organic molecules where the piperidine scaffold is a key structural element. The protocols and data presented herein are intended to enable researchers to select the optimal coupling strategy for their specific application, ensuring high efficiency and purity of the final product.
Introduction to Carboxylic Acid Activation
The formation of an amide bond between a carboxylic acid and an amine is not a spontaneous reaction and requires the "activation" of the carboxyl group. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine. In the context of complex molecules like this compound, the choice of activating reagent is crucial to avoid side reactions, ensure complete conversion, and preserve the integrity of the Fmoc protecting group.
Several classes of reagents are commonly employed for this purpose, including carbodiimides, aminium/uronium salts, and phosphonium salts.[1] The selection of a particular reagent often depends on factors such as the steric hindrance of the reactants, the desired reaction time, and the avoidance of racemization in chiral substrates.
Comparative Analysis of Common Coupling Reagents
The following table summarizes the characteristics of commonly used coupling reagents for the activation of carboxylic acids, providing a basis for selecting the most appropriate method for coupling this compound.
| Coupling Reagent Class | Examples | Key Advantages | Potential Disadvantages | Recommended Use Cases |
| Carbodiimides | DCC, DIC, EDC[2][3] | Cost-effective, widely available. | Can lead to the formation of insoluble urea byproducts (DCC), risk of racemization without additives.[3][4] | Routine solution-phase synthesis; DIC is preferred for solid-phase synthesis due to the solubility of its urea byproduct.[2] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU[1][5] | High coupling efficiency, fast reaction times, low racemization.[5][6] | More expensive than carbodiimides, byproducts can sometimes be difficult to remove. | Solid-phase peptide synthesis, coupling of sterically hindered amino acids, and when high purity is critical.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP[2][9] | Very effective for sterically hindered couplings, low racemization.[8] | Can be more expensive, byproduct removal can be a consideration. | Difficult couplings, including N-methylated amino acids.[2][8] |
Chemical Activation Pathways
The activation of a carboxylic acid by common coupling reagents proceeds through distinct intermediates. Understanding these pathways is key to optimizing reaction conditions.
3.1. Carbodiimide-Mediated Activation
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with an amine to form the desired amide and a urea byproduct. To suppress side reactions and minimize racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[2]
Caption: Carbodiimide activation pathway.
3.2. Aminium/Uronium Salt-Mediated Activation (e.g., HBTU/HATU)
Reagents like HBTU and HATU react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester intermediate (e.g., an OBt or OAt ester).[5][6] These active esters are more stable than the O-acylisourea intermediate from carbodiimide activation, which helps to reduce the risk of racemization. The active ester then reacts with the amine to form the amide bond.
Caption: HBTU/HATU activation pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the activation and coupling of this compound. The choice of protocol will depend on the specific requirements of the synthesis (e.g., solution-phase vs. solid-phase, scale, and the nature of the amine).
4.1. General Experimental Workflow
The general workflow for the coupling of this compound is a sequential process involving activation followed by the introduction of the amine.
Caption: General experimental workflow.
4.2. Protocol 1: DIC/HOBt Mediated Coupling in Solution Phase
This protocol is a standard and cost-effective method for solution-phase amide bond formation.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC to the solution and stir for 15-20 minutes at 0 °C.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
4.3. Protocol 2: HATU Mediated Coupling for Solid-Phase Peptide Synthesis (SPPS)
This protocol is highly recommended for SPPS, especially when dealing with potentially sterically hindered couplings.[6]
-
Materials:
-
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF.[5]
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[5]
-
Monitor the coupling completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[5]
-
If the coupling is incomplete, a second coupling can be performed.[11]
-
Drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Troubleshooting and Optimization
For sterically hindered couplings, which may be the case with the piperidine ring of this compound, several optimization strategies can be employed:
-
Choice of Reagent: For difficult couplings, stronger activating agents like HATU or PyAOP are recommended over HBTU or carbodiimides.[8]
-
Double Coupling: If a single coupling reaction is incomplete, a second coupling with fresh reagents can be performed to drive the reaction to completion.[11]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) can be used as a solvent as it has better solvating properties than DMF for some aggregated sequences.[7]
-
Reaction Time and Temperature: Increasing the reaction time or gently heating the reaction can sometimes improve coupling efficiency, but care must be taken to avoid racemization.[7]
By following these detailed protocols and considering the comparative data, researchers can effectively activate and couple this compound to achieve their desired target molecules with high yield and purity.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a compelling class of therapeutic agents due to their enhanced conformational rigidity, increased metabolic stability, and high binding affinity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as 1-Fmoc-4-piperidineacetic acid (Fmoc-Pip(Ac)-OH), into cyclic peptide scaffolds offers a powerful strategy to introduce novel structural constraints and functionalities. The piperidine moiety can act as a turn-inducer, facilitating efficient cyclization and providing a rigid backbone that can be further functionalized. These application notes provide a comprehensive guide to the synthesis of cyclic peptides containing this compound, covering solid-phase synthesis of the linear precursor, on-resin and solution-phase cyclization methods, and purification and characterization of the final product.
Data Presentation: Representative Cyclization Efficiency
The efficiency of peptide cyclization is influenced by several factors, including the peptide sequence, the length of the linear precursor, and the cyclization method employed. The rigid structure of this compound is anticipated to pre-organize the peptide backbone, potentially leading to favorable cyclization yields. Below is a table summarizing representative yields for head-to-tail cyclization of a model hexapeptide containing a piperidineacetic acid residue.
| Peptide Sequence | Cyclization Method | Coupling Reagent | Solvent | Crude Purity (%) | Isolated Yield (%) |
| cyclo(Gly-Ala-Pip(Ac)-Val-Leu-Gly) | On-Resin | PyBOP/DIPEA | DMF | ~65 | ~25 |
| cyclo(Gly-Ala-Pip(Ac)-Val-Leu-Gly) | Solution-Phase | HATU/HOAt/DIPEA | DMF | ~70 | ~30 |
Note: These are representative values and actual yields may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
The following protocols describe the manual synthesis of a linear peptide containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by either on-resin or solution-phase cyclization.
Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. The choice of resin can be adapted based on the desired C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound (Fmoc-Pip(Ac)-OH)
-
Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Isopropanol (IPA)
-
Cleavage cocktail (for solution-phase cyclization): e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU/HOAt) in DMF.[1]
-
Add DIPEA (6-10 equivalents) to activate the amino acid.[1]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF (3 times) and DCM (3 times).[1]
-
-
Incorporation of this compound: Following the deprotection of the preceding amino acid, couple this compound using the same procedure as in step 3.
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.
Solid-Phase Synthesis Workflow
On-Resin Cyclization
This method is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect on the solid support.[3]
Materials:
-
Peptidyl-resin with N-terminal Fmoc group removed
-
Cyclization reagents: e.g., PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA or 2,4,6-collidine
-
Solvent: DMF or a mixture of DCM/DMF/NMP[2]
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Preparation for Cyclization: After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF and DCM.
-
Cyclization Reaction:
-
Prepare the cyclization cocktail: Dissolve the cyclization reagent (e.g., 3-5 equivalents of PyBOP) and base (e.g., 6-10 equivalents of DIPEA) in DMF.[1]
-
Add the cyclization solution to the resin and agitate at room temperature for 4-24 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.
-
-
Washing: Once cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and MeOH.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the cyclic peptide and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Centrifuge and decant the ether. Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
On-Resin Cyclization Workflow
Solution-Phase Cyclization
This approach can be advantageous for sequences that are difficult to cyclize on-resin.
Materials:
-
Cleaved and side-chain protected linear peptide
-
High-purity DMF
-
Cyclization reagents: e.g., HATU/HOAt or PyBOP
-
Base: DIPEA or 2,4,6-collidine
Procedure:
-
Peptide Cleavage:
-
Treat the dried peptidyl-resin with a cleavage cocktail that leaves the side-chain protecting groups intact (e.g., 1% TFA in DCM for highly acid-labile resins like 2-chlorotrityl chloride resin).
-
Agitate for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the protected linear peptide.
-
-
Cyclization Reaction:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution (0.1-1 mM), which favors intramolecular cyclization.[1]
-
Add the cyclization reagents (e.g., 1.5-3 equivalents of HATU/HOAt) and base (e.g., 3-5 equivalents of DIPEA) to the peptide solution.[1]
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by HPLC-MS.
-
-
Work-up and Deprotection:
-
Remove the DMF under reduced pressure.
-
Treat the crude protected cyclic peptide with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to remove the side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification:
-
The crude cyclic peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Characterization:
-
The purified cyclic peptide should be characterized by:
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the final product.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Conclusion
The incorporation of this compound into peptide scaffolds provides a valuable tool for the design of conformationally constrained cyclic peptides. The protocols outlined above offer a general framework for the synthesis, cyclization, and purification of these molecules. Researchers are encouraged to optimize reaction conditions for each specific peptide sequence to achieve the highest possible purity and yield. The resulting cyclic peptidomimetics can serve as promising candidates for drug discovery and development.
References
Application of 1-Fmoc-4-piperidineacetic Acid in the Synthesis of β-Turn Mimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug discovery, peptidomimetics are a critical class of molecules designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key structural motif in many biologically active peptides is the β-turn, a region where the polypeptide chain reverses its direction. The ability to mimic this structure is paramount for the development of novel therapeutics that can modulate protein-protein interactions.
1-Fmoc-4-piperidineacetic acid is a valuable building block for the creation of β-turn mimetics. The rigid, chair-like conformation of the piperidine ring serves as a scaffold to constrain the peptide backbone into a conformation that mimics the geometry of a natural β-turn. The acetic acid side chain provides the necessary point of attachment for extending the peptide chain, while the Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of β-turn mimetics.
Application Notes
The piperidine scaffold offers several advantages for designing β-turn mimetics. Its six-membered ring structure is conformationally restricted, which can help to pre-organize the attached peptide chains into a turn-like structure. This can lead to enhanced binding affinity and selectivity for the target receptor. Furthermore, the piperidine core is metabolically more stable than a typical peptide backbone, thus improving the pharmacokinetic properties of the resulting peptidomimetic.
The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] The Fmoc group is removed with a mild base, typically piperidine, and the subsequent coupling of the next amino acid is facilitated by common coupling reagents. The choice of coupling reagents and reaction conditions may need to be optimized to ensure efficient incorporation of this non-standard amino acid derivative.
Peptidomimetics containing a piperidine-based β-turn can be designed to target a wide range of biological receptors, including G protein-coupled receptors (GPCRs), which are a major class of drug targets.[4][5] By mimicking the β-turn of a natural peptide ligand, these mimetics can act as agonists or antagonists of GPCR signaling pathways.
Quantitative Data Summary
The efficiency of solid-phase peptide synthesis is typically assessed by monitoring the yield and purity of the final product. The following table summarizes typical quantitative data for the synthesis of peptidomimetics using Fmoc-SPPS. It is important to note that these values are general ranges and the actual results may vary depending on the specific sequence and the efficiency of the coupling of this compound.
| Parameter | Typical Value | Description |
| Resin Loading | 0.4 - 0.7 mmol/g | The amount of the first amino acid attached to the solid support. |
| Coupling Efficiency | >99% | The percentage of free amines that have reacted with the incoming amino acid, often monitored by a qualitative ninhydrin test. |
| Overall Yield (Crude) | 60 - 80% | The yield of the crude peptide after cleavage from the resin, which can be influenced by the number of coupling cycles and the efficiency of each step. |
| Purity (after HPLC) | >95% | The purity of the final peptide after purification by reverse-phase high-performance liquid chromatography (RP-HPLC). |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing a β-turn mimetic using this compound. These protocols are based on standard Fmoc-SPPS procedures.[2][3][6]
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[1][2]
-
Weighing: Weigh the desired amount of resin (typically on a 0.1 mmol scale) and place it in a solid-phase synthesis vessel.
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged. Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Solvent Removal: Drain the DMF from the vessel.
Protocol 2: Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.[1][3]
-
First Deprotection: Add the 20% piperidine solution to the resin and agitate for 3-5 minutes.
-
Second Deprotection: Drain the solution and add a fresh portion of the 20% piperidine solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. A ninhydrin test should be performed to confirm the presence of free primary amines.
Protocol 3: Coupling of this compound
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.
-
Activation: Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected resin in the synthesis vessel.
-
Reaction Monitoring: Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a ninhydrin test, which should be negative, indicating the absence of free primary amines.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 4: Peptide Chain Elongation
Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Coupling) for each subsequent amino acid to be added to the peptide chain. For standard amino acids, use the corresponding Fmoc-protected amino acid in the coupling step.
Protocol 5: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for many protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the crude peptide under vacuum.
Protocol 6: Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Analyze the purified fractions by analytical RP-HPLC to confirm purity and by mass spectrometry to verify the molecular weight of the final peptidomimetic.
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship of β-Turn Mimicry
Caption: Logic of using this compound to create stable β-turn mimetics.
Example Signaling Pathway: GPCR Activation
Caption: A representative GPCR signaling pathway modulated by a peptidomimetic ligand.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipids modulate the dynamics of GPCR:β-arrestin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Manual Solid-Phase Synthesis of Peptides Containing 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, modulate receptor binding affinity, and introduce novel functionalities. 1-Fmoc-4-piperidineacetic acid is a valuable building block that introduces a conformationally constrained piperidine ring into the peptide backbone. This rigid scaffold can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. Furthermore, the piperidine motif is a prevalent scaffold in a wide array of clinically approved drugs, recognized for its ability to improve pharmacokinetic properties.[1] These application notes provide a detailed experimental guide for the successful incorporation of this compound into peptide sequences using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles of Fmoc-Based SPPS
Fmoc-based SPPS is an iterative process performed on a solid support (resin), allowing for the stepwise assembly of a peptide chain. The synthesis proceeds from the C-terminus to the N-terminus and involves three main repeating steps:
-
Fmoc Deprotection: The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin-bound amino acid using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed free amine on the peptide chain.[3]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.
Data Presentation: Reagents and Reaction Conditions
The following tables summarize the recommended reagents and conditions for the manual synthesis of peptides containing this compound. These are starting points and may require optimization based on the specific peptide sequence.
Table 1: Reagents for Manual Fmoc-SPPS
| Reagent | Function | Recommended Concentration/Supplier |
| Rink Amide Resin | Solid support for C-terminally amidated peptides | 0.3 - 0.8 mmol/g loading |
| This compound | Unnatural amino acid building block | High purity grade |
| Standard Fmoc-amino acids | Proteinogenic amino acid building blocks | High purity grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing | Peptide synthesis grade |
| Piperidine | Reagent for Fmoc deprotection | Reagent grade |
| Coupling Reagents (e.g., HATU, HBTU, DIC) | Activate the carboxylic acid for amide bond formation | High purity grade |
| Activator Base (e.g., DIPEA) | Base for in situ neutralization and activation | Reagent grade |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O) | Cleaves the peptide from the resin and removes side-chain protecting groups | Reagent grade |
| Diethyl ether (cold) | For precipitation of the crude peptide | Reagent grade |
Table 2: Recommended Reaction Parameters for a 0.1 mmol Scale Synthesis
| Step | Reagent/Solvent | Volume/Amount | Duration |
| Resin Swelling | DMF | 10 mL/g resin | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 2 x 10 minutes |
| Coupling of this compound | |||
| This compound | 3-5 equivalents | ~0.3 - 0.5 mmol | - |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.5 equivalents | ~0.29 - 0.45 mmol | - |
| DIPEA | 6-10 equivalents | ~0.6 - 1.0 mmol | - |
| DMF | To dissolve reagents | - | 1-4 hours (monitor) |
| Coupling of Standard Amino Acids | |||
| Fmoc-amino acid | 3-5 equivalents | ~0.3 - 0.5 mmol | - |
| Coupling Reagent (e.g., HBTU) | 3-5 equivalents | ~0.3 - 0.5 mmol | - |
| DIPEA | 6-10 equivalents | ~0.6 - 1.0 mmol | - |
| DMF | To dissolve reagents | - | 1-2 hours |
| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 10 mL/g resin | 2-4 hours |
Experimental Protocols
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) to the vessel.
-
Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for an initial 5 minutes, then drain the solution.[4]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete deprotection.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by blue/purple beads).
Protocol 3: Coupling of this compound
Due to the potential steric hindrance of the piperidine ring, a more potent coupling reagent is recommended.
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the progress of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive after the initial coupling time, the coupling step can be repeated with a fresh solution of activated amino acid ("double coupling").
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any excess reagents and byproducts.
Protocol 4: Subsequent Amino Acid Couplings
Follow the general procedure outlined in Protocol 3 for coupling subsequent standard Fmoc-amino acids. For routine couplings, HBTU can be used as a cost-effective alternative to HATU.
Protocol 5: Final Cleavage and Peptide Precipitation
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF and then DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a 5-10 fold excess of cold diethyl ether.[4]
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and repeat the centrifugation.
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
Mandatory Visualizations
Caption: General workflow for manual solid-phase peptide synthesis (SPPS).
Caption: Decision workflow for optimizing difficult coupling reactions.
Potential Challenges and Troubleshooting
The incorporation of this compound may present challenges due to its steric bulk.
-
Incomplete Coupling: As mentioned, this is the most likely issue. Monitoring with the Kaiser test is crucial. If double coupling is insufficient, increasing the reaction time or switching to a more potent coupling reagent like COMU is recommended.
-
Aggregation: The growing peptide chain can sometimes aggregate on the resin, hindering reagent access. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using microwave-assisted synthesis can help disrupt aggregation.
-
Side Reactions: While specific side reactions for this compound are not extensively documented, general Fmoc-SPPS side reactions like aspartimide formation (if Asp is present in the sequence) should be considered.[6] Using additives like HOBt in the deprotection solution can help minimize this.[7]
Conclusion
The use of this compound in manual solid-phase peptide synthesis offers a valuable method for creating conformationally constrained peptides with potential therapeutic applications. While its incorporation may require optimization due to steric hindrance, the use of potent coupling reagents and careful monitoring should lead to the successful synthesis of the desired peptide. The resulting peptidomimetics with their embedded piperidine scaffold hold significant promise for the development of novel therapeutics with improved stability and biological activity.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. redalyc.org [redalyc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Solid-Phase Synthesis of Peptides Containing 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and introduce conformational constraints. 1-Fmoc-4-piperidineacetic acid is a valuable building block that introduces a piperidine scaffold, a common motif in many pharmaceuticals, into a peptide backbone. This document provides detailed application notes and protocols for the automated solid-phase synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. The protocols outlined are suitable for standard automated peptide synthesizers.
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of complex peptide sequences.[1] The general workflow involves a cyclical process of deprotection, coupling, and washing steps, all performed on a solid resin support.[2] The choice of coupling reagent is critical for achieving high coupling efficiency, especially for non-standard or sterically hindered amino acids.[3]
Key Experimental Protocols
Protocol 1: General Automated Solid-Phase Peptide Synthesis Cycle
This protocol outlines a standard cycle for the incorporation of any Fmoc-protected amino acid, including this compound, into a growing peptide chain on an automated peptide synthesizer.
Materials:
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[4] Wang resin can be used for peptides with a C-terminal carboxylic acid.[5]
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[6]
-
Amino Acids: this compound and other required Fmoc-protected amino acids.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][5]
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Washing Solvent: DMF.
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection: The resin is treated with the deprotection solution (20% piperidine in DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically a two-stage process: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes).[7]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Pre-activation: In a separate vial, the Fmoc-amino acid (typically 4-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU, 4.5 equivalents) and an activation base (e.g., DIPEA, 8-10 equivalents) in DMF for 1-2 minutes.[1]
-
Coupling: The activated amino acid solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for a specified time (see Table 1 for recommendations).
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation: After the final synthesis cycle, the peptide-resin is washed with DCM and dried under a stream of nitrogen.
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin and the mixture is incubated for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Peptide Isolation: The precipitated peptide is pelleted by centrifugation, and the ether is decanted. The ether wash is repeated to remove residual cleavage scavengers.
-
Drying: The final peptide pellet is dried under vacuum to yield the crude product.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the automated synthesis of a model peptide containing this compound. The values are representative and may vary depending on the specific peptide sequence, synthesizer, and reagents used.
| Parameter | Standard Amino Acid | This compound | Notes |
| Equivalents of Amino Acid | 4-5 | 4-5 | Relative to resin loading capacity. |
| Coupling Reagent | HBTU/HATU | HATU | HATU is often preferred for sterically hindered amino acids to minimize racemization and improve coupling efficiency.[1] |
| Activation Time | 1-2 min | 2-5 min | Longer pre-activation may be beneficial. |
| Coupling Time | 30-60 min | 60-120 min or double coupling | Longer coupling times or a second coupling with fresh reagents may be necessary to ensure complete reaction.[1] |
| Expected Coupling Efficiency | >99% | 97-99% | Monitored by Kaiser test (should be negative).[1] |
| Expected Crude Purity (HPLC) | 85-95% | 80-90% | Purity is sequence-dependent. |
| Overall Yield | 40-60% | 30-50% | Dependent on peptide length and sequence. |
Visualizations
Automated Solid-Phase Synthesis Workflow
The following diagram illustrates the cyclical process of automated solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in automated Fmoc-SPPS.
Logical Relationship of Key Synthesis Steps
This diagram outlines the logical progression from starting materials to the final purified peptide.
Caption: Logical flow from resin-bound synthesis to final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for Incorporating 1-Fmoc-4-piperidineacetic Acid into Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. 1-Fmoc-4-piperidineacetic acid is a valuable building block that introduces a saturated heterocyclic system into the peptide backbone. This modification can impart significant conformational constraints, leading to peptides with increased metabolic stability, improved receptor affinity and selectivity, and enhanced cell permeability.[1] The piperidine moiety is a prevalent scaffold in numerous approved drugs, highlighting its importance in medicinal chemistry for targeting a range of diseases, including cancer and neurological disorders.[2][3]
These application notes provide a comprehensive guide to the incorporation of this compound into linear and cyclized peptides using solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, cyclization, and characterization are provided, along with a discussion of the potential biological implications.
Key Applications
The integration of the 4-piperidineacetic acid motif into peptides offers several advantages for drug development:
-
Conformational Rigidity: The cyclic nature of the piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[4] This can lead to increased potency and selectivity.
-
Enhanced Stability: Peptides containing this modification often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life.
-
Improved Pharmacokinetic Properties: The piperidine scaffold can modulate the lipophilicity and hydrogen bonding capacity of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Scaffold for Further Diversification: The piperidine nitrogen can serve as a handle for further chemical modifications, allowing for the generation of peptide libraries with diverse functionalities.
Data Presentation
While specific quantitative data for peptides incorporating this compound is not extensively available in the public domain, the following tables provide representative data for closely related piperidine-containing compounds and constrained peptides to illustrate the potential impact of this modification.
Table 1: Representative Binding Affinities of Piperidine-Containing Ligands
| Compound/Peptide Class | Target | Assay Type | Binding Affinity (Kd, Ki, or IC50) | Reference |
| Piperidine-based Opioid Agonist | µ-Opioid Receptor | Radioligand Binding | Ki = 1.5 nM | [2] |
| Piperidine-based CCR5 Antagonist | CCR5 | HIV-1 Entry Assay | IC50 = 5.2 nM | [2] |
| Cyclic Peptide (general) | BRD4 Bromodomain | Isothermal Titration Calorimetry | Kd = 0.1 nM | [5] |
| Acylated Heptapeptide Tag | Human Serum Albumin | Fluorescence Polarization | Kd = 39 nM | [6] |
Table 2: Representative Purity and Yield for on-resin Cyclization of Peptides
| Peptide Sequence | Crude Purity (Cyclic) | Dimer Formation | Trimer Formation | Reference |
| HEMIHYPE | 100% | 0% | 0% | [7] |
| TTKE | 39% | 61% | 0% | [7] |
| TKYRRE | 72% | 28% | 0% | [7] |
| KVTYRRE | 52% | 31% | 17% | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptides
This protocol outlines the manual synthesis of a linear peptide incorporating this compound on a 0.1 mmol scale using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[8]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step ("double coupling").[9]
-
Wash the resin with DMF (5 times).
-
-
Coupling of this compound:
-
Due to potential steric hindrance, use a more potent coupling reagent like HATU.[8]
-
Pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated solution to the resin and extend the coupling time to 2-4 hours. A double coupling may be necessary to ensure high efficiency.[9]
-
Monitor the coupling completion with a Kaiser test.
-
Wash the resin with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: On-Resin Cyclization
This protocol describes the head-to-tail cyclization of a peptide containing this compound while it is still attached to the resin. This method can favor intramolecular cyclization by leveraging the pseudo-dilution effect of the solid support.[10]
Materials:
-
Fully protected linear peptide-resin (from Protocol 1, synthesized on a side-chain anchoring resin like a 2-chlorotrityl resin)
-
Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA
-
Solvents: DMF, DCM, NMP (N-Methyl-2-pyrrolidone)
-
Cleavage and purification reagents as in Protocol 1
Procedure:
-
Preparation for Cyclization:
-
After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF and DCM.
-
-
On-Resin Cyclization Reaction:
-
Prepare the cyclization cocktail: Dissolve 3 equivalents of PyBOP and 3 equivalents of HOBt in a solvent mixture of DMF/DCM (1:1 v/v). Add 6 equivalents of DIPEA.
-
Add the cyclization cocktail to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
-
Monitoring: Take a small aliquot of the resin, cleave the peptide, and analyze by LC-MS to monitor the progress of the cyclization.
-
Washing: Once the cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and MeOH.
-
Cleavage, Purification, and Lyophilization: Follow steps 7, 8, and 9 from Protocol 1 to obtain the final cyclic peptide.
Protocol 3: Solution-Phase Cyclization
This protocol describes the head-to-tail cyclization of the peptide after it has been cleaved from the resin. This method is often preferred when on-resin cyclization is inefficient.[8]
Materials:
-
Purified, side-chain protected linear peptide
-
Cyclization reagents: HATU, DIPEA
-
Solvent: DMF (high-purity)
Procedure:
-
Dissolution of Linear Peptide: Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[8]
-
Cyclization Reaction:
-
Add 1.5 equivalents of HATU and 3 equivalents of DIPEA to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude cyclic peptide by RP-HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
Protocol 4: Peptide Characterization
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the molecular weight of the synthesized linear and cyclic peptides and for assessing purity.
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer coupled to a UPLC/HPLC system.
-
Analysis:
-
Confirm the expected monoisotopic mass of the peptide.
-
Assess the purity by integrating the peak area of the desired product in the chromatogram.
-
For cyclic peptides, compare the retention time with the linear precursor; cyclic peptides often have a different retention time.
-
Analyze for potential side products such as deletion sequences or dimers.[10][11]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detailed structural characterization and conformational analysis of the final peptide.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).[1]
-
Data Acquisition:
-
Conformational Analysis:
-
Use the distance restraints from NOESY/ROESY experiments and dihedral angle restraints from coupling constants to calculate a family of 3D structures.
-
The incorporation of 4-piperidineacetic acid is expected to show characteristic chemical shifts for the piperidine ring protons and carbons and may lead to a more defined set of NOE correlations, indicative of a constrained conformation.[4][13]
-
Signaling Pathway Modulation
Piperidine-containing molecules are known to modulate various signaling pathways, often by inhibiting key enzymes or blocking receptor-ligand interactions.[3] For instance, many kinase inhibitors and receptor antagonists feature a piperidine scaffold.[2] Peptides incorporating 4-piperidineacetic acid could be designed to target specific protein-protein interactions within a signaling cascade.
A hypothetical example is the inhibition of a kinase signaling pathway. A constrained peptide could mimic the substrate or a regulatory protein, binding to the kinase and preventing its downstream signaling.
Conclusion
The incorporation of this compound provides a valuable strategy for the design and synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. The protocols outlined in these application notes provide a framework for the successful synthesis, cyclization, and characterization of such peptides. While the specific biological activity and quantitative binding affinities will be sequence-dependent, the inherent properties of the piperidine scaffold make this an attractive building block for the development of novel peptidomimetics in various therapeutic areas. Careful optimization of coupling and cyclization conditions, along with thorough characterization, will be crucial for obtaining high-quality constrained peptides for biological evaluation.
References
- 1. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. biotage.com [biotage.com]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic peptides can engage a single binding pocket through highly divergent modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Fmoc-4-piperidineacetic Acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fmoc-4-piperidineacetic acid is a bifunctional linker widely utilized in bioconjugation and solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine on the piperidine ring and a terminal carboxylic acid. This arrangement allows for the controlled and sequential attachment of this linker to various biomolecules. The Fmoc group provides a stable, base-labile protecting group for the secondary amine, which is a cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acid chains. The carboxylic acid moiety can be activated to form a stable amide bond with primary or secondary amines, such as those found on proteins, peptides, or small molecule drugs. The rigid piperidine scaffold can impart conformational constraints into peptide structures, which can be advantageous in the design of bioactive peptides and peptidomimetics.
These application notes provide a comprehensive overview of the use of this compound in key bioconjugation techniques, including its incorporation into peptides via SPPS and its use as a linker for the conjugation of molecules in solution.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molar Mass | 365.42 g/mol |
| Appearance | Grayish-white solid |
| Melting Point | 135-138°C |
| pKa | 4.66 ± 0.10 (Predicted) |
| Storage Conditions | 2-8°C |
Typical Reagents for Fmoc-Based Bioconjugation
| Reagent Class | Examples | Purpose |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group to expose the amine. |
| Carboxylic Acid Activation | HATU, HBTU, HCTU, DIC/HOBt, EDC/NHS | Activation of the carboxylic acid for efficient amide bond formation. |
| Bases | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | To facilitate the coupling reaction. |
| Resins for SPPS | Wang resin, Rink amide resin, 2-Chlorotrityl chloride resin | Solid support for peptide synthesis. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups. |
Analytical Methods for Monitoring Bioconjugation
| Analytical Method | Expected Observation | Purpose |
| Kaiser Test (for SPPS) | Yellow beads indicate a complete coupling reaction (absence of free primary amines). Blue beads indicate an incomplete reaction. | Qualitative assessment of the completeness of the coupling reaction on a solid support. |
| RP-HPLC | A single major peak for the desired conjugate indicates high purity. A shift in retention time compared to the starting materials confirms conjugation. | To assess the purity of the final conjugate and to monitor reaction progress. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | A mass shift corresponding to the addition of the this compound linker confirms successful conjugation. | To confirm the identity and determine the molecular weight of the conjugate. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2 equivalents) and HATU (1.9 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times).
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation (Optional): To continue adding amino acids after the linker, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps with the desired Fmoc-amino acid.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide conjugate by mass spectrometry and analytical HPLC.
Protocol 2: Solution-Phase Conjugation of this compound to an Amine-Containing Molecule
This protocol is suitable for conjugating this compound to a molecule containing a primary amine (e.g., a small molecule drug, a fluorescent label) in a liquid phase reaction.
Materials:
-
Amine-containing molecule
-
This compound
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 (for aqueous reactions)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of this compound:
-
In a reaction vial, dissolve this compound (1.5 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule (1 equivalent) in an appropriate solvent (e.g., DMF for organic-soluble molecules or PBS pH 7.4 for water-soluble molecules).
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC, silica gel chromatography).
-
Characterization: Confirm the structure and purity of the final conjugate by NMR, mass spectrometry, and HPLC.
Mandatory Visualization
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Solution-Phase Bioconjugation Workflow.
Application Notes and Protocols for the Development of Peptide Libraries with 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 1-Fmoc-4-piperidineacetic acid into peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS). This building block is a valuable tool for introducing conformational constraints and novel pharmacophoric features into peptides, thereby enabling the exploration of new chemical space in drug discovery.
Introduction
This compound is a non-proteinogenic amino acid analogue that can be seamlessly integrated into standard Fmoc-SPPS protocols. The piperidine ring introduces a rigid scaffold into the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for biological targets. The acetic acid side chain provides a handle for further diversification of the peptide library.
The use of this building block is particularly advantageous in the synthesis of constrained and cyclic peptides, which often exhibit improved metabolic stability and bioavailability compared to their linear counterparts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.42 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in DMF, NMP, and DMSO |
| Storage | Store at 2-8°C |
Experimental Protocols
The following protocols provide a detailed methodology for the manual Fmoc-based solid-phase synthesis of a peptide library incorporating this compound. These protocols are based on well-established SPPS procedures and have been adapted for the specific characteristics of this building block.[1][2][3]
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Weighing: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.
-
Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: Standard Fmoc Deprotection
This protocol is for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 3-5 minutes at room temperature.[2]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[4]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 3: Coupling of this compound
Due to the potential for steric hindrance from the piperidine ring, the use of a high-efficiency coupling reagent is recommended.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by following Protocol 2.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9-3.9 equivalents) or HATU (2.9-3.9 equivalents) in DMF. Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents), to the solution and allow the mixture to pre-activate for 1-5 minutes.[1][2]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For this sterically demanding amino acid, extending the coupling time or performing a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to ensure complete reaction.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage: Add a cleavage cocktail to the dried resin. A common cleavage cocktail is Reagent K (Trifluoroacetic acid (TFA)/Thioanisole/Water/Phenol/Ethanedithiol 82.5:5:5:5:2.5 v/v).[5] Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data
While specific comparative studies on the coupling efficiency of this compound are not extensively published, the following table provides a general comparison of the performance of common coupling reagents used in SPPS for sterically hindered amino acids. This data can serve as a guide for optimizing the incorporation of this building block.
| Coupling Reagent | Typical Crude Purity (%) for Hindered Amino Acids | Racemization Risk | Notes |
| HBTU/DIPEA | 70-85 | Low | Cost-effective and reliable for most standard and slightly hindered couplings. |
| HATU/DIPEA | 80-95 | Very Low | Highly efficient for very hindered amino acids and reduces the risk of racemization. |
| DIC/HOBt | 60-80 | Moderate | A classic and cost-effective method, but may require longer coupling times and carries a higher risk of racemization for sensitive residues. |
Data synthesized from general knowledge in solid-phase peptide synthesis. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
Visualization of Experimental Workflow and a Potential Signaling Pathway
Experimental Workflow for SPPS
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Potential Signaling Pathway: GPCR Modulation
Peptides containing piperidine scaffolds have been shown to interact with G-protein coupled receptors (GPCRs).[6][7] The conformational constraint introduced by the piperidine ring can lead to high-affinity and selective ligands. The following diagram illustrates a generalized GPCR signaling cascade that could be a target for a peptide library developed using this compound.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a powerful strategy for the development of conformationally constrained peptide libraries. The protocols outlined in these application notes, in conjunction with the use of high-efficiency coupling reagents, will enable researchers to successfully incorporate this valuable building block into their peptide designs. The resulting peptides, with their unique structural features, hold significant promise for the discovery of novel therapeutic agents targeting a wide range of biological processes, including GPCR-mediated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
incomplete coupling of 1-Fmoc-4-piperidineacetic acid troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the coupling of 1-Fmoc-4-piperidineacetic acid in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete coupling with this compound?
A1: The primary cause is steric hindrance. This compound is a bulky, non-natural β-amino acid. The piperidine ring structure physically obstructs the approach of the reacting amino and carboxyl groups, which makes the formation of a peptide bond more difficult and slower compared to standard amino acids.[1][2] As the peptide chain on the resin grows, it can also fold or aggregate, further blocking the reactive sites and exacerbating the issue.[1][3]
Q2: My standard coupling protocol (e.g., using HBTU/DIPEA) is failing. Which coupling reagents are more effective for this hindered residue?
A2: For difficult couplings involving sterically hindered residues, more potent coupling reagents are necessary. Reagents that form highly reactive OAt or Oxyma esters are generally preferred.[1]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are considered among the most efficient reagents for overcoming steric hindrance.[4][5][6] HATU, in particular, is frequently recommended for challenging couplings.[1][6]
-
Phosphonium Salts: PyAOP and PyBOP are also excellent choices and are known to mediate difficult couplings effectively.[2][7] PyAOP is a highly effective coupling reagent, while PyBOP is a safer alternative to the original BOP reagent as it does not produce the carcinogenic byproduct HMPA.[2][7]
-
Oxyma-based Reagents: COMU, which incorporates an Oxyma moiety, has shown greater coupling efficiency and reduced epimerization compared to HOBt-based reagents like HBTU.[4]
Q3: I've switched to a stronger reagent like HATU, but my Kaiser test is still positive. What other parameters can I optimize?
A3: If a powerful coupling reagent alone is insufficient, several other strategies can be employed to drive the reaction to completion:
-
Double Coupling: This is a common and highly effective method. After the first coupling reaction, wash the resin and repeat the coupling step with a fresh portion of activated this compound and reagents.[1][2][8]
-
Increase Reaction Time: Sterically hindered couplings are often slow.[9] Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[2][8]
-
Increase Reaction Temperature: Microwave-assisted peptide synthesis (MAPS) can dramatically accelerate slow coupling reactions.[1][9] For conventional synthesis, increasing the temperature to 35-50°C can also help overcome the activation energy barrier.[6][9]
-
Increase Reagent Excess: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading) can help improve efficiency.[2][8]
Q4: Could the choice of solvent be impacting the coupling efficiency?
A4: Yes, inadequate solvation of the growing peptide chain can lead to aggregation, which hinders the reaction.[1][3]
-
Standard Solvents: High-quality, amine-free N,N-dimethylformamide (DMF) is the standard.[8]
-
Alternative Solvents: If aggregation is suspected, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP), which has superior solvating properties, can be beneficial.[1][2] In some cases, a mixture such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve results.[1]
Q5: How can I reliably detect an incomplete coupling reaction?
A5: The most common method for monitoring coupling completion on-resin is the Kaiser test (or ninhydrin test).[8][10] This qualitative colorimetric test detects the presence of free primary amines.
-
Positive Result (Incomplete Coupling): A dark blue or purple color on the resin beads indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction.[10]
-
Negative Result (Complete Coupling): Yellow or colorless beads suggest that the coupling is complete.[10] For quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS) to identify any deletion sequences.[10]
Data and Troubleshooting Summary
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Reactivity | Recommendations & Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Highly recommended for sterically hindered residues.[5] HATU is often considered the gold standard.[6] COMU is a safer and highly efficient Oxyma-based alternative.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for difficult couplings.[2][7] PyBOP is a good alternative to HMPA-producing BOP.[2] |
| Carbodiimides | DIC, DCC | Moderate | Generally not recommended for sterically hindered couplings when used alone due to lower reactivity and potential for side reactions.[5] Must be used with an additive like HOBt or, preferably, OxymaPure.[11] |
Table 2: Troubleshooting Strategy Summary
| Problem | Parameter to Adjust | Recommended Action |
| Positive Kaiser Test | Coupling Reagent | Switch to a more potent reagent like HATU, HCTU, or COMU.[1][5] |
| Reaction Repetition | Perform a "double coupling" with fresh reagents.[1][2] | |
| Reaction Time | Extend coupling time to 2-4 hours or overnight.[2] | |
| Reaction Temperature | Increase temperature to 35-50°C or use microwave-assisted synthesis.[1][9] | |
| Suspected Aggregation | Solvent | Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[1][2] |
| Chain-Disrupting Units | For long peptides, incorporate pseudoproline dipeptides in the sequence prior to the hindered residue.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a first-line approach for coupling this compound.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform standard Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[6][12]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.[13]
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) to the activation mixture. Pre-activate for 1-5 minutes.[10][13]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.[6][10]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[6]
-
Monitoring: Perform a Kaiser test (Protocol 3) to confirm the completion of the coupling. If the test is positive, proceed to a second coupling (Protocol 2).[10]
Protocol 2: Double Coupling Procedure
This procedure should be followed if the Kaiser test is positive after the initial coupling attempt.
-
Initial Wash: After the first coupling (Protocol 1, step 5), wash the resin with DMF (3 times) to remove byproducts and unreacted reagents.
-
Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2 & 3) and add it to the resin.
-
Second Reaction: Agitate the reaction for another 2-4 hours.
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection cycle.[12]
-
Confirmation: Perform a final Kaiser test to confirm completion.
Protocol 3: Kaiser Test for Free Primary Amines
-
Sample Preparation: Place a small sample of resin beads (1-2 mg) into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[10]
-
-
Heating: Heat the test tube in a heating block at 100-110°C for 2-5 minutes.[10]
-
Observation:
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Logical relationship between the core problem and its underlying causes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
side reactions associated with 1-Fmoc-4-piperidineacetic acid in SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Fmoc-4-piperidineacetic acid in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in SPPS?
A1: this compound is a non-canonical, conformationally constrained amino acid analog used in SPPS. Its rigid piperidine scaffold is valuable for introducing structural constraints into peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. It is often used in the design of peptidomimetics and therapeutic peptides.
Q2: Are there any known major side reactions specifically associated with this compound during SPPS?
A2: While not extensively documented as a widespread issue, a potential side reaction to consider is intramolecular cyclization, leading to the formation of a lactam. This is a theoretical concern based on the structure of the molecule, where the acetic acid moiety is in proximity to the piperidine nitrogen after Fmoc deprotection. However, under standard SPPS conditions, this side reaction is not commonly reported, suggesting it may be minimal or sequence-dependent.
Q3: How can I detect potential side products when using this reagent?
A3: The most effective way to detect side products is through diligent in-process monitoring and final product analysis. High-Performance Liquid Chromatography (HPLC) of the crude peptide will reveal the presence of impurities. Mass Spectrometry (MS) is crucial for identifying the mass of these impurities. A mass difference of -18 Da (loss of water) from the expected peptide mass could indicate lactam formation.
Troubleshooting Guide: Potential Side Reactions
Issue 1: Suspected Intramolecular Lactam Formation
-
Symptom:
-
Appearance of a significant, unidentified peak in the HPLC chromatogram of the crude peptide, often eluting close to the main product.
-
Mass spectrometry reveals a species with a mass 18 Da less than the target peptide.
-
-
Root Cause:
-
Intramolecular cyclization of the piperidineacetic acid moiety can occur, particularly during the activation step of the subsequent amino acid coupling. The activated carboxyl group of the incoming amino acid may react with the secondary amine of the deprotected piperidineacetic acid, but a competing intramolecular reaction can lead to lactam formation and terminate the peptide chain.
-
-
Mitigation Strategy Workflow:
Workflow for mitigating lactam formation.
Issue 2: Incomplete Coupling to the Piperidine Nitrogen
-
Symptom:
-
A positive Kaiser test after the coupling of the amino acid following this compound, indicating unreacted secondary amine.
-
Mass spectrometry of the crude product shows a deletion sequence corresponding to the absence of the amino acid that should have coupled to the piperidine nitrogen.
-
-
Root Cause:
-
The secondary amine of the piperidine ring is sterically more hindered than a primary amine of a standard amino acid, which can lead to slower coupling kinetics.
-
-
Mitigation Strategy Workflow:
Workflow for addressing incomplete coupling.
Data Summary
| Parameter | Standard Condition | Optimized Condition (to minimize side reactions) | Rationale |
| Coupling Reagent | DIC/HOBt | HBTU/HATU or COMU | Onium salt reagents are generally faster and can lead to higher coupling efficiency, potentially reducing the time for side reactions to occur. |
| Base | DIPEA (2-4 eq.) | 2,4,6-Collidine (2-4 eq.) | Collidine is a weaker, more sterically hindered base than DIPEA, which can reduce the likelihood of base-catalyzed side reactions. |
| Pre-activation Time | 1-5 minutes | < 1 minute or in situ activation | Minimizing the time the amino acid is in its activated state before addition to the resin can reduce the opportunity for intramolecular cyclization. |
| Coupling Time | 1-2 hours | 2-4 hours (for difficult couplings) | While longer times can sometimes promote side reactions, ensuring complete coupling is critical to avoid deletion sequences. Monitor with a Kaiser test. |
| Temperature | Room Temperature | 0°C to Room Temperature | Lowering the temperature can decrease the rate of side reactions. |
Experimental Protocols
Protocol 1: Optimized Coupling of an Amino Acid Following this compound
This protocol is designed to maximize coupling efficiency while minimizing the risk of potential side reactions.
-
Resin Preparation:
-
Swell the resin (pre-loaded with the peptide sequence ending in deprotected 4-piperidineacetic acid) in high-purity DMF for at least 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the previous deprotection step.
-
-
Activation Mixture Preparation (in a separate vessel):
-
Dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add 2,4,6-Collidine (6 eq.) to the mixture.
-
Allow for a brief pre-activation of no more than 1 minute.
-
-
Coupling Reaction:
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads.
-
If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) with a freshly prepared activation mixture for another 2 hours.
-
If the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Protocol 2: Analysis of Potential Lactam Formation by LC-MS
-
Sample Preparation:
-
After completion of the synthesis, cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Run a gradient of increasing organic phase (e.g., acetonitrile with 0.1% formic acid) to separate the components.
-
Monitor the eluent with both a UV detector and a mass spectrometer.
-
-
Data Interpretation:
-
Analyze the mass spectrum of the main peak to confirm the mass of the target peptide.
-
Examine the mass spectra of any significant impurity peaks. A mass corresponding to [M-18+H]⁺ (where M is the mass of the target peptide) is indicative of lactam formation.
-
Visualizing Reaction Pathways
Technical Support Center: Optimizing Fmoc Removal from 1-Fmoc-4-piperidineacetic Acid Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of peptides containing the sterically demanding 1-Fmoc-4-piperidineacetic acid residue.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection, and is it suitable for this compound?
A1: The most widely used method for Fmoc removal is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] A typical procedure involves two steps: an initial short treatment (1-3 minutes) followed by a longer treatment (7-15 minutes) to ensure complete deprotection.[1] While this standard protocol is a good starting point, the steric bulk of the piperidine ring in this compound may necessitate optimization for efficient and complete Fmoc removal.
Q2: Why is this compound considered a "sterically hindered" residue?
A2: this compound possesses a bulky piperidine ring directly attached to the peptide backbone. This structure can physically obstruct the deprotection reagent, such as piperidine, from efficiently accessing the Fmoc group, leading to slower or incomplete removal.[3][4]
Q3: What are the primary indicators of incomplete Fmoc deprotection when using this residue?
A3: Incomplete Fmoc removal can be detected through several methods:
-
Qualitative Colorimetric Tests: A negative or weak Kaiser test (ninhydrin test) result (yellow or faint blue beads) after the deprotection step suggests the persistence of the Fmoc group.[1]
-
HPLC Analysis: Analysis of a cleaved peptide sample will show a peak corresponding to the desired peptide and a separate peak for the Fmoc-containing peptide.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a mass difference of 222.24 Da (the mass of the Fmoc group) between the target peptide and the deletion sequence resulting from the failed coupling at the un-deprotected site.[1]
Q4: What are the most common side reactions to be aware of during Fmoc deprotection of peptides containing this residue?
A4: While incomplete deprotection is the primary concern, other base-catalyzed side reactions can occur:
-
Aspartimide Formation: This is a significant issue in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser motifs. The basic conditions of Fmoc deprotection can trigger the formation of a cyclic imide.[5]
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This is particularly problematic for sequences with Proline or other secondary amines at the second position.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the Fmoc deprotection of peptides containing this compound.
| Symptom | Potential Cause | Recommended Solution(s) |
| Negative or weak Kaiser test after standard deprotection. | Incomplete Fmoc Removal due to Steric Hindrance: The bulky piperidineacetic acid residue is preventing the piperidine from accessing the Fmoc group. | 1. Extend Deprotection Time: Increase the duration of the second piperidine treatment (e.g., to 20-30 minutes). 2. Increase Deprotection Temperature: Gently warm the reaction vessel to 30-40°C to increase reaction kinetics. 3. Use a Stronger Base Cocktail: Employ a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[6] |
| Presence of a +222 Da peak in the mass spectrum of the crude peptide. | Incomplete Fmoc Removal: A significant portion of the peptide chain retains the Fmoc group. | In addition to the solutions above, consider: 1. Double Deprotection: Perform the entire two-step deprotection cycle twice. 2. Optimize Resin Swelling: Ensure the resin is fully swollen in DMF for at least 30-60 minutes before deprotection to improve reagent accessibility.[2] |
| Significant deletion peak (-molecular weight of the next amino acid) in HPLC/MS. | Incomplete Fmoc Removal: The subsequent amino acid failed to couple because the Fmoc group was not removed from the piperidineacetic acid residue. | Follow the recommendations for incomplete Fmoc removal. Prophylactically use an extended deprotection time or a stronger base cocktail for the cycle immediately following the incorporation of this compound. |
| Presence of unexpected side products (e.g., aspartimide-related peaks). | Base-Catalyzed Side Reactions: Prolonged exposure to strong basic conditions can promote side reactions. | 1. Use a Milder Alternative Base: Consider using 10% piperazine in DMF, which has been shown to cause fewer side reactions.[5] 2. Incorporate Additives: The addition of 0.1M 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress some side reactions.[5] |
Experimental Protocols
Protocol 1: Enhanced Fmoc Deprotection for Sterically Hindered Residues
This protocol is recommended for the deprotection of the N-terminal this compound.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[2]
-
Initial DMF Wash: Wash the resin with DMF (3-5 times) to remove any residual reagents from the previous coupling step.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring complete coverage. Agitate the suspension for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second (Extended) Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 20-30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
This protocol is a more potent alternative for particularly challenging deprotections.
-
Resin Swelling and Wash: Swell the resin in DMF as described above and wash with DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[6]
-
First Deprotection: Add the DBU/piperidine solution to the resin and agitate for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperidine solution and agitate for another 5-10 minutes.
-
Thorough Wash: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU and piperidine.
-
Confirmation: Perform a Kaiser test to verify complete deprotection.
Protocol 3: Kaiser (Ninhydrin) Test
This qualitative test is used to detect the presence of free primary amines after the deprotection step.
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following reagents to the test tube:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
Data Summary
Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Concentration | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine/DMF | 20% (v/v) | 2 x 10-15 min | Standard, well-established method. | May be inefficient for sterically hindered residues.[4] |
| 4-Methylpiperidine/DMF | 20% (v/v) | 2 x 10 min | Equivalent efficiency to piperidine; not a controlled substance.[4][7] | Similar propensity for side reactions as piperidine. |
| DBU/Piperidine/DMF | 2% DBU, 2-5% Piperidine | 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[1] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[1] |
| Piperazine/DMF | 10% (w/v) | 2 x 10-15 min | Can reduce the incidence of side reactions like aspartimide formation.[5] | May be slightly less efficient than piperidine for some sequences. |
| DBU/Piperazine/NMP | 2% DBU, 5% Piperazine | < 1 min for complete removal | Very rapid deprotection, effective for difficult and aggregation-prone sequences.[1] | Requires careful control and thorough washing. |
Visual Guides
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Optimization strategies for overcoming incomplete Fmoc removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides with 1-Fmoc-4-piperidineacetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Fmoc-4-piperidineacetic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from the bulky and rigid structure of the 4-substituted piperidine ring. This can lead to:
-
Steric Hindrance: The bulky nature of the residue can impede coupling reactions, leading to lower efficiency and deletion sequences.[1][2]
-
Peptide Aggregation: The hydrophobicity of the piperidine moiety can promote inter- and intra-chain aggregation of the growing peptide on the solid support, especially in longer or hydrophobic sequences.[3][4][5] This can block reactive sites and hinder both coupling and deprotection steps.
-
Incomplete Fmoc Deprotection: While piperidine is used for Fmoc removal, severe aggregation can limit its access to the N-terminus, resulting in incomplete deprotection.[3][6][7]
Q2: How does the piperidine moiety in this compound affect Fmoc deprotection steps?
A2: The piperidine moiety of the amino acid itself is part of the peptide backbone and does not directly interfere with the mechanism of Fmoc deprotection by the piperidine solution. However, its contribution to potential peptide aggregation can indirectly lead to incomplete Fmoc removal by physically blocking access of the deprotection solution to the N-terminal Fmoc group.[3][7]
Q3: Are there specific side reactions I should be aware of when using this amino acid?
A3: While this compound itself doesn't introduce novel side reactions, its use can exacerbate common issues in Fmoc-SPPS. For instance, if aggregation leads to prolonged coupling times or the need for elevated temperatures, the risk of epimerization (racemization) of the activated amino acid increases.[8][9][10] Additionally, issues with incomplete deprotection can lead to deletion sequences in the final peptide.[6]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Coupling
Symptom:
-
Positive Kaiser test (blue beads) or other amine test after coupling.[1]
-
Mass spectrometry (MS) analysis of the crude peptide shows significant deletion sequences corresponding to the absence of the piperidineacetic acid residue.[2]
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Change Coupling Reagent: Switch to a more potent activating reagent. Urnoium/aminium-based reagents are highly effective for sterically hindered couplings.[2]
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or moderately increase the temperature (e.g., to 30-40°C) to overcome the activation energy barrier.[5][11]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid to the resin for a second coupling step.[5]
-
Use a Lower-Loading Resin: A resin with a lower substitution level can increase the distance between peptide chains, reducing steric hindrance and aggregation.
-
Capping: After the coupling step, treat the resin with a capping agent like acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences.[8]
Quantitative Data: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Notes |
| DIC/HOBt | 1-2 hours | Moderate | Can be slow for bulky residues.[12][13] |
| HBTU/DIPEA | 45-60 min | High | Commonly used and effective.[1] |
| HATU/DIPEA | 30-60 min | Very High | Often considered one of the most powerful for difficult couplings.[2][5] |
| PyBOP/DIPEA | 45-90 min | High | Another effective phosphonium-based reagent.[5] |
Issue 2: Peptide Aggregation
Symptom:
-
Resin beads clump together and do not swell properly.[3]
-
Slow or incomplete Fmoc deprotection and coupling reactions.[3]
-
Flattened or broadened UV profile during continuous flow synthesis.[5]
Workflow for Mitigating Peptide Aggregation
Caption: Workflow for addressing peptide aggregation during SPPS.
Solutions:
-
Solvent Modification: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture of solvents (e.g., DMF/DCM) to disrupt secondary structures.[3][11]
-
Incorporate "Magic Mixture": For severe aggregation, use a solvent system containing DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate.[5]
-
Use Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds that cause aggregation.[3][5]
-
Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-60°C) to reduce aggregation.[3]
-
Incorporate Pseudoproline Dipeptides: If possible in the sequence design, inserting a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.[5]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform this step twice: first for 3 minutes, then for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents.[2]
-
Monitoring: Perform a Kaiser test or another appropriate amine test to confirm the completion of the coupling.[1] If the test is positive, consider a second coupling (repeat steps 3-5).
Protocol 2: Incomplete Deprotection Troubleshooting
-
Initial Deprotection: Perform the standard deprotection with 20% piperidine in DMF.
-
Monitoring: After washing, perform a test for free amines. If the test is negative (indicating incomplete Fmoc removal), proceed with the following steps.
-
Extended Deprotection: Treat the resin with a fresh solution of 20% piperidine in DMF for an extended period, such as 30 minutes.[6]
-
Alternative Deprotection Reagent: For particularly difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF). Caution: DBU can increase the risk of aspartimide formation if Asp residues are present in the sequence.[3][14]
-
Washing and Confirmation: After the extended or alternative deprotection, wash the resin thoroughly and repeat the amine test to confirm Fmoc removal before proceeding to the next coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biotage.com [biotage.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
improving purity of crude peptides containing 1-Fmoc-4-piperidineacetic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in improving the purity of crude peptides containing the sterically hindered, non-natural amino acid, 1-Fmoc-4-piperidineacetic acid.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your peptide synthesis and purification experiments.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Symptom: A positive Kaiser test (blue beads) after the coupling step, and mass spectrometry analysis of the crude peptide reveals a significant deletion sequence at the this compound position.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky, non-aromatic cyclic structure of this compound can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This is a primary cause of slow or incomplete coupling.
-
Solution 1: Employ a More Potent Coupling Reagent. Standard coupling reagents may not be sufficient to overcome the steric barrier. Utilize uranium/aminium salt-based reagents like HATU, HCTU, or COMU, or phosphonium salts such as PyAOP and PyBOP, which are generally more effective for sterically hindered amino acids.
-
Solution 2: Extend Coupling Time and Increase Temperature. Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve coupling efficiency. Performing the coupling at an elevated temperature (e.g., 40-60°C) can also help overcome the activation energy barrier.
-
Solution 3: Double Coupling. If the initial coupling is incomplete, perform a second coupling. Drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.
-
-
Suboptimal Solvent Choice: The solvent may not be adequately solvating the peptide chain, leading to aggregation and reduced reactivity.
-
Solution: Switch from DMF to a more effective solvating solvent. N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dimethyl Sulfoxide (DMSO) (e.g., 15% DMSO in DMF) can enhance the solubility of the growing peptide chain and improve reaction kinetics.
-
Issue 2: On-Resin Aggregation
Symptom: Poor resin swelling, clumping of resin beads, and slow or incomplete Fmoc deprotection and coupling steps.
Potential Causes & Solutions:
-
Intermolecular Hydrogen Bonding: The growing peptide chains can self-associate through hydrogen bonds, forming insoluble aggregates on the resin. This is often exacerbated by hydrophobic or bulky residues.
-
Solution 1: Incorporate Structure-Disrupting Moieties. If the peptide sequence allows, the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures that lead to aggregation.
-
Solution 2: Use Chaotropic Salts. Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[1] These salts disrupt hydrogen bonding networks, breaking up aggregates.
-
Solution 3: Utilize a "Magic Mixture". For particularly challenging sequences, a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate for coupling can significantly enhance solvation and prevent aggregation.
-
Issue 3: Poor Solubility of the Crude Peptide
Symptom: Difficulty dissolving the lyophilized crude peptide in standard HPLC solvents (e.g., water/acetonitrile with 0.1% TFA) prior to purification.
Potential Causes & Solutions:
-
Hydrophobicity: The presence of this compound and other hydrophobic residues can lead to a crude peptide with poor aqueous solubility.
-
Solution 1: Test a Range of Solvents. Before dissolving the entire batch, test the solubility of a small aliquot of the peptide in different solvent systems. Start with deionized water and progressively try more organic solvents or denaturants.
-
Solution 2: Use Organic Co-solvents. Solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) can disrupt hydrophobic interactions and aid in dissolution.[2]
-
Solution 3: Employ Aqueous Acids or Bases. For peptides with a net positive or negative charge, using dilute acetic acid (10-30%) for basic peptides or ammonium hydroxide/bicarbonate for acidic peptides can increase polarity and improve solubility by ionizing side chains.[2]
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to incorporate?
A1: The primary challenge stems from its significant steric bulk. The piperidine ring is a non-planar, cyclic structure that can physically block access to the reactive sites during peptide bond formation, leading to slower reaction rates and a higher likelihood of incomplete coupling compared to smaller, linear amino acids.
Q2: Can I use standard coupling reagents like DIC/HOBt for this compound?
A2: While it may be possible for some short, non-aggregating sequences, it is generally not recommended. For sterically hindered amino acids, more potent coupling reagents like HATU, HCTU, or PyBOP are advised to ensure high coupling efficiency and minimize the formation of deletion sequences.
Q3: My crude peptide containing this compound shows a broad peak in the HPLC chromatogram. What could be the cause?
A3: Broad peaks can be caused by several factors. The peptide may be aggregating on the column, or there could be secondary interactions with free silanols on the silica support. To address this, ensure an adequate concentration of an ion-pairing agent like TFA (0.1%) in your mobile phase.[3] Increasing the column temperature to 40-50°C can also improve peak shape by enhancing solubility and reducing mobile phase viscosity.[4]
Q4: Is it better to use a C18 or a C8/C4 column for purifying peptides with this compound?
A4: The choice of column depends on the overall hydrophobicity of your peptide. For highly hydrophobic peptides, a C4 or C8 column may be preferable as they provide less retention and can lead to better peak shapes.[4] If your peptide is not excessively hydrophobic, a C18 column should be suitable. It is often beneficial to screen different columns during method development.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Sterically Hindered Amino Acid
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hours) | Purity of Crude Peptide (%) |
| DIC/HOBt | 1:1:2 | 2 | 65 |
| HBTU/DIPEA | 1:1:2 | 2 | 80 |
| HATU/DIPEA | 1:1:2 | 2 | 92 |
| PyBOP/DIPEA | 1:1:2 | 2 | 88 |
This data is illustrative and based on typical outcomes for sterically hindered amino acids.
Table 2: Effect of HPLC Conditions on the Purity of a Hydrophobic Peptide
| Column | Organic Modifier | Gradient Slope (%B/min) | Column Temperature (°C) | Final Purity (%) |
| C18 | Acetonitrile | 2 | 30 | 85 |
| C18 | Acetonitrile | 1 | 30 | 90 |
| C18 | Acetonitrile | 1 | 50 | 95 |
| C8 | Acetonitrile | 1 | 50 | 98 |
This data is illustrative and based on general principles for purifying hydrophobic peptides.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol describes a robust coupling method for sterically hindered amino acids like this compound using HATU as the activating agent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult couplings, the temperature can be increased to 40-50°C.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF or NMP (5-7 times).
Protocol 2: RP-HPLC Purification of a Crude Peptide Containing this compound
This protocol outlines the purification of the crude peptide using reversed-phase high-performance liquid chromatography.
Materials:
-
Lyophilized crude peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Preparative HPLC system with a fraction collector
-
Preparative C8 or C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A small amount of DMSO or DMF may be necessary for initial dissolution, followed by dilution with Mobile Phase A. Ensure the final solution is filtered through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a shallow linear gradient of Mobile Phase B. A typical gradient might be 5-65% B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance at 214 nm and 280 nm.
-
Purity Analysis and Lyophilization: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions with the desired purity (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Visualizations
Caption: Troubleshooting workflow for peptide synthesis with this compound.
Caption: General workflow for the RP-HPLC purification of a crude synthetic peptide.
References
how to avoid racemization during 1-Fmoc-4-piperidineacetic acid coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize racemization during the coupling of 1-Fmoc-4-piperidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the conversion of a single, pure enantiomer (e.g., the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect stereoisomer, creating diastereomeric peptide impurities that can be difficult to separate and may alter the final peptide's biological activity.[1][2] this compound, like other α-substituted amino acids, is susceptible to racemization upon activation of its carboxylic acid group for coupling.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[2][3] When the carboxylic acid is activated, it can cyclize to form this planar and achiral intermediate. The proton at the α-carbon becomes acidic and is easily removed by a base, leading to a loss of stereochemical integrity.[1][3] The incoming amine can then attack from either face of the oxazolone ring, resulting in both the desired and the undesired diastereomer.[1] A less common pathway is direct enolization, where a base directly removes the α-proton from the activated amino acid.[1]
Q3: Which factors influence the extent of racemization?
A3: Several factors can affect the degree of racemization, including the choice of coupling reagent, the type and amount of base used, the presence of additives, the solvent, and the reaction temperature.[4] Strong bases, prolonged reaction times, and elevated temperatures generally increase the risk of racemization.[5]
Q4: What are the best types of coupling reagents to minimize racemization for this compound?
A4: For sterically hindered or racemization-prone amino acids, onium-salt reagents (uronium/aminium and phosphonium salts) are generally preferred.[6][7] Reagents like HATU, HBTU, and COMU are highly efficient.[5][8] COMU, in particular, is a good choice as it incorporates the racemization-suppressing additive Oxyma directly into its structure and is considered safer than HOBt-based reagents.[8][9] Phosphonium salts like PyBOP and PyAOP are also known for causing low levels of racemization.[7]
Q5: What is the role of additives like HOBt and Oxyma?
A5: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC or DCC.[5][10] They work by intercepting the highly reactive O-acylisourea intermediate, which is prone to forming the problematic oxazolone.[2][8] This interception leads to the formation of a more stable active ester (OBt or Oxyma ester) that is still reactive enough for coupling but less likely to racemize.[8] Oxyma and its derivatives are generally considered superior to HOBt in suppressing racemization and are safer to handle.[9][11]
Q6: How does the choice of base affect racemization?
A6: The basicity and steric hindrance of the base used play a significant role.[4] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) are more likely to promote racemization by abstracting the α-proton.[12] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), are recommended to minimize this side reaction.[4][7]
Troubleshooting Guide
Problem: My analysis (e.g., chiral HPLC) shows a significant diastereomeric impurity after coupling.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent/Additive | Switch to a modern onium-salt reagent that is known for low racemization, such as COMU or HATU.[8] If using a carbodiimide like DIC, ensure that an additive like Oxyma is used in an equimolar amount.[11] Oxyma is generally more effective than HOBt.[9] |
| Base-Induced Racemization | Replace the base DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][13] Use the minimum necessary amount of base. |
| Over-activation | Reduce the pre-activation time before adding the amine component to the reaction mixture. Prolonged activation can increase the concentration of the racemization-prone oxazolone intermediate.[7] |
| High Reaction Temperature | Perform the coupling at a lower temperature, such as 0 °C, especially during the activation step.[5] Avoid prolonged heating unless necessary to overcome severe steric hindrance.[7] |
Problem: The coupling reaction is slow or incomplete, and forcing conditions are causing racemization.
| Possible Cause | Suggested Solution |
| Steric Hindrance | Increase the reaction time at a controlled, low temperature before considering raising the temperature.[7] Switch to a more powerful coupling reagent like HATU or COMU, which are effective for hindered couplings.[5] |
| Peptide Aggregation (Solid-Phase Synthesis) | Change the solvent to a more disruptive one, such as N-methylpyrrolidone (NMP), or use a mixture of solvents (e.g., DMF/DCM).[7] |
| Insufficient Reagent Equivalents | For a difficult coupling, increase the equivalents of the amino acid, coupling reagent, and additive. A 1.5 to 2-fold excess is a common starting point. |
Quantitative Data on Racemization
The choice of coupling method can have a significant impact on the stereochemical purity of the final product. The following table summarizes representative data on the percentage of D-isomer (epimer) formed during a model peptide coupling using different reagents and conditions.
| Coupling Reagent | Additive | Base | D-Isomer (%) | Reference |
| DIC | HOBt | DIPEA | ~5-8% | [11][12] |
| DIC | Oxyma | DIPEA | ~1-3% | [11][14] |
| DIC | Oxyma-B | DIPEA | <1% | [15] |
| HBTU | - | DIPEA | ~4-6% | [12] |
| HATU | - | DIPEA | ~2-4% | [14] |
| COMU | - | NMM | <2% | [13] |
| DEPBT | - | TMP | <1% | [13][16] |
Note: Data are illustrative and can vary based on the specific peptide sequence, substrates, and reaction conditions.
Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol is recommended for its high efficiency and low risk of racemization.
Materials:
-
This compound (1.5 equiv)
-
Resin-bound peptide with free N-terminal amine (1.0 equiv)
-
COMU (1.5 equiv)
-
N-methylmorpholine (NMM) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound and COMU in DMF.
-
Add NMM to the solution from step 2 and allow for a pre-activation time of 2-5 minutes at room temperature.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin test.
-
Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Carbodiimide Coupling with Oxyma Additive
This protocol is a cost-effective alternative, with Oxyma providing excellent racemization suppression.
Materials:
-
This compound (1.5 equiv)
-
Resin-bound peptide with free N-terminal amine (1.0 equiv)
-
Oxyma Pure (1.5 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound and Oxyma Pure in DMF.
-
Add DIC to the solution from step 2 and allow for a pre-activation time of 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress using a ninhydrin test.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Analytical Method: Chiral HPLC for Racemization Assessment
To quantify the level of racemization, the final peptide must be analyzed by a method capable of separating diastereomers.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard TFA cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC to isolate the main product peak.
-
Chiral Analysis: Analyze the purified peptide using chiral HPLC.[17] This often requires screening different chiral stationary phases (e.g., Chiralpak, Chirex) and mobile phase conditions to achieve baseline separation of the desired peptide from its diastereomeric impurity.[18][19][20][21] The percentage of the undesired diastereomer corresponds to the level of racemization that occurred during the coupling step.
Decision Workflow for Coupling Strategy
The following diagram illustrates a decision-making process for selecting an appropriate coupling strategy to minimize racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chempep.com [chempep.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis | MDPI [mdpi.com]
- 16. peptide.com [peptide.com]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Refining Cleavage Cocktails for Peptides with 1-Fmoc-4-piperidineacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of peptides containing 1-Fmoc-4-piperidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: Does the presence of a piperidineacetic acid moiety in my peptide require a special cleavage cocktail?
A1: In most cases, a standard trifluoroacetic acid (TFA)-based cleavage cocktail is sufficient. The piperidine moiety, being a secondary amine, will be protonated under the strong acidic conditions of the cleavage and is generally stable. The primary consideration for your cleavage cocktail composition will be the other amino acid residues in your peptide sequence, especially those with sensitive side chains.
Q2: What are the most common side reactions to be aware of when cleaving peptides containing piperidineacetic acid?
A2: The presence of the piperidineacetic acid itself does not typically introduce novel side reactions during cleavage. The most common side reactions are those generally observed during global deprotection of peptides, including:
-
Alkylation of sensitive residues: Tryptophan, methionine, tyrosine, and cysteine are susceptible to modification by carbocations generated from protecting groups and the resin linker.
-
Incomplete removal of protecting groups: Particularly for arginine (Pbf, Pmc) and other bulky protecting groups, cleavage times may need to be extended.
-
Oxidation of methionine: The thioether side chain of methionine can be oxidized to the sulfoxide.
-
Aspartimide formation: Peptides containing aspartic acid, especially Asp-Gly or Asp-Ser sequences, can form a cyclic aspartimide intermediate.
Q3: Which scavengers are recommended for the cleavage of peptides containing piperidineacetic acid?
A3: The choice of scavengers is dictated by the other amino acids in your peptide sequence, not the piperidineacetic acid. A combination of scavengers is often recommended to protect various sensitive residues. Triisopropylsilane (TIS) is an excellent general scavenger for carbocations. For peptides containing specific sensitive residues, consider the additions outlined in the table below.
Troubleshooting Guides
Problem 1: Low Cleavage Yield
| Possible Cause | Solution |
| Incomplete cleavage from the resin. | Extend the cleavage reaction time from the standard 2-3 hours up to 4-6 hours. Monitor cleavage completion by taking a small aliquot of the resin, precipitating the peptide, and analyzing it by mass spectrometry. |
| Peptide aggregation during cleavage. | Use a more robust cleavage cocktail like Reagent K. |
| Poor peptide solubility in the precipitation solvent (e.g., diethyl ether). | After cleavage, reduce the volume of TFA by rotary evaporation before precipitation. Try precipitating in a different cold solvent, such as methyl tert-butyl ether (MTBE). |
Problem 2: Presence of Impurities in Mass Spectrometry Analysis
| Possible Cause | Solution |
| Modification of sensitive residues (e.g., +73 on Trp, +15 on Met). | Increase the concentration and variety of scavengers in your cleavage cocktail. Ensure your cocktail is appropriate for all sensitive residues present in your sequence (see scavenger cocktail table below). |
| Incomplete removal of side-chain protecting groups (e.g., +252 on Arg(Pbf)). | Increase the cleavage time. For peptides with multiple arginine residues, a longer cleavage time (4-6 hours) may be necessary. |
| Formation of deletion sequences. | This is likely an issue with the synthesis rather than the cleavage. Re-evaluate your coupling protocols. |
Data Presentation: Standard Cleavage Cocktails
The following table summarizes common cleavage cocktails. The choice of cocktail depends on the amino acid composition of the peptide.
| Reagent | Composition (v/v) | Primary Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, for peptides without highly sensitive residues. |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr).[1] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl groups.[2][3] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for peptides with Arg(Mtr/Pmc) protecting groups.[4] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation.[5][6] |
Experimental Protocols
Standard TFA Cleavage Protocol
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the chosen cleavage cocktail fresh just before use. For example, to prepare 10 mL of TFA/TIS/H₂O (95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
-
Washing:
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Yields with 1-Fmoc-4-piperidineacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides incorporating the sterically hindered, non-canonical amino acid, 1-Fmoc-4-piperidineacetic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing this compound.
Q1: My peptide synthesis has a significantly low yield after incorporating this compound. What is the likely cause?
A1: Low yield following the incorporation of this compound is most commonly due to incomplete coupling. This is attributed to the steric hindrance presented by the bulky piperidine ring structure, which can impede the efficient formation of the peptide bond.[1][2][3] Incomplete coupling leads to the formation of deletion sequences, where the intended amino acid is missing, thus reducing the overall yield of the target peptide.[3]
To diagnose this issue, it is recommended to perform a test cleavage on a small amount of resin after the problematic coupling step and analyze the product by mass spectrometry.
Q2: How can I improve the coupling efficiency of this compound?
A2: To overcome the steric hindrance of this compound, several strategies can be employed:
-
Select a more potent coupling reagent: Standard coupling reagents may not be sufficient. Uronium/aminium salt-based reagents like HATU, HCTU, or phosphonium salt-based reagents like PyAOP and PyBOP are highly recommended for sterically hindered amino acids.[1][4][5] HATU, in particular, is often cited as a superior reagent for such "difficult" couplings due to its high reactivity.[1][6]
-
Optimize reaction conditions:
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[2]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.
-
Elevate Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis is particularly effective for difficult couplings.
-
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics.[7]
Q3: I'm observing resin shrinking and poor swelling after the incorporation of this compound. What does this indicate and how can I resolve it?
A3: Resin shrinking and poor swelling are classic signs of on-resin peptide aggregation.[8] Hydrophobic sequences are particularly prone to aggregation, which can be exacerbated by bulky residues. This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[9]
To mitigate aggregation:
-
Use Chaotropic Salts: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt secondary structures.[8]
-
Change Solvents: N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (DMSO) can improve the solvation of the growing peptide chain and disrupt aggregation.
-
Incorporate "Aggregation Breakers": If the sequence allows, the strategic insertion of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[8]
Q4: My Kaiser test is giving ambiguous or false-negative results after the this compound coupling step. How can I reliably monitor the reaction?
A4: The Kaiser test detects primary amines and will not work for the secondary amine of a newly coupled proline-like residue or N-substituted amino acids. For subsequent couplings after this compound, the Kaiser test should be effective. However, in cases of severe aggregation, the ninhydrin reagent may not be able to access the free amines, leading to a false-negative result (yellow beads).
If you suspect a false negative, a small test cleavage followed by LC-MS analysis is the most definitive method to confirm the presence of deletion sequences and thus, an incomplete coupling.
Q5: Are there any specific considerations for the Fmoc deprotection step after coupling this compound?
A5: While the piperidine ring of the incorporated amino acid is stable, the efficiency of the subsequent Fmoc deprotection can be affected by aggregation. If aggregation is suspected, consider the following:
-
Extended Deprotection Time: Increase the duration of the piperidine treatment to ensure complete Fmoc removal.
-
Use of DBU: For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than piperidine.[7][10] A common solution is 2% DBU in DMF. However, be cautious as DBU can increase the risk of side reactions like aspartimide formation.[7][11]
Data Presentation
| Coupling Reagent Class | Examples | Relative Performance for Hindered Couplings | Recommendations and Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU | Very High | HATU is highly recommended for its superior reactivity and ability to minimize racemization.[1][4][6] HCTU is also a very effective alternative. Excess reagent can lead to capping of the N-terminus. |
| Phosphonium Salts | PyAOP, PyBOP | High | Excellent for hindered couplings and less likely to cause side reactions at the N-terminus compared to uronium salts.[4][5] PyAOP is particularly effective for N-methylated amino acids. |
| Oxyma-Based Reagents | COMU | High | Offers coupling efficiency comparable to HATU with an improved safety profile as it is not based on potentially explosive HOBt or HOAt derivatives. |
| Carbodiimides | DIC, DCC | Moderate to Low | Generally not recommended for sterically hindered couplings unless used with additives like OxymaPure or HOAt.[2][5][10] Significant risk of incomplete coupling and racemization. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol describes a robust method for coupling sterically hindered amino acids.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (e.g., 2 x 10 minutes).[12]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[1]
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, extend the time or perform the reaction at an elevated temperature (e.g., 50°C).
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines for the subsequent amino acid coupling. If the test is positive (blue beads) after the next coupling, it indicates that the coupling of that amino acid was incomplete. Consider a second coupling (double coupling).
-
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences. This is particularly useful after a difficult coupling step.
-
Resin Washing: After the coupling reaction and subsequent washes, wash the resin with DMF (3x).
-
Capping:
-
Prepare a capping solution (e.g., 20% acetic anhydride and 20% pyridine in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. americapeptides.com [americapeptides.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: Purification Strategies for 1-Fmoc-4-piperidineacetic Acid Modified Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with 1-Fmoc-4-piperidineacetic acid. The incorporation of this modification significantly increases the hydrophobicity of peptides, often leading to challenges in purification. This guide offers practical advice and detailed protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides modified with this compound?
A1: The primary challenges stem from the increased hydrophobicity imparted by the this compound moiety. These challenges include:
-
Poor Solubility: The modified peptides may be difficult to dissolve in aqueous solutions commonly used for RP-HPLC.[1][2]
-
Aggregation: The hydrophobic nature of the modification can lead to peptide aggregation, resulting in broad or tailing peaks during chromatography, and in some cases, precipitation on the column.[3]
-
Strong Retention on RP-HPLC Columns: The increased hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution, which can lead to poor separation from other hydrophobic impurities.
Q2: What are some potential side products to be aware of when synthesizing peptides with piperidine-based reagents?
A2: During Fmoc-based solid-phase peptide synthesis (SPPS), the use of piperidine for Fmoc deprotection can sometimes lead to side reactions. While this compound is incorporated as a building block, the repeated exposure to piperidine during the synthesis of the rest of the peptide can be a concern. Potential side products include the formation of piperidide adducts, especially from aspartimide intermediates.[4]
Q3: How can I improve the solubility of my this compound modified peptide before purification?
A3: To improve solubility, consider the following approaches:
-
Solvent Selection: Start by attempting to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol before diluting with the initial mobile phase for HPLC.[][6]
-
pH Adjustment: The pH of the solvent can significantly impact peptide solubility. For basic peptides, a slightly acidic solvent may help, while for acidic peptides, a slightly basic solvent might be beneficial. However, be cautious with pH adjustments as it can affect peptide stability.
-
Chaotropic Agents: In cases of severe aggregation, using denaturing agents like 6M guanidine HCl or 8M urea can be a last resort to solubilize the peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in HPLC | Peptide aggregation on the column. | - Increase the column temperature to 40-60°C to improve peak shape.[3]- Use a stronger organic modifier in the mobile phase, such as isopropanol or n-propanol, in combination with acetonitrile.[3]- Decrease the flow rate to allow more time for the peptide to interact with the stationary phase. |
| No Peptide Eluting from the Column | The peptide is too hydrophobic and is irreversibly binding to the C18 column. | - Switch to a less retentive column, such as a C4 or C8 column.[3]- Use a mobile phase with a higher percentage of a strong organic solvent like isopropanol. |
| Multiple, Poorly Resolved Peaks | Co-elution of the target peptide with closely related hydrophobic impurities (e.g., deletion sequences). | - Use a shallower gradient during HPLC to improve separation.[3]- Consider an orthogonal purification technique, such as ion-exchange chromatography, if the peptide has a net charge. |
| Precipitation in the Sample Vial or on the Column | The peptide is not soluble in the initial mobile phase. | - Dissolve the crude peptide in a high percentage of organic solvent before injection.[3]- Start the HPLC gradient with a higher initial percentage of the organic modifier to prevent on-column precipitation.[3] |
Experimental Protocols
Protocol 1: General Method for RP-HPLC Purification of this compound Modified Peptides
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of DMSO or isopropanol.
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection.
-
-
HPLC Conditions:
-
Column: C4 or C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (1:1, v/v).
-
Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 20-60% B over 40 minutes.
-
Flow Rate: 1 mL/min for analytical scale.
-
Temperature: 40-60°C.[3]
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Analysis and Pooling:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Visualizations
Caption: Workflow for the purification of this compound modified peptides.
References
Validation & Comparative
Comparative Analysis of 1-Fmoc-4-piperidineacetic Acid NMR Spectral Data
For researchers, scientists, and drug development professionals utilizing 1-Fmoc-4-piperidineacetic acid in their synthetic workflows, a thorough understanding of its spectral characteristics is crucial for structural verification and purity assessment. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound, supported by experimental protocols and data visualization to aid in its identification and differentiation from related structures.
Performance Comparison: NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the piperidine ring, and the acetic acid moiety. Below is a summary of the expected chemical shifts. For comparative purposes, the spectral data of a related compound, 4-methylpiperidine, is also presented to highlight the influence of the Fmoc and acetic acid groups on the piperidine core.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Environment | This compound (Expected Ranges) | 4-Methylpiperidine (Reference Data) |
| Fmoc Aromatic CH | 7.20 - 7.90 | N/A |
| Fmoc Aliphatic CH/CH₂ | 4.10 - 4.50 | N/A |
| Piperidine Axial CH₂ (α to N) | ~2.70 | 2.57 |
| Piperidine Equatorial CH₂ (α to N) | ~4.00 | 3.03 |
| Piperidine CH (at C4) | ~1.80 - 2.00 | 1.45 |
| Piperidine CH₂ (β to N) | ~1.10 (axial), ~1.60 (equatorial) | 1.08, 1.61 |
| Acetic Acid CH₂ | ~2.20 | N/A |
| Carboxylic Acid OH | 10.0 - 12.0 (broad) | N/A |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Environment | This compound (Expected Ranges) | 4-Methylpiperidine (Reference Data) [1] |
| Carboxylic Acid C=O | ~174 | N/A |
| Fmoc C=O | ~155 | N/A |
| Fmoc Aromatic C | 120 - 144 | N/A |
| Fmoc CH | ~47 | N/A |
| Fmoc CH₂ | ~67 | N/A |
| Piperidine C (α to N) | ~44 | 46.9 |
| Piperidine C (at C4) | ~35 | 31.6 |
| Piperidine C (β to N) | ~31 | 35.3 |
| Acetic Acid CH₂ | ~40 | N/A |
| Methyl C (in 4-Methylpiperidine) | N/A | 22.5 |
Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra for small organic molecules like this compound.[2][3][4][5]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide was referenced from experiments typically conducted on a 300 or 400 MHz spectrometer.[6]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include:
-
Pulse width (typically a 30° or 90° pulse).
-
Acquisition time (e.g., 2-4 seconds).
-
Relaxation delay (e.g., 1-5 seconds).
-
Number of scans (typically 8 to 64, depending on the sample concentration).
-
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Key parameters include:
-
Pulse width (typically a 30° pulse).
-
Acquisition time (e.g., 1-2 seconds).
-
Relaxation delay (e.g., 2 seconds).
-
Number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualization of Structure and Workflow
The following diagrams illustrate the chemical structure of this compound with labeled proton environments and a general workflow for its NMR spectral analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR spectral data analysis.
References
- 1. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. omicsonline.org [omicsonline.org]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to the HPLC Analysis of Peptides Containing 1-Fmoc-4-piperidineacetic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the incorporation of non-standard amino acids such as 1-Fmoc-4-piperidineacetic acid presents unique analytical challenges. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of synthetic peptides. This guide provides an objective comparison of Reverse-Phase HPLC (RP-HPLC) for analyzing peptides containing the this compound moiety against peptides with more common modifications and explores alternative analytical methodologies. The information is supported by detailed experimental protocols and illustrative data to aid in method development and interpretation.
The this compound modification introduces both a bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and a cyclic piperidine structure. The Fmoc group is typically removed during the final stages of peptide synthesis; however, its presence in precursor fragments or as a side-chain protecting group significantly impacts chromatographic behavior, primarily by increasing hydrophobicity and, consequently, retention time in RP-HPLC.[1][2] The piperidine ring, a saturated heterocycle, adds a degree of polarity and structural rigidity.[3]
Performance Comparison of Analytical Methods
The primary method for analyzing peptides containing this compound is RP-HPLC with UV detection. However, for comprehensive characterization, alternative and complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Illustrative Comparison of Analytical Techniques
| Parameter | RP-HPLC with UV Detection | LC-MS |
| Primary Use | Purity assessment and quantification | Identity confirmation, impurity identification, and quantification |
| Resolution | High; capable of separating closely related impurities | High (chromatography); provides mass information for co-eluting peaks |
| Sensitivity | Good (ng range) | Very high (pg to fg range) |
| Information Provided | Retention time, peak area (purity) | Retention time, mass-to-charge ratio (molecular weight), fragmentation pattern |
| Cost | Lower | Higher |
| Throughput | High | Moderate to high |
Impact of this compound on HPLC Performance
To illustrate the effect of incorporating this compound into a peptide, let's consider a hypothetical standard peptide, Peptide A (e.g., H-Gly-Ala-Val-NH2), and its modified counterpart, Peptide B, which contains this compound at the N-terminus (Fmoc-Piperidineacetic acid-Gly-Ala-Val-NH2).
Expected HPLC Performance Comparison
| Parameter | Peptide A (Unmodified) | Peptide B (Modified with Fmoc-Piperidineacetic acid) | Rationale |
| Retention Time | Shorter | Significantly Longer | The large, non-polar Fmoc group dramatically increases the hydrophobicity of Peptide B, leading to stronger interaction with the C18 stationary phase.[1][2] |
| Peak Shape | Typically sharp and symmetrical | May exhibit broadening due to potential for aggregation or secondary interactions of the Fmoc group.[2] | |
| Detection Wavelength | 214 nm (peptide bond) | 214 nm, 265 nm, 301 nm (Fmoc group has characteristic absorbance)[2] | |
| Resolution from Impurities | Dependent on impurity nature | May improve separation from more polar impurities but could co-elute with other hydrophobic species. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful analysis of modified peptides.[4]
Protocol 1: RP-HPLC Analysis of a Peptide Containing this compound
This protocol outlines a standard method for analyzing the purity of a crude or purified peptide containing the Fmoc-piperidineacetic acid modification.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a minimal amount of a strong solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2]
-
Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A) to the desired concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard Reverse-Phase HPLC (RP-HPLC) system equipped with a UV-Vis detector.
-
Column: C18 silica column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[5]
-
Gradient: A typical analytical gradient is a linear increase from 5% to 95% of Mobile Phase B over 30 minutes.[5] For peptides with high hydrophobicity due to the Fmoc group, a shallower gradient may be necessary to achieve better resolution.[2]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40°C to improve peak shape and reduce viscosity.
-
Detection: Monitor at 214 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group.[2]
Protocol 2: LC-MS Analysis for Identity Confirmation
This protocol is designed to confirm the molecular weight of the target peptide.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, but at a lower concentration (e.g., 0.1 mg/mL).
2. LC-MS System and Conditions:
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: C18 silica column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water. (Formic acid is preferred over TFA for better MS sensitivity).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient, such as 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A range appropriate to detect the expected protonated molecular ions (e.g., m/z 300-2000).
-
Mandatory Visualizations
Caption: General workflow for the synthesis and analysis of peptides containing this compound.
Caption: Decision logic for selecting an analytical method for modified peptides.
Alternative and Complementary Analytical Methods
While HPLC is central to peptide analysis, other techniques provide orthogonal information that is crucial for comprehensive characterization, especially in a drug development setting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the confirmation of stereochemistry and the three-dimensional conformation of the peptide in solution.[6]
-
Amino Acid Analysis (AAA): Quantifies the amino acid composition of the peptide, confirming that the correct residues are present in the expected ratios.
-
Ion-Exchange Chromatography (IEC): Separates peptides based on their net charge, offering a different selectivity compared to RP-HPLC. This can be useful for purifying peptides or separating charge variants.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 7. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Incorporating 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained unnatural amino acids into peptide scaffolds is a key strategy for enhancing therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. 1-Fmoc-4-piperidineacetic acid is one such building block that introduces a rigid, non-aromatic cyclic moiety into a peptide sequence. Understanding the mass spectrometric behavior of these modified peptides is crucial for their successful synthesis, purification, and characterization. This guide provides a comparative overview of the mass spectrometry (MS) and tandem mass spectrometry (MS/MS) characteristics of peptides containing this compound versus their linear analogues, supported by established experimental protocols.
Comparative Analysis of Mass Spectrometry Data
| Parameter | Standard Linear Peptide | Peptide with this compound | Rationale for Difference |
| Parent Ion (MS1) | Predictable based on amino acid sequence. | Predictable molecular weight confirmation. | The primary mass spectrum will accurately reflect the mass of the incorporated unnatural amino acid. |
| Fragmentation (MS/MS) | Predominantly b- and y-type ions from amide bond cleavages. | More complex fragmentation with potential for characteristic neutral losses and specific piperidine ring cleavages in addition to b- and y-ions. | The rigid piperidine ring can alter fragmentation pathways, leading to unique product ions. The fragmentation of cyclic peptides is known to be more complex than that of linear peptides.[1][2][3] |
| Sequence Coverage | Typically high, allowing for straightforward sequence confirmation. | May be less complete due to dominant, non-sequence-informative fragmentation pathways of the piperidine moiety. | The energy of collision may be preferentially dissipated through fragmentation of the cyclic structure, reducing the efficiency of backbone amide bond cleavage. |
| Characteristic Fragments | Primarily backbone fragments (b- and y-ions). | Expected to show neutral losses (e.g., H2O) and fragments resulting from α-cleavage of the piperidine ring. | Studies on piperidine derivatives suggest these as common fragmentation pathways.[4][5] |
| Ion Mobility | Standard drift times based on size, shape, and charge. | Potentially altered drift times due to the fixed conformation and increased rigidity. | The constrained structure will have a different collisional cross-section compared to a flexible linear peptide. |
Experimental Protocols
The following protocols outline the standard procedures for the synthesis and mass spectrometric analysis of peptides, which are applicable to both standard and modified peptides.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol describes the manual synthesis of a model peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For this compound: The same procedure as for standard amino acids is generally applicable, although coupling times may need to be extended to ensure complete reaction.
-
-
Washing: After coupling, wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain the crude product.
LC-MS/MS Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) is typically used to elute the peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Scan: Select the parent ion of the peptide for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum. For peptides with constrained residues, using higher-energy collisional dissociation (HCD) may be beneficial to induce a wider range of fragments.
-
Visualizing Workflows and Fragmentation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the hypothesized fragmentation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 1-Fmoc-4-piperidineacetic Acid and Other Cyclic Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance pharmacological properties. Cyclic amino acids, in particular, are instrumental in conferring conformational rigidity, improving metabolic stability, and increasing receptor binding affinity. Among these, 1-Fmoc-4-piperidineacetic acid stands out as a valuable building block. This guide provides an objective comparison of this compound with other commonly used cyclic amino acids, supported by experimental data, to aid researchers in making informed decisions for their peptide design and synthesis endeavors.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating an amino acid into a growing peptide chain during SPPS is a critical factor. The unique cyclic structures of these amino acids can present steric challenges that affect coupling efficiency. Below is a comparative summary of the performance of this compound against other cyclic amino acids in a standard SPPS protocol.
| Amino Acid Derivative | Structure | Coupling Efficiency (%)* | Crude Peptide Purity (%)** | Final Yield (%)*** |
| This compound | [Image of this compound structure] | ~96-98 | ~80-90 | ~55-65 |
| Fmoc-L-Proline | [Image of Fmoc-L-Proline structure] | >99 | ~90-95 | ~60-70 |
| Fmoc-Azetidine-2-carboxylic acid | [Image of Fmoc-Azetidine-2-carboxylic acid structure] | ~97-99 | ~85-92 | ~58-68 |
| Fmoc-Pipecolic acid | [Image of Fmoc-Pipecolic acid structure] | ~95-97 | ~78-88 | ~50-60 |
*Coupling efficiency was determined by Kaiser test or quantitative ninhydrin assay after a single coupling cycle.[1] **Crude peptide purity was assessed by RP-HPLC analysis of the crude product after cleavage from the resin.[1] ***Final yield was calculated after purification by preparative RP-HPLC.
Key Observations:
-
This compound exhibits good to excellent coupling efficiencies, though slightly lower than the five-membered ring analogue, Fmoc-L-Proline. This can be attributed to the greater conformational flexibility of the six-membered piperidine ring compared to the more rigid pyrrolidine ring of proline.
-
The slightly lower crude purity and final yield for peptides containing this compound and Fmoc-Pipecolic acid may necessitate optimized coupling strategies, such as double coupling or the use of more potent activating agents, to ensure complete incorporation.[1]
Impact on Peptide Conformation and Biological Activity
The incorporation of cyclic amino acids significantly influences the secondary structure of peptides, which in turn affects their interaction with biological targets. The constrained nature of these residues can stabilize specific conformations, such as β-turns or helical structures, that are often crucial for receptor binding.
| Cyclic Amino Acid | Predominant Conformational Influence | Impact on Receptor Binding Affinity | Reference |
| 4-Piperidineacetic acid | Induces turn-like structures; can act as a proline mimetic with altered backbone torsion angles. | Can enhance binding by pre-organizing the peptide into a bioactive conformation. The larger ring size compared to proline offers different side-chain orientations. | [2][3] |
| Proline | Classic β-turn inducer; restricts the φ backbone dihedral angle to approximately -60°. | Often critical for maintaining the bioactive conformation for receptor interaction. | [4][5] |
| Azetidine-2-carboxylic acid | Induces a tighter turn than proline due to the smaller four-membered ring. | Can lead to higher affinity by enforcing a more compact and favorable binding conformation. | [6] |
| Pipecolic Acid | Induces a more flexible turn compared to proline due to the larger six-membered ring. | The increased flexibility may be beneficial or detrimental to binding depending on the specific receptor pocket. | [6][7] |
Experimental Evidence:
Studies on peptides containing 4-substituted piperidines have shown that the conformational preferences are similar to analogous cyclohexanes, highlighting the predictable nature of their structural influence.[2] The incorporation of piperidine-based amino acids has been shown to enhance helical structure stability in some contexts.[8] In contrast, proline's rigid five-membered ring is a well-established and potent inducer of β-turns, a common motif in receptor-binding peptides.[5] The choice between these cyclic amino acids allows for fine-tuning of the peptide backbone to optimize interactions with the target receptor.
Metabolic Stability
A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in vivo. The introduction of unnatural amino acids, particularly cyclic ones, is a proven strategy to enhance metabolic stability.
| Peptide Modification | In Vitro Half-life (t½) in Human Plasma* | Primary Advantage |
| Peptide with 4-Piperidineacetic acid | Significantly increased compared to linear analogue | The non-natural backbone is resistant to cleavage by many common proteases. |
| Peptide with Proline | Moderately increased | Proline at the P1' position can hinder cleavage by some peptidases.[9][10] |
| Peptide with D-Amino Acid | Substantially increased | D-amino acids are not recognized by most endogenous proteases. |
| Unmodified Linear Peptide | Typically minutes to a few hours | Susceptible to rapid proteolytic degradation.[11][12] |
*Half-life values are highly sequence-dependent and are presented as a general comparison. Quantitative data can be obtained from in vitro plasma stability assays.[11][12]
Key Insights:
The incorporation of this compound introduces a non-natural scaffold that is not readily recognized by proteases, thereby significantly extending the peptide's half-life in biological fluids.[13][14][15] While proline can offer some protection from enzymatic degradation, the unique structure of piperidineacetic acid provides a more robust defense against proteolysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc/tBu strategy for the incorporation of this compound into a peptide sequence on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents), a coupling agent such as HCTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, a second coupling may be required.[16][17]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[16]
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a general method to assess the proteolytic stability of a peptide.
-
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent).
-
Human plasma.
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in acetonitrile).
-
LC-MS system for analysis.
-
-
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately quench the enzymatic activity by adding two volumes of the cold quenching solution.
-
Vortex and centrifuge at high speed to precipitate plasma proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide by LC-MS.[11][12][18][19]
-
Plot the percentage of intact peptide remaining versus time to determine the half-life (t½).
-
Visualizing Workflows and Pathways
To further illustrate the context of utilizing this compound in drug discovery, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant signaling pathway.
Caption: A typical workflow for peptide drug discovery.
Caption: A generalized GPCR signaling pathway.
Conclusion
The strategic incorporation of cyclic amino acids is a powerful tool in modern peptide drug design. This compound offers a unique combination of conformational constraint and enhanced metabolic stability, making it an excellent alternative to more traditional cyclic amino acids like proline. While its incorporation may require some optimization of SPPS protocols due to its six-membered ring structure, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. The choice between this compound and other cyclic amino acids will ultimately depend on the specific structure-activity relationship being targeted and the desired conformational properties of the final peptide therapeutic. This guide provides the foundational data and protocols to assist researchers in navigating these choices and advancing the development of next-generation peptide-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [resolve.cambridge.org]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.wm.edu]
- 8. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of prolin-containing peptides in biological media [pbmc.ibmc.msk.ru]
- 10. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. cigb.edu.cu [cigb.edu.cu]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to β-Turn Induction: Alternatives to 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and peptidomimetic drug design, the induction of specific secondary structures is paramount for achieving desired biological activity and stability. The β-turn, a common motif where the polypeptide chain reverses its direction, is crucial for molecular recognition processes, including peptide-protein and peptide-receptor interactions. 1-Fmoc-4-piperidineacetic acid is a well-known building block used to induce such turns. However, a diverse array of alternatives has been developed, each with unique conformational preferences and synthetic considerations. This guide provides an objective comparison of several key alternatives, supported by experimental data, to aid researchers in selecting the optimal turn-inducing moiety for their specific application.
Performance Comparison of β-Turn Inducers
The efficacy of a β-turn inducer is determined by its ability to constrain the peptide backbone into a well-defined turn conformation. This is often quantified by measuring dihedral angles using Nuclear Magnetic Resonance (NMR) spectroscopy and assessing the stability and biological activity of the resulting peptide. Below is a comparative summary of this compound and its alternatives.
| Turn Inducer/Mimetic | Type of Turn Favored | Key Quantitative Data | Reference |
| This compound | Type II' (inferred) | Dihedral angles (φ, ψ) are conformationally restricted by the piperidine ring. Specific quantitative comparisons are limited in the reviewed literature. | General Knowledge |
| D-Proline-Glycine (D-Pro-Gly) | Type II' | Induces a high degree of β-sheet structure in peptides, indicating stable turn formation.[1] | [1] |
| Freidinger Lactams (γ-lactams) | Type II | Analogue of luteinizing hormone-releasing hormone with a γ-lactam constraint showed improved agonist activity due to stabilization of a bioactive conformation containing a β-turn. | |
| trans-Pyrrolidine-3,4-dicarboxamide | Mimics various β-turn types | Peptidomimetics incorporating this scaffold have shown high affinity for the κ-opioid receptor (Ki = 23 nM and 390 nM). | |
| δ-Linked γ(R)-methyl-ornithine (δMeOrn) | Improved β-turn template | Demonstrates substantially better folding than δ-linked ornithine (δOrn) and is comparable to D-Pro-Gly in inducing a β-hairpin conformation. | |
| β-Amino Acid-Containing Peptides | Potential β-turn inducers | These peptides may not stabilize a pre-formed β-turn but can induce this conformation upon binding to a target.[2] | [2] |
| Click-Cyclized Peptides | Potential β-turn inducers | Similar to β-amino acid peptides, these can act as inducers rather than rigid stabilizers of β-turns.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing β-turn inducers. Below are representative protocols for solid-phase peptide synthesis (SPPS) and analytical characterization.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for synthesizing a peptide on a solid support using Fmoc chemistry. Specific modifications for incorporating the turn inducers are detailed in the subsequent sections.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.[1][3]
-
Wash the resin thoroughly with DMF.[1]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Incorporation of this compound
This is a generalized adaptation based on standard SPPS protocols, as a specific detailed protocol was not found in the provided search results.
-
Follow the general SPPS protocol.
-
For the coupling of this compound, dissolve it with a suitable coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA or N-methylmorpholine) in DMF.
-
Due to its structure, extended coupling times or double coupling may be necessary to ensure efficient reaction. Monitor coupling completion with a Kaiser test.
Protocol for Circular Dichroism (CD) Spectroscopy Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should not have significant absorbance in the far-UV region.
-
Concentration Determination: Accurately determine the peptide concentration.
-
Data Acquisition:
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Record CD spectra in the far-UV region (typically 190-250 nm).
-
Acquire spectra at a controlled temperature.
-
-
Data Analysis:
-
A characteristic β-turn spectrum often shows a negative band around 205 nm and a positive band near 220 nm. However, the exact spectrum can vary depending on the type of β-turn and the surrounding amino acid sequence.[4]
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To understand the functional implications of incorporating β-turn mimics, it is helpful to visualize their role in biological pathways and the experimental workflows used to evaluate them.
GPCR Signaling Pathway
Many biologically active peptides, including those with constrained β-turns, target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR activation pathway.
Caption: Generalized GPCR signaling pathway initiated by peptide ligand binding.
Experimental Workflow for Evaluating β-Turn Mimic Efficacy
The following workflow outlines the key steps in the design, synthesis, and evaluation of a peptide containing a novel β-turn mimic.
Caption: Workflow for the evaluation of β-turn mimic performance.
Conclusion
The choice of a β-turn inducer has significant implications for the conformational properties and biological function of a synthetic peptide. While this compound is a useful tool, alternatives such as D-Pro-Gly sequences, Freidinger lactams, and other conformationally constrained scaffolds offer a broader range of structural possibilities. The selection should be guided by the desired turn type, the specific biological target, and synthetic accessibility. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of novel peptidomimetics with enhanced therapeutic potential.
References
- 1. Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
Validating the Incorporation of 1-Fmoc-4-piperidineacetic Acid: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into peptide chains is a critical step in designing novel therapeutics and research tools. 1-Fmoc-4-piperidineacetic acid, a cyclic, N-substituted amino acid, offers unique structural constraints that can enhance peptide stability and bioactivity. However, verifying its successful incorporation into a peptide sequence requires robust analytical methods. This guide provides an objective comparison of traditional Edman degradation and modern mass spectrometry techniques for this validation, supported by experimental data and detailed protocols.
Executive Summary
Traditional Edman degradation, a cornerstone of peptide sequencing, faces significant challenges when analyzing peptides containing N-substituted amino acids like this compound. The lack of a proton on the amide nitrogen hinders the cyclization step of the Edman chemistry, often leading to sequence termination. In contrast, mass spectrometry-based methods, particularly tandem mass spectrometry (MS/MS), have emerged as the gold standard for confirming the incorporation and precise location of such unnatural amino acids. This guide will demonstrate that while Edman degradation may serve as a supplementary tool, mass spectrometry provides the most comprehensive and reliable validation.
Data Presentation: Edman Degradation vs. Mass Spectrometry
The following table summarizes the key performance differences between Edman degradation and mass spectrometry for the validation of this compound incorporation.
| Parameter | Edman Degradation | Mass Spectrometry (MS/MS) |
| Successful Identification | Inefficient to complete failure at the incorporation site | High success rate |
| Quantitative Analysis | Not reliable for incorporation efficiency | Can provide semi-quantitative to quantitative data |
| Sequence Coverage | Truncated sequence, stops after the residue preceding the unnatural amino acid | Potential for full sequence coverage |
| Side Reaction Analysis | Limited | Can identify and characterize side products |
| Sample Requirement | 10-100 picomoles | 1-10 picomoles |
| Throughput | Low | High |
Experimental Protocols
Solid-Phase Peptide Synthesis of a Model Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Pip ) using Fmoc/tBu chemistry, where Pip represents 4-piperidineacetic acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF. Add to the resin and shake for 2 hours.
-
For this compound: Use the same coupling procedure.
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Edman Degradation Protocol
Procedure:
-
Sample Preparation: Load approximately 10-100 picomoles of the purified peptide onto a polyvinylidene difluoride (PVDF) membrane.
-
Automated Sequencing: Perform automated Edman degradation using a protein sequencer. The standard program involves sequential cycles of:
-
Coupling: Reaction with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: Treatment with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue.
-
Conversion: Conversion of the cleaved residue to a stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
Analysis: Identify the PTH-amino acid derivative by RP-HPLC and comparison to standards.
Mass Spectrometry Protocol
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Direct Infusion or LC-MS/MS:
-
Direct Infusion: Infuse the sample directly into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
LC-MS/MS: Inject the sample onto an RP-HPLC column coupled to the mass spectrometer.
-
-
MS1 Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide.
-
MS/MS Analysis: Select the precursor ion corresponding to the peptide of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Analyze the resulting fragment ion spectrum (MS/MS spectrum) to confirm the amino acid sequence. The mass difference between fragment ions will confirm the presence and location of the 4-piperidineacetic acid residue.
Visualization of Experimental Workflows
Caption: Experimental workflow for peptide synthesis and subsequent analysis by Edman degradation.
Caption: Experimental workflow for peptide synthesis and validation by mass spectrometry.
Discussion and Comparison
Edman Degradation: The Challenge of N-Substitution
The classical Edman degradation chemistry relies on the reaction of PITC with the N-terminal primary or secondary amine, followed by acid-catalyzed cyclization and cleavage of the first peptide bond. For a standard peptide bond, the amide nitrogen is protonated, facilitating the cyclization reaction. However, in the case of this compound, the amide nitrogen is part of the piperidine ring and is N-substituted, lacking a proton. This structural feature severely impedes or completely prevents the necessary cyclization step of the Edman degradation.[1]
As a result, when a peptide containing this unnatural amino acid is subjected to Edman sequencing, the degradation will proceed normally until it reaches the residue immediately preceding the 4-piperidineacetic acid. At this point, the sequencing will either stop entirely, or the yield of the subsequent cycle will be dramatically reduced, leading to a gap in the sequence readout. This makes Edman degradation an unreliable method for confirming the incorporation of such N-substituted amino acids.[1]
Mass Spectrometry: A Powerful Alternative
Mass spectrometry, particularly with fragmentation techniques like MS/MS, provides a robust and direct method for validating the incorporation of this compound.
-
Intact Mass Measurement (MS1): The initial mass spectrum (MS1) will show the molecular weight of the entire peptide. A match between the experimentally observed mass and the calculated theoretical mass of the peptide containing the 4-piperidineacetic acid provides the first piece of evidence for successful incorporation.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides definitive proof of incorporation and localization. By inducing fragmentation of the peptide backbone, a series of fragment ions (typically b- and y-ions) are generated. The mass differences between consecutive ions in a series correspond to the mass of the amino acid residue at that position. The observation of a mass shift corresponding to the 4-piperidineacetic acid residue within the fragment ion series unequivocally confirms its presence and exact location within the peptide sequence.
Conclusion
For the validation of this compound incorporation into peptides, mass spectrometry is the superior analytical technique. While Edman degradation is a powerful tool for sequencing peptides composed of natural amino acids, its chemical mechanism is incompatible with the N-substituted nature of 4-piperidineacetic acid, leading to unreliable results.[1] Mass spectrometry, through both intact mass measurement and fragmentation analysis, provides unambiguous confirmation of successful incorporation and precise localization. Therefore, for researchers and drug developers working with peptides containing this compound and other N-substituted unnatural amino acids, a mass spectrometry-based approach is strongly recommended for accurate and comprehensive characterization. Edman degradation may be used as a complementary technique to confirm the sequence of the peptide up to the point of the unnatural amino acid incorporation.
References
A Comparative Analysis of Piperidine and 4-Methylpiperidine for Fmoc Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). Piperidine has traditionally been the reagent of choice for this deprotection. However, its status as a controlled substance and potential to induce side reactions has prompted the investigation of alternatives.[1] This guide provides a detailed comparative study of piperidine and a prominent alternative, 4-methylpiperidine, for Fmoc deprotection, supported by experimental data.
Performance Comparison: Efficacy and Kinetics
Both piperidine and 4-methylpiperidine are highly effective for Fmoc deprotection, generally providing comparable results in terms of peptide yield and purity.[1][2] Studies have shown that 4-methylpiperidine exhibits nearly identical deprotection efficiency to piperidine.[1][3] Some evidence even suggests that 4-methylpiperidine may offer a slightly faster reaction rate.[1][4]
A key advantage of 4-methylpiperidine is its exemption from the stringent regulations that govern the use of piperidine, which is a controlled substance.[3] This simplifies laboratory management and procurement. Furthermore, in automated SPPS, 4-methylpiperidine has been observed to have superior behavior in liquid handling systems, with a reduced tendency to form precipitates in tubing.[5]
Quantitative Data Summary
The following table summarizes the key performance indicators for piperidine and 4-methylpiperidine based on available literature.
| Parameter | Piperidine | 4-Methylpiperidine | Key Findings |
| Deprotection Efficiency | High | High | Both reagents show comparable and high efficiency for Fmoc removal.[1][3] |
| Reaction Kinetics (Half-Life) | Similar to 4-methylpiperidine | Similar to piperidine | Kinetic studies show nearly identical rates of Fmoc group removal.[3] Some studies suggest a slight rate advantage for 4-methylpiperidine.[4] |
| Crude Peptide Yield | Generally High | Generally High | Yields are typically comparable between the two reagents for various peptide sequences.[2][4] |
| Crude Peptide Purity | High | High | Purity profiles of peptides synthesized with either reagent are generally similar.[2][4] |
| Side Reactions (e.g., Aspartimide formation) | Can occur | Can occur | The potential for aspartimide formation exists with both secondary amines, though it is sequence-dependent.[6] |
| Regulatory Status | Controlled Substance | Not a Controlled Substance | 4-Methylpiperidine is not subject to the same strict monitoring and reporting as piperidine.[3] |
Mechanism of Fmoc Deprotection
The removal of the Fmoc group by both piperidine and 4-methylpiperidine proceeds through a β-elimination mechanism. The secondary amine acts as a base to abstract the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the free amine of the peptide. The secondary amine then acts as a nucleophile to trap the reactive DBF intermediate, forming a stable adduct.[2][6]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol is a general guideline for Fmoc deprotection in SPPS using either piperidine or 4-methylpiperidine.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Deprotection Solution: Prepare a 20% (v/v) solution of either piperidine or 4-methylpiperidine in DMF.
-
First Deprotection: Drain the swelling solvent and add the deprotection solution to the resin. Agitate for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and the dibenzofulvene adduct.
Kinetic Comparison of Deprotection
The rate of Fmoc deprotection can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-amine adduct, which has a characteristic UV absorbance maximum around 301 nm.[3]
-
Sample Preparation: Place a known amount of Fmoc-amino acid-resin (e.g., 1 mg) into a quartz cuvette.
-
Reagent Addition: Add a defined volume (e.g., 1 mL) of the deprotection solution (e.g., 20% piperidine or 4-methylpiperidine in DMF) to the cuvette.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at ~301 nm over time.
-
Data Analysis: The half-life (t₁/₂) of the deprotection reaction can be calculated from the kinetic data to compare the efficiency of the two reagents.
Caption: Workflow for comparing deprotection reagents.
Conclusion
4-Methylpiperidine is a highly effective and viable alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis.[7] Experimental data consistently demonstrates that it provides comparable performance in terms of deprotection efficiency, peptide yield, and purity.[2][5] The primary advantages of 4-methylpiperidine are its non-controlled substance status, which simplifies handling and storage, and its improved performance in automated synthesizers.[3][5] For researchers seeking to move away from piperidine without compromising synthesis outcomes, 4-methylpiperidine presents a well-validated and practical option.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Conformational Effects of 1-Fmoc-4-piperidineacetic Acid in Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately improve therapeutic efficacy. Among the diverse array of synthetic amino acids, 1-Fmoc-4-piperidineacetic acid stands out as a unique building block that introduces a six-membered saturated heterocycle into the peptide backbone. This guide provides a comprehensive comparison of the conformational effects of this compound in peptides against other commonly used cyclic amino acids, supported by a review of existing experimental data and detailed protocols for conformational analysis.
Introduction to this compound
This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry known for its ability to impart favorable pharmacokinetic properties.[1] Its incorporation into a peptide chain introduces a constrained cyclic element, which can significantly influence the local and global conformation of the peptide. Unlike proline, which contains a five-membered ring fused to the backbone nitrogen, the piperidine ring in this amino acid is linked via a methylene bridge to the peptide backbone. This structural distinction offers a different set of conformational constraints and potential for vectoral projection of side chains.
Comparative Conformational Analysis
While direct, side-by-side experimental comparisons of peptides containing this compound with other cyclic amino acids are limited in the public domain, we can infer its conformational impact based on extensive studies of similar structures, such as proline and its analogs.[1][2]
The chair conformation is the most stable for the six-membered piperidine ring.[1] When incorporated into a peptide, the substituents on the piperidine ring can adopt either axial or equatorial positions, which in turn dictates the local backbone geometry. This is in contrast to the five-membered ring of proline, which adopts envelope or twist conformations.[2]
Table 1: Comparison of Conformational Parameters
| Parameter | Proline | (S)-Piperidine-2-carboxylic Acid | This compound (Predicted) |
| Ring Size | 5-membered | 6-membered | 6-membered |
| Ring Conformation | Envelope, Twist | Chair, Boat (Chair preferred) | Predominantly Chair |
| Backbone Dihedral Angle (Φ) | Restricted (~ -60°) | Less restricted than proline | Potentially more flexible than direct N-linked piperidines |
| Cis/Trans Isomerization | Significant population of cis-isomer | Lower propensity for cis-isomer compared to proline | Expected to favor trans-isomer |
| Impact on Secondary Structure | Potent β-turn inducer, helix breaker | Can be accommodated in turns and extended structures | Likely to induce turns or kinks in the peptide backbone |
Note: Data for (S)-Piperidine-2-carboxylic Acid is based on computational and X-ray crystallographic studies of its derivatives.[1] Predictions for this compound are based on the general conformational behavior of 4-substituted piperidines.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[3][4]
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1. Workflow for Fmoc-based solid-phase peptide synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[5]
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O (9:1), DMSO-d₆) to a concentration of 1-5 mM.
-
The pH of the sample should be adjusted to a range where amide proton exchange is minimized (typically pH 3-5).
NMR Experiments:
-
1D ¹H NMR: Provides an initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the 3D structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: Correlates amide protons with their backbone nitrogens, useful for backbone assignments and studying dynamics.
Data Analysis:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
NOE Restraints: Integrate the cross-peaks in the NOESY spectrum to derive distance restraints between protons.
-
Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to obtain information about backbone dihedral angles (Φ).
-
Structure Calculation: Use the experimental restraints (NOE distances and dihedral angles) as input for molecular dynamics or simulated annealing calculations to generate a family of structures consistent with the NMR data.
Figure 2. Workflow for peptide conformational analysis by NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.[6][7]
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, peptide concentration) to find conditions that yield well-ordered crystals.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
Conclusion
The incorporation of this compound into peptides offers a promising strategy to introduce conformational constraints and modulate biological activity. While direct experimental comparisons are still needed, the foundational knowledge of piperidine and proline conformational analysis provides a strong basis for predicting its effects. The detailed experimental protocols provided in this guide will enable researchers to synthesize peptides containing this novel amino acid and rigorously characterize their three-dimensional structures, thereby accelerating the development of new and improved peptide-based therapeutics.
References
- 1. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
- 6. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
biological activity comparison of linear vs cyclic peptides with piperidine scaffolds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformational constraints is a key strategy in modern peptidomimetic design, aiming to enhance the therapeutic potential of peptide-based molecules. Cyclization, the formation of a macrocyclic structure from a linear peptide, is a widely employed technique to achieve this. This guide provides a comparative analysis of the biological activity of linear versus cyclic peptides that feature a piperidine scaffold, a privileged structure in medicinal chemistry known to impart favorable pharmacokinetic properties.[1][2]
At a Glance: Linear vs. Cyclic Piperidine-Containing Peptides
Cyclization of peptides containing a piperidine scaffold can significantly impact their biological activity by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[3] This often leads to enhanced potency, selectivity, and metabolic stability compared to their linear counterparts.[4][5] However, the benefits of cyclization are not universal and depend heavily on the specific peptide sequence and the nature of the biological target.[5] In some instances, the increased rigidity of a cyclic structure can hinder optimal interaction with the target, rendering the linear analog more active.
Performance Comparison: Quantitative Data
Direct comparative studies on linear and cyclic peptides that both contain a piperidine scaffold are limited in publicly available literature. However, a notable example can be found in the study of tetracyclic bis-piperidine alkaloids, complex natural products with potent antiproliferative activities.[6] While not traditional peptides, these molecules feature piperidine units within a macrocyclic or open-chain framework, providing a valuable case study.
| Compound Type | Structure | Target/Assay | Key Findings | Reference |
| Tetracyclic bis-piperidine alkaloid (Cyclic) | Macrocyclic structure containing two piperidine units | Antiproliferative activity against various human cancer cell lines | Potent activity with IC50 values in the low micromolar range. | [6] |
| Open-chain tetra-alkylated 3,9-linked bis-piperidine analog (Linear) | Open-chain (linear) analog of the above | Antiproliferative activity against 13 human cancer cell lines | Moderate inhibition only at a high concentration (20 µM); significantly less potent than the cyclic counterpart. | [6] |
This example illustrates that for the bis-piperidine alkaloid scaffold, the macrocyclic (cyclic) structure is crucial for potent anticancer activity, with the open-chain (linear) analogs showing significantly reduced efficacy.[6]
In a more general context of peptides, a study on RGD (Arginine-Glycine-Aspartic acid) peptides, which are crucial for cell adhesion, demonstrated that a cyclic version was approximately 30-fold more stable in solution at pH 7 than its linear counterpart.[7] This enhanced stability is attributed to the reduced conformational flexibility of the cyclic structure.[7]
Key Differentiators
The decision to pursue a linear or cyclic peptide strategy depends on a variety of factors:
-
Binding Affinity and Potency: Cyclization can pre-organize the peptide into a conformation that is optimal for binding to its target, leading to higher affinity and potency.[8] The reduced flexibility of the cyclic form minimizes the entropic penalty of binding.[3]
-
Metabolic Stability: Linear peptides are often susceptible to degradation by exopeptidases and endopeptidases. Cyclization, by eliminating the N- and C-termini and restricting conformational flexibility, can significantly enhance resistance to enzymatic degradation, leading to a longer plasma half-life.[4][7]
-
Selectivity: The conformational rigidity of cyclic peptides can lead to more specific interactions with the intended target receptor subtype, reducing off-target effects.[9]
-
Cell Permeability: It is a common hypothesis that cyclization improves cell permeability. However, some studies suggest that cyclic peptides are not generally more permeable than their linear counterparts.[5] This property is highly dependent on the specific molecule and factors like intramolecular hydrogen bonding.
-
Synthesis Complexity: The synthesis of linear peptides is generally more straightforward. The macrocyclization step required for cyclic peptides can be challenging and often requires optimization of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.[8]
Experimental Methodologies
This section details the typical experimental protocols used to synthesize and evaluate the biological activity of linear and cyclic peptides.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including any piperidine-containing amino acid) is activated with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and coupled to the deprotected amine on the resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin Cyclization to Form the Cyclic Peptide
-
Linear Peptide Synthesis: The linear precursor is synthesized on the solid support as described above, with orthogonal protecting groups on the amino acids that will form the cyclic bond.
-
Selective Deprotection: The orthogonal protecting groups are selectively removed while the peptide remains attached to the resin.
-
Intramolecular Cyclization: A coupling agent is added to facilitate the formation of an amide bond between the deprotected side chains or the N- and C-termini, resulting in the cyclized peptide on the resin.
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified by RP-HPLC as described for the linear peptide.
Biological Assays
-
Receptor Binding Assay:
-
A cell line or membrane preparation expressing the target receptor is used.
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor is incubated with the receptor preparation.
-
Increasing concentrations of the test peptide (linear or cyclic) are added to compete with the labeled ligand for binding.
-
The amount of bound labeled ligand is measured.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.
-
-
Cell Viability/Cytotoxicity Assay (for anticancer peptides):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the linear or cyclic peptides for a specified period (e.g., 48-72 hours).
-
A viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content) is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The concentration of the peptide that causes 50% inhibition of cell growth (IC50) is calculated.
-
-
Plasma Stability Assay:
-
The test peptide is incubated in human or animal plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The reaction is quenched by adding a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of intact peptide remaining.
-
The half-life (t1/2) of the peptide in plasma is calculated.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing linear and cyclic peptides.
Caption: A generic G-protein coupled receptor signaling pathway often targeted by peptides.
Conclusion
The strategic choice between a linear and a cyclic peptide incorporating a piperidine scaffold is a critical decision in the drug discovery process. Cyclization offers a powerful tool to enhance potency, stability, and selectivity, as demonstrated by the significant activity of macrocyclic bis-piperidine alkaloids compared to their open-chain counterparts.[6] However, this is not a universal rule, and the added synthetic complexity and potential for reduced activity in some cases necessitate a careful, case-by-case evaluation.[5] The experimental protocols outlined in this guide provide a framework for the systematic synthesis and comparative biological evaluation of these promising classes of molecules. Future research focused on direct, head-to-head comparisons of well-defined linear and cyclic piperidine-containing peptides will be invaluable in further elucidating the structure-activity relationships that govern their therapeutic potential.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides in Biological/Medicinal Chemistry - The European Peptide Society [eurpepsoc.com]
- 4. researchgate.net [researchgate.net]
- 5. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Enhancing Peptide Stability: A Comparative Guide to Incorporating 1-Fmoc-4-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to enhance proteolytic resistance. This guide provides a comparative analysis of peptides containing 1-Fmoc-4-piperidineacetic acid against standard peptides, supported by inferential evidence from structurally related compounds and established principles of peptide chemistry.
Introduction to this compound and Peptide Stability
This compound is a non-proteinogenic amino acid characterized by a piperidine ring, which introduces significant conformational constraints and a degree of N-alkylation into the peptide backbone. These structural modifications are hypothesized to sterically hinder the approach of proteases, thereby reducing the rate of enzymatic cleavage and enhancing the overall stability of the peptide.
Strategies to improve peptide stability often involve chemical modifications that either alter the peptide's conformation or modify the peptide bonds themselves. The introduction of unnatural amino acids is a primary method to achieve this.[1] N-alkylation of amide bonds, for instance, is a known structural modification to increase the enzymatic stability of peptides and improve their oral bioavailability.[2] Furthermore, conformational constraints, such as those imposed by cyclic structures, can increase stability by reducing the flexibility of the peptide backbone, making it a less favorable substrate for proteases.[3]
Comparative Stability Analysis
To illustrate the expected impact of incorporating this compound, the following tables present a hypothetical comparison based on established principles and data from related compounds.
Table 1: Enzymatic Stability Comparison
| Peptide | Modification | Matrix | Half-life (t½) (hours) | Improvement Factor (Hypothetical) |
| Native Peptide | All L-amino acids | Human Serum | 0.5 | - |
| Modified Peptide | Contains this compound | Human Serum | > 24 | > 48x |
| Native Peptide | All L-amino acids | Simulated Gastric Fluid (SGF) | 1.0 | - |
| Modified Peptide | Contains this compound | Simulated Gastric Fluid (SGF) | > 12 | > 12x |
| Native Peptide | All L-amino acids | Simulated Intestinal Fluid (SIF) | 0.2 | - |
| Modified Peptide | Contains this compound | Simulated Intestinal Fluid (SIF) | > 8 | > 40x |
Table 2: Physicochemical Stability Comparison
| Peptide | Modification | Condition | Stability Outcome (Hypothetical) |
| Native Peptide | All L-amino acids | pH 2.0 - 10.0 (24h) | Significant degradation at pH < 4 and > 8 |
| Modified Peptide | Contains this compound | pH 2.0 - 10.0 (24h) | Enhanced stability across a broader pH range |
| Native Peptide | All L-amino acids | 50°C (24h) | > 50% degradation |
| Modified Peptide | Contains this compound | 50°C (24h) | < 10% degradation |
Experimental Protocols
To empirically validate the stability of peptides incorporating this compound, the following detailed experimental protocols are recommended.
Protocol 1: Enzymatic Stability Assay in Human Serum
-
Peptide Preparation: Synthesize the native peptide and the modified peptide containing this compound. Purify both peptides to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC). Prepare stock solutions of each peptide (e.g., 1 mg/mL in sterile water).
-
Incubation: Dilute the peptide stock solutions to a final concentration of 100 µg/mL in fresh human serum. Incubate the samples at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Immediately quench the enzymatic activity in the collected aliquots by adding an equal volume of 10% trichloroacetic acid (TCA). Centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Protocol 2: Stability in Simulated Gastric and Intestinal Fluids
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare a solution of 0.2% (w/v) sodium chloride and 0.32% (w/v) pepsin in water, and adjust the pH to 1.2 with hydrochloric acid.
-
Simulated Intestinal Fluid (SIF): Prepare a solution of 0.68% (w/v) monobasic potassium phosphate in water, adjust the pH to 6.8 with sodium hydroxide, and add 1% (w/v) pancreatin.
-
-
Peptide Incubation: Dissolve the native and modified peptides in SGF and SIF to a final concentration of 100 µg/mL. Incubate the solutions at 37°C.
-
Sampling and Analysis: Follow the time-point sampling, sample processing, and analysis steps as described in Protocol 1.
Protocol 3: pH Stability Assay
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Incubation: Dissolve the native and modified peptides in each buffer to a final concentration of 100 µg/mL. Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 or 48 hours).
-
Analysis: Analyze the samples directly by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of remaining peptide against the pH to generate a pH stability profile.
Protocol 4: Thermal Stability Assay
-
Sample Preparation: Prepare solutions of the native and modified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 100 µg/mL.
-
Incubation: Incubate the peptide solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C) for a defined period (e.g., 24 hours).
-
Analysis: After incubation, cool the samples to room temperature and analyze by RP-HPLC to determine the percentage of intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against temperature to assess the thermal stability profile.
Visualizing the Impact of Modification
The following diagrams illustrate the conceptual basis for the enhanced stability of peptides containing this compound.
Conclusion
The incorporation of this compound into peptide sequences is a promising strategy to enhance their stability against enzymatic degradation, and potentially improve their resistance to pH and thermal stress. The structural rigidity and N-alkylation introduced by the piperidine moiety are the key features expected to confer this enhanced stability. While direct comparative data is currently lacking, the evidence from structurally related compounds strongly supports this hypothesis. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and validation of the stability-enhancing properties of peptides modified with this compound, paving the way for the development of more durable and effective peptide-based therapeutics.
References
- 1. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 1-Fmoc-4-piperidineacetic Acid in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy in modern drug discovery, offering a pathway to enhance the therapeutic properties of peptides, such as stability, potency, and unique conformational constraints.[1][2] Among these, 1-Fmoc-4-piperidineacetic acid, more commonly known as Fmoc-isonipecotic acid (Fmoc-Inp-OH) , provides a cyclic scaffold that can be pivotal in designing novel peptidomimetics.[3][4] This guide presents a cost-benefit analysis of using Fmoc-isonipecotic acid in solid-phase peptide synthesis (SPPS), comparing its performance and economic implications against its structural isomer, Fmoc-nipecotic acid, and the commonly used cyclic amino acid, Fmoc-proline.
Nomenclature Clarification
It is important to note that the compound of interest is frequently referred to by several synonyms in commercial and academic literature. For clarity, this guide will use the following primary designations:
-
This compound is synonymous with Fmoc-isonipecotic acid and 1-Fmoc-piperidine-4-carboxylic acid . The CAS number for this compound is 148928-15-8 .[5][6]
-
Its 3-substituted isomer is Fmoc-nipecotic acid (CAS No. for the racemic form is 158922-07-7, with stereoisomers having distinct numbers).[7][8][9]
Performance and Cost Comparison: A Hypothetical Case Study
Table 1: Cost Comparison of Fmoc-Protected Cyclic Amino Acids
| Compound | Supplier A (per gram) | Supplier B (per gram) | Supplier C (per gram) | Average Cost (per gram) |
| Fmoc-isonipecotic acid | ~$18.50[] | ~$19.50 | ~$25.00[11] | ~$21.00 |
| Fmoc-nipecotic acid (DL) | ~$22.00[7] | ~$29.00[8] | ~$20.00 | ~$23.67 |
| Fmoc-proline (L) | ~$3.70[8] | ~$2.25[3] | ~$1.30[12] | ~$2.42 |
Note: Prices are approximate and based on currently available information from various suppliers for small quantities. Bulk pricing may differ significantly.
Table 2: Estimated Performance Comparison in a Model Peptide Synthesis
| Parameter | Fmoc-proline | Fmoc-nipecotic acid | Fmoc-isonipecotic acid | Rationale for Estimated Differences |
| Coupling Efficiency | >99% | ~98% | ~97% | Proline is a standard amino acid with well-established coupling protocols. The piperidine-based amino acids are more sterically hindered, which can slightly reduce coupling efficiency, necessitating longer coupling times or stronger coupling reagents.[13] |
| Crude Purity | ~90% | ~85% | ~80% | Higher coupling efficiency generally leads to higher crude purity with fewer deletion sequences. |
| Final Yield | ~75% | ~70% | ~65% | The final yield is directly impacted by the cumulative coupling efficiency over the synthesis cycles. |
| Downstream Purification Cost | Standard | Higher | Higher | Lower crude purity requires more extensive HPLC purification, leading to increased solvent consumption and longer instrument time. |
Benefit Analysis: The Value Proposition of Piperidine Scaffolds
The higher cost and potentially lower synthetic performance of Fmoc-isonipecotic acid are offset by the significant benefits its incorporation can impart to the final peptide.
Table 3: Benefit Comparison of Incorporated Amino Acids
| Benefit | Proline | Nipecotic Acid / Isonipecotic Acid |
| Conformational Rigidity | High (constrains the peptide backbone, often inducing β-turns) | Very High (the six-membered ring provides a rigid scaffold that can be used to mimic secondary structures)[4] |
| Proteolytic Stability | Moderate increase (the cyclic structure can hinder protease access) | High (as a non-natural amino acid with a distinct structure, it is generally resistant to degradation by endogenous proteases)[14] |
| Structural Diversity | Limited (a single, well-defined structure) | High (the piperidine ring can be further functionalized at various positions to explore structure-activity relationships)[15][16] |
| Peptidomimetic Potential | Good (a common building block in peptidomimetics) | Excellent (the piperidine scaffold is a key component in many successful drug molecules and can be used to mimic peptide pharmacophores, as seen in somatostatin analogues)[2][3] |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of a model peptide containing a piperidine-based amino acid.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a model hexapeptide on a Rink Amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Wash the resin as in step 2.
-
-
Coupling of Fmoc-isonipecotic acid (or other sterically hindered amino acids):
-
Follow the same procedure as in step 3, but consider double coupling (repeating the coupling step) or using a stronger coupling agent like HATU.
-
Extend the coupling time to 2 hours or more.
-
Monitor the coupling completion using a Kaiser test.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Peptide Analysis Protocol
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis:
-
Confirm the identity of the purified peptide using mass spectrometry (MALDI-TOF or ESI-MS).
-
Determine the purity of the final product using analytical RP-HPLC.
-
Visualizing the Workflow and Decision Logic
Conclusion
The decision to use this compound (Fmoc-isonipecotic acid) in peptide synthesis is a strategic one that hinges on the desired final properties of the peptide. While it presents a higher initial cost for the raw material and may lead to slightly more challenging synthesis and purification compared to standard amino acids like proline, the potential benefits are substantial. For the development of therapeutic peptides where enhanced proteolytic stability, unique conformational properties, and novel chemical space are paramount, the investment in using Fmoc-isonipecotic acid can be well justified. The ability to create robust peptidomimetics with improved drug-like properties often outweighs the initial synthetic hurdles, making it a valuable tool for medicinal chemists and drug developers.
References
- 1. bachem.com [bachem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Synthesis of somatostatin mimetics based on the 1-deoxymannojirimycin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multifaceted secondary structure mimic based on piperidine-piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 148928-15-8: Fmoc-isonipecotic acid | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FMOC-NIP-OH | 158922-07-7 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. FMOC-ISONIPECOTIC ACID | 148928-15-8 [chemicalbook.com]
- 12. Iris Biotech GmbH | Chemical-Suppliers [chemical-suppliers.eu]
- 13. glbiochem.com [glbiochem.com]
- 14. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Structural Analysis of 1-Fmoc-4-piperidineacetic Acid-Containing Peptidomimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids and scaffolds into peptides is a cornerstone of modern peptidomimetic design, aiming to enhance conformational stability, metabolic resistance, and biological activity. Among the diverse array of building blocks, 1-Fmoc-4-piperidineacetic acid offers a unique six-membered cyclic constraint that can significantly influence the structural and, consequently, the functional properties of a peptide. This guide provides a comparative structural analysis of peptidomimetics containing this scaffold, referencing experimental data from analogous systems and established principles of peptide chemistry.
Performance Comparison: Structural Insights from Spectroscopic and Crystallographic Data
A direct comparison of peptidomimetics incorporating this compound with other common scaffolds, such as those containing proline or other cyclic amino acids, reveals distinct conformational preferences. While specific experimental data for peptides solely containing this compound is not widely available in the public domain, we can infer its structural impact based on the analysis of similar piperidine-containing structures and proline analogs.
The piperidine ring, being a saturated six-membered ring, typically adopts a chair conformation. This contrasts with the five-membered ring of proline, which exists in a more constrained envelope or twist conformation. This fundamental difference in ring size and flexibility is expected to translate into distinct backbone dihedral angles (φ and ψ) for the preceding amino acid residue and influence the overall peptide secondary structure.
Table 1: Comparative ¹H NMR Chemical Shift Ranges (ppm) for Key Protons in Different Peptidomimetic Scaffolds
| Proton | This compound Derivative (Predicted) | Proline-containing Peptide (Typical) | Acyclic Flexible Peptide (Typical) |
| α-H | ~2.0 - 2.5 | ~4.1 - 4.5 | ~4.0 - 4.6 |
| β-H (piperidine/proline ring) | ~1.2 - 1.9 (axial/equatorial) | ~1.8 - 2.3 | N/A |
| δ-H (piperidine/proline ring) | ~2.8 - 3.2 (axial/equatorial) | ~3.5 - 3.8 | N/A |
| Amide NH (following residue) | ~7.5 - 8.5 | ~7.5 - 8.5 | ~7.8 - 8.8 |
| Fmoc Aromatic H | ~7.3 - 7.8 | ~7.3 - 7.8 | ~7.3 - 7.8 |
Note: Predicted ranges for the this compound derivative are based on general chemical shift principles and data from similar piperidine structures. Actual values may vary depending on the specific peptide sequence and solvent conditions.
Table 2: Expected Impact of Different Scaffolds on Peptide Secondary Structure
| Scaffold | Expected Conformational Influence | Potential Impact on Biological Activity |
| This compound | Induces a more extended local conformation due to the chair structure of the piperidine ring. May act as a β-turn mimic, but with different turn geometry compared to proline. | Can be used to disrupt or mimic specific secondary structures involved in protein-protein interactions. The orientation of the acetic acid side chain can be critical for receptor binding. |
| Proline | Acts as a "helix breaker" but is a strong promoter of β-turn structures, particularly type I and II turns. Restricts the φ dihedral angle to approximately -60° to -75°. | Crucial for the formation of specific recognition motifs in many biologically active peptides. |
| β-Proline | Induces a different type of turn structure (e.g., C12-turn) compared to α-proline. The larger ring size allows for more flexibility. | Can be used to create novel peptide folds with altered receptor binding profiles. |
| Acyclic Amino Acids (e.g., Alanine) | High conformational flexibility, allowing the peptide to adopt various secondary structures (α-helix, β-sheet, random coil) depending on the sequence context. | Often leads to lower receptor affinity and susceptibility to proteolytic degradation due to lack of a defined conformation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for the synthesis and structural analysis of peptidomimetics.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Containing this compound
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3 equivalents), HCTU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Second Amino Acid (this compound) Coupling: Repeat the Fmoc deprotection step. Dissolve this compound (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 1-5 mM.
-
1D NMR: Acquire a standard ¹H NMR spectrum to identify all proton resonances and check for purity.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within an amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about the peptide's three-dimensional structure and folding.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, aiding in sequential assignment.
-
-
Data Analysis: Analyze the 2D spectra to assign all proton and carbon resonances. Use the NOE cross-peak intensities to calculate inter-proton distances and generate a set of distance restraints for molecular modeling.
X-ray Crystallography
-
Crystallization: Dissolve the purified peptidomimetic in a suitable solvent or solvent mixture. Screen various crystallization conditions (e.g., vapor diffusion, slow evaporation) using different precipitants, pH values, and temperatures to obtain single crystals of suitable quality.
-
Data Collection: Mount a single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods. Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure.
Visualizations
Diagrams illustrating key processes and concepts are essential for a clear understanding of the structural analysis workflow.
Caption: Experimental workflow for the synthesis and structural analysis of peptidomimetics.
Caption: Logical relationship between scaffold structure and biological activity.
Safety Operating Guide
Proper Disposal of 1-Fmoc-4-piperidineacetic Acid: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of 1-Fmoc-4-piperidineacetic acid are critical to ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage waste streams containing this compound. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is mandatory.
I. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks.
| PPE Category | Specific Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use. |
| Body Protection | A standard laboratory coat. |
II. Waste Stream Segregation and Container Management
Proper segregation of waste is the foundational step in safe disposal. Different waste streams must be collected in separate, clearly labeled containers to prevent hazardous chemical reactions.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Designated, leak-proof "Solid Hazardous Waste" container. | "Hazardous Waste," "Solid Waste," "this compound," and list any other solid contaminants. |
| Non-Halogenated Solvent Waste | Chemically resistant solvent container (e.g., glass or polyethylene). | "Hazardous Waste," "Non-Halogenated Solvents," full chemical names of solvents (e.g., "Dimethylformamide"), and "this compound." |
| Aqueous Waste | Leak-proof container compatible with aqueous solutions. | "Hazardous Waste," "Aqueous Waste," "this compound," and list any dissolved salts or buffers. |
Key Container Handling Rules:
-
All waste containers must be kept securely closed except when actively adding waste.[1][2]
-
Ensure containers are in good condition, free from leaks, and compatible with their contents.[1][2]
-
Do not overfill containers; leave adequate headspace to prevent spills.
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1]
III. Step-by-Step Disposal Procedures
The following protocols outline the disposal process for each identified waste stream.
A. Solid Waste Disposal
This stream includes excess this compound powder and contaminated consumables such as gloves, weighing paper, and pipette tips.
-
Collection: Carefully place all solid waste into the designated "Solid Hazardous Waste" container.
-
Avoid Dust: When handling the solid powder, minimize dust generation.[3]
-
Sealing: Securely cap the container immediately after adding waste.
-
Storage: Store the container in your lab's designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department or approved hazardous waste contractor.
B. Non-Halogenated Solvent Waste Disposal
This pertains to solvents like DMF or DMSO used to dissolve this compound.
-
Collection: Pour the solvent waste into the designated "Non-Halogenated Solvent Waste" container.
-
Compatibility: Ensure the container is compatible with the organic solvents being used.
-
Sealing and Storage: Securely cap the container and place it in the satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's hazardous waste management service for collection.
C. Aqueous Waste Disposal
This includes any water-based solutions containing this compound.
-
pH Neutralization (if required): Depending on institutional policies and local regulations, aqueous waste may need to be neutralized to a pH between 6 and 8. This should only be performed by trained personnel in a chemical fume hood.
-
Collection: Transfer the aqueous waste into the designated "Aqueous Hazardous Waste" container.
-
Labeling: Ensure the label accurately reflects all contents, including any acids or bases used for neutralization.
-
Disposal: Arrange for pickup by your institution's hazardous waste service. Never pour chemical waste down the drain. [3][4]
D. Empty Container Disposal
Empty containers of this compound must be handled as hazardous waste until properly decontaminated.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste in the appropriate solvent waste container.[2] For highly toxic materials, the first three rinses should be collected.[2]
-
Drying: Allow the rinsed container to air-dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once thoroughly decontaminated, the container can typically be disposed of in regular laboratory glass or plastic recycling, depending on institutional policy.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the solid material.[3]
-
Collection: Place the swept-up material into a labeled "Solid Hazardous Waste" container for disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution.
Large Spills:
-
Evacuation: Evacuate the immediate area.
-
Alerting: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Containment (if safe to do so): Prevent the spilled material from entering drains.[3]
-
Professional Cleanup: Allow trained emergency response personnel to manage the cleanup and disposal.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling 1-Fmoc-4-piperidineacetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Fmoc-4-piperidineacetic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, non-volatile organic compound, the primary routes of exposure are inhalation of dust particles and skin or eye contact. The following personal protective equipment is mandatory to minimize these risks.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Safety glasses with side shields or safety goggles.[1][2][3] | Protects against accidental splashes or airborne particles entering the eyes. |
| Hand | Nitrile or neoprene gloves.[3][4] | Provides a barrier against skin contact with the chemical. |
| Body | Standard laboratory coat.[1][3] | Protects clothing and skin from spills and contamination. |
| Respiratory | Not generally required if handled in a well-ventilated area or a chemical fume hood.[5] | If dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator may be necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before handling the compound, thoroughly review its SDS to be aware of all potential hazards.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure that the chemical fume hood is functioning correctly. Cover the work surface with absorbent paper.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat. Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.
-
Dissolving: Add the weighed compound to the appropriate solvent in a suitable container within the fume hood.
-
Post-Handling Decontamination: After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with institutional and local regulations.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Excess Compound | Dispose of as chemical waste in a designated, labeled container. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | Items such as gloves, weigh boats, and absorbent paper that are contaminated with the compound should be placed in a sealed bag and disposed of as chemical waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash. |
| Solutions Containing the Compound | Collect in a designated, labeled waste container for organic or halogenated waste, depending on the solvent used. Await pickup by the institution's environmental health and safety department. |
Logical Relationship for Disposal
Caption: Decision-making process for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
